(4,6-Dimethylpyrimidin-2-YL)methanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4,6-dimethylpyrimidin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5-3-6(2)10-7(4-8)9-5/h3H,4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZOSEGGQJXUQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650274 | |
| Record name | 1-(4,6-Dimethylpyrimidin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446829-97-6 | |
| Record name | 1-(4,6-Dimethylpyrimidin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4,6-Dimethylpyrimidin-2-YL)methanamine synthesis protocols
An In-Depth Technical Guide to the Synthesis of (4,6-Dimethylpyrimidin-2-YL)methanamine for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthetic protocols for obtaining this compound, a crucial building block in medicinal chemistry and drug development. The synthesis is strategically divided into two core stages: the formation of the key intermediate, 4,6-dimethylpyrimidine-2-carbonitrile, followed by its reduction to the target primary amine. This document will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven experimental procedures and a comparative analysis of different synthetic strategies.
Strategic Overview: A Two-Step Approach to the Target Molecule
The synthesis of this compound is most efficiently achieved through a two-step sequence. This approach begins with the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with a cyanide moiety, followed by the reduction of the resulting nitrile to the desired aminomethyl group.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Key Intermediate: 4,6-Dimethylpyrimidine-2-carbonitrile
The pivotal intermediate for this synthesis is 4,6-dimethylpyrimidine-2-carbonitrile. Its preparation involves the displacement of a halide from the 2-position of the pyrimidine ring with a cyanide source. The most common and commercially viable starting material for this step is 2-chloro-4,6-dimethylpyrimidine.
Mechanistic Insight: Nucleophilic Aromatic Substitution (SNA_r)
The cyanation of 2-chloro-4,6-dimethylpyrimidine proceeds via a nucleophilic aromatic substitution (SNA_r) mechanism. The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the 2-position towards nucleophilic attack by the cyanide ion. This reaction is typically facilitated by a palladium or nickel catalyst, which significantly lowers the activation energy for the substitution.[1]
Experimental Protocol: Palladium-Catalyzed Cyanation
This protocol outlines a standard laboratory procedure for the palladium-catalyzed cyanation of 2-chloro-4,6-dimethylpyrimidine.
Materials:
-
2-Chloro-4,6-dimethylpyrimidine
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, inert-atmosphere flask, add 2-chloro-4,6-dimethylpyrimidine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).
-
Add anhydrous DMF (approximately 5-10 mL per mmol of the chloro-pyrimidine).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4,6-dimethylpyrimidine-2-carbonitrile.
| Parameter | Condition | Rationale |
| Cyanide Source | Zinc cyanide (Zn(CN)₂) | Less toxic and less hygroscopic than alkali metal cyanides. |
| Catalyst | Pd₂(dba)₃ / dppf | A robust catalytic system for cyanation of aryl halides. |
| Solvent | DMF | A polar aprotic solvent that facilitates the reaction. |
| Temperature | 120-130 °C | Provides the necessary thermal energy for the reaction to proceed at a reasonable rate. |
Part 2: Reduction of 4,6-Dimethylpyrimidine-2-carbonitrile to this compound
The final step in the synthesis is the reduction of the nitrile group to a primary amine. This can be accomplished through two primary methods: catalytic hydrogenation or chemical reduction with a hydride reagent.
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for nitrile reduction, particularly on a larger scale. It involves the use of hydrogen gas in the presence of a metal catalyst.
The hydrogenation of a nitrile involves the sequential addition of hydrogen across the carbon-nitrogen triple bond. The reaction proceeds through an imine intermediate, which is further reduced to the primary amine. The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the reaction.[2]
Materials:
-
4,6-Dimethylpyrimidine-2-carbonitrile
-
10% Palladium on activated carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a hydrogenation vessel, dissolve 4,6-dimethylpyrimidine-2-carbonitrile (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas (nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product may be further purified by crystallization or chromatography if necessary.
Caption: Experimental workflow for catalytic hydrogenation.
Method B: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines with high efficiency.[3] This method is particularly well-suited for laboratory-scale syntheses.
LiAlH₄ acts as a source of hydride ions (H⁻). The reaction proceeds by the nucleophilic attack of the hydride ion on the electrophilic carbon of the nitrile group. This is followed by further reduction and subsequent workup with water to yield the primary amine.[4]
Materials:
-
4,6-Dimethylpyrimidine-2-carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Water
-
15% Aqueous sodium hydroxide solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4,6-dimethylpyrimidine-2-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the precipitate and wash it thoroughly with THF or ethyl acetate.
-
Dry the combined filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.
| Method | Advantages | Disadvantages |
| Catalytic Hydrogenation | - Scalable- Environmentally friendly byproducts- High yields | - Requires specialized hydrogenation equipment- Catalyst can be pyrophoric |
| LiAlH₄ Reduction | - High reactivity and efficiency- Rapid reaction times | - Highly reactive and moisture-sensitive reagent- Energetic and potentially hazardous workup |
Conclusion
The synthesis of this compound is a robust process that can be reliably executed through the two-step sequence of cyanation followed by reduction. The choice between catalytic hydrogenation and chemical reduction for the final step will depend on the scale of the synthesis and the available laboratory infrastructure. Both methods, when performed with care and attention to the details outlined in this guide, will provide access to this valuable synthetic intermediate.
References
-
Chemical Communications (RSC Publishing). Deacetylative cyanation: a cyanide-free route to thiocyanates and cyanamides. [Link]
-
Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC. [Link]
-
Reduction of nitriles to primary amines with LiAlH4 - Master Organic Chemistry. [Link]
-
Palladium-Catalyzed Cyanation of Aryl Halides. [Link]
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps. [Link]
-
Cyanation - Wikipedia. [Link]
- Process for the preparation of 2-cyanopyridines - Google P
Sources
Spectroscopic Characterization of (4,6-Dimethylpyrimidin-2-YL)methanamine: A Predictive and Comparative Technical Guide
Introduction
In the landscape of medicinal chemistry and drug development, pyrimidine derivatives represent a cornerstone class of heterocyclic compounds, integral to a vast array of biologically active molecules.[1] The precise structural elucidation of these compounds is paramount for understanding their function and for the development of new therapeutic agents. This guide provides an in-depth technical overview of the spectroscopic characterization of (4,6-Dimethylpyrimidin-2-YL)methanamine.
It is important to note that while extensive experimental data is available for the structurally similar analogue, 2-Amino-4,6-dimethylpyrimidine (CAS 767-15-7), public databases and literature lack a comprehensive experimental spectroscopic dataset for this compound. Therefore, this guide will present a predictive analysis of its spectral characteristics, grounded in fundamental spectroscopic principles and in direct comparison with the known data of its analogue. This approach is designed to offer researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this and similar novel pyrimidine derivatives.
Molecular Structure and its Spectroscopic Implications
The key to interpreting spectroscopic data lies in understanding the molecule's structure. Below is a comparison of the target compound and its well-documented analogue.
Caption: Molecular structures of the target compound and its analogue.
The critical distinction is the methylene (-CH2-) bridge between the pyrimidine ring and the amino group in our target compound. This seemingly small difference will have significant and predictable effects on the NMR, IR, and MS spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms in a molecule.[1] We will explore the predicted ¹H and ¹³C NMR spectra for this compound.
¹H NMR Spectroscopy: A Predictive Analysis
The proton NMR spectrum will provide information on the number of different types of protons and their electronic environments.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~ 6.5 - 7.0 | Singlet | 1H | H5 (pyrimidine ring) | The pyrimidine ring proton is expected in this region. In the analogue, 2-Amino-4,6-dimethylpyrimidine, this proton appears around 6.2 ppm. The electron-withdrawing nature of the methanamine group may cause a slight downfield shift. |
| ~ 3.8 - 4.2 | Singlet | 2H | -CH₂- (methanamine bridge) | This is the most significant predicted difference. The protons on the methylene bridge will likely appear as a singlet, deshielded by the adjacent pyrimidine ring and amino group. This signal is absent in the analogue. |
| ~ 2.2 - 2.5 | Singlet | 6H | 4,6-di-CH₃ | The two methyl groups are chemically equivalent and will appear as a single, sharp singlet. This is consistent with the analogue, which shows a singlet for these protons around 2.2 ppm.[2] |
| ~ 1.5 - 2.5 (broad) | Singlet (broad) | 2H | -NH₂ | The amino protons often appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. The exact chemical shift is highly dependent on solvent and concentration. In the analogue, the amino protons are observed as a broad singlet around 4.8 ppm.[2] |
¹³C NMR Spectroscopy: A Predictive Analysis
The ¹³C NMR spectrum will reveal the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~ 165 - 170 | C4, C6 (pyrimidine ring) | These carbons, attached to the methyl groups, are expected to be in a similar environment to the analogue. |
| ~ 160 - 165 | C2 (pyrimidine ring) | The carbon attached to the methanamine group. In the analogue, this carbon is directly attached to the amino group and appears in a similar region. |
| ~ 110 - 115 | C5 (pyrimidine ring) | The CH carbon of the pyrimidine ring. |
| ~ 45 - 55 | -CH₂- (methanamine bridge) | This signal is unique to the target compound and represents the carbon of the methylene bridge. Its chemical shift is influenced by the adjacent nitrogen atoms. |
| ~ 20 - 25 | 4,6-di-CH₃ | The methyl carbons, consistent with the analogue. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation:
-
¹H NMR Acquisition:
-
Insert the tube into the spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment (e.g., zg30) with a 30-degree pulse and a relaxation delay of 1-2 seconds.[1]
-
Process the Free Induction Decay (FID) with a Fourier transform, phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS (0 ppm).[2]
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.[1]
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required.[1]
-
Set an appropriate relaxation delay (e.g., 2 seconds).[1]
-
Process and reference the spectrum similarly to the ¹H NMR.
-
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[3]
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Comparative Insights |
| 3200 - 3500 | N-H stretch | Primary Amine (-NH₂) | Primary amines typically show two bands in this region due to symmetric and asymmetric stretching. This is a key indicator of the -NH₂ group.[3] |
| 2800 - 3100 | C-H stretch | Aromatic and Aliphatic | These bands arise from the C-H bonds of the pyrimidine ring and the methyl/methylene groups.[3] |
| 1570 - 1620 | C=N stretch | Pyrimidine Ring | Characteristic stretching vibrations of the C=N bonds within the pyrimidine ring.[3] |
| 1450 - 1600 | C=C stretch | Pyrimidine Ring | Aromatic C=C stretching vibrations within the pyrimidine ring.[3] |
| 1500 - 1600 | N-H bend | Primary Amine (-NH₂) | The bending vibration of the N-H bonds in the primary amine.[3] |
| 1200 - 1350 | C-N stretch | Aromatic and Aliphatic Amine | Stretching vibrations for the C-N bonds of both the pyrimidine ring and the methanamine side chain.[3] |
Experimental Protocol for FTIR Data Acquisition
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an agate mortar.
-
Place the mixture into a pellet die and apply pressure to form a thin, transparent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of a pure KBr pellet.
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹, and subtract the background spectrum.[2]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.[1]
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular weight of this compound (C₇H₁₁N₃) is approximately 137.10 g/mol . A prominent peak corresponding to the molecular ion is expected.
-
Key Fragmentation Pathways:
-
Loss of NH₂: A fragment corresponding to the loss of the amino group (M-16) is possible.
-
Benzylic Cleavage: The most probable fragmentation pathway is the cleavage of the C-C bond between the pyrimidine ring and the methylene group, leading to a stable pyrimidinyl cation or a CH₂NH₂⁺ fragment (m/z = 30).
-
Ring Fragmentation: Fragmentation of the pyrimidine ring itself can lead to a complex pattern of lower mass ions.
-
Caption: Predicted key fragmentation pathways in mass spectrometry.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a compound of this nature, LC-MS would be a suitable choice.
-
Ionization: Electrospray ionization (ESI) is a common and effective ionization technique for this type of molecule.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Conclusion
References
- BenchChem. (2025).
- BenchChem. (2025).
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]
- BenchChem. (2025). Spectral data analysis of 2-Amino-4,6-dimethoxypyrimidine.
Sources
An In-depth Technical Guide to (4,6-Dimethylpyrimidin-2-YL)methanamine: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of (4,6-Dimethylpyrimidin-2-YL)methanamine, a versatile building block for researchers, scientists, and drug development professionals. We will delve into its commercial availability, synthesis, physicochemical properties, and its emerging applications in medicinal chemistry. This document is designed to be a practical resource, offering not just data, but also insights into the rationale behind experimental choices and protocols.
Introduction: The Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[1][2][3][4] Its ability to participate in hydrogen bonding and engage with biological targets makes it a valuable component in the design of novel drugs. This compound, with its reactive primary amine, offers a key functional handle for the elaboration of this scaffold, enabling the synthesis of diverse compound libraries for screening and optimization.
Commercial Availability and Physicochemical Properties
This compound is commercially available, primarily as its hydrochloride salt, which enhances its stability and handling properties.
Table 1: Chemical Identifiers and Physicochemical Properties of 1-(4,6-Dimethylpyrimidin-2-yl)methanamine Hydrochloride
| Property | Value | Reference |
| CAS Number | 878777-37-8 | [5] |
| Molecular Formula | C₇H₁₂ClN₃ | [5] |
| Molecular Weight | 173.64 g/mol | [5] |
| Appearance | Solid | [5] |
| Purity | Typically ≥95% | Supplier Data |
| Storage | Inert atmosphere, room temperature | Supplier Data |
A comprehensive list of suppliers can be found through various chemical sourcing platforms. It is recommended to request a certificate of analysis from the supplier to confirm purity and identity before use.
Synthesis of this compound Hydrochloride
While specific, detailed industrial synthesis routes for this compound hydrochloride are often proprietary, a plausible and adaptable laboratory-scale synthesis can be devised based on established pyrimidine chemistry. The most logical approaches involve the preparation of a suitable precursor, such as 2-(chloromethyl)-4,6-dimethylpyrimidine or 4,6-dimethylpyrimidine-2-carbonitrile, followed by conversion to the desired amine.
Proposed Synthetic Pathways
Two potential synthetic routes are outlined below. The choice of pathway will depend on the availability of starting materials and the desired scale of the synthesis.
Caption: Proposed synthetic pathways to 1-(4,6-Dimethylpyrimidin-2-yl)methanamine hydrochloride.
Experimental Protocol: Synthesis via Reduction of 2-Cyanopyrimidine (Analogous Procedure)
This protocol is adapted from general procedures for the reduction of cyanopyridines and cyanopyrimidines and serves as a starting point for optimization.[6][7][8]
Step 1: Synthesis of 4,6-Dimethylpyrimidine-2-carbonitrile
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-4,6-dimethylpyrimidine (1 equivalent) in a suitable aprotic solvent such as DMF or DMSO.
-
Cyanation: Add potassium cyanide (1.1-1.5 equivalents) to the solution. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 4,6-dimethylpyrimidine-2-carbonitrile.
Step 2: Reduction to this compound
-
Reaction Setup: In a suitable pressure vessel, dissolve 4,6-dimethylpyrimidine-2-carbonitrile (1 equivalent) in a solvent such as methanol or ethanol, saturated with ammonia.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (5-10 mol%).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature until the uptake of hydrogen ceases.
-
Work-up: Carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Step 3: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude amine in a minimal amount of a suitable solvent such as diethyl ether or dichloromethane.
-
Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 1-(4,6-Dimethylpyrimidin-2-yl)methanamine hydrochloride.
Applications in Medicinal Chemistry
The primary amine of this compound serves as a versatile handle for the introduction of various substituents, making it a valuable building block for creating libraries of compounds for screening against a wide range of biological targets. The pyrimidine core itself is a known pharmacophore that can interact with the hinge region of kinases.[9]
Derivatives of structurally similar aminopyrimidines have shown promise in several therapeutic areas:
-
Anticancer Agents: The pyrimidine scaffold is present in numerous approved and investigational anticancer drugs.[1] Derivatives of 2-aminopyrimidines are being actively investigated as kinase inhibitors.
-
Antimicrobial Agents: The 2-aminopyrimidine moiety is found in various compounds with antibacterial and antifungal activities.[4]
-
Enzyme Inhibitors: N-substituted pyrimidine derivatives have shown potential as inhibitors of various enzymes, including deubiquitinating enzymes (DUBs) which are implicated in cancer.
While specific biological activity data for this compound is not extensively published, its structural features suggest its utility in the development of novel kinase inhibitors and other therapeutic agents.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be taken when handling 1-(4,6-Dimethylpyrimidin-2-yl)methanamine hydrochloride.
Table 2: Hazard and Precautionary Statements
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling:
-
Use in a well-ventilated area, preferably in a fume hood.[10][11]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][11]
Storage:
-
Store in a tightly sealed container in a cool, dry place.[10]
-
Keep away from incompatible materials such as strong oxidizing agents.[10]
Conclusion
This compound, available as its hydrochloride salt, is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while not widely detailed in the literature, can be achieved through established chemical transformations. The presence of a reactive primary amine on the privileged pyrimidine scaffold provides a key starting point for the development of novel therapeutic agents. As research into pyrimidine-based drugs continues to expand, the utility of this compound is likely to grow.
References
- CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google P
-
Synthesis of 2-Cyanopyrimidines - MDPI. [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI. [Link]
-
Synthesis of 2-Acylmethylpyrimidines from 2-Chloro-4,6-dimethylpyrimidine - Crossref. [Link]
- CN102952083A - Preparation method of 2-amino pyrimidine - Google P
- RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones ...
-
Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. [Link]
- CN103145625A - Method for preparing 2-cyanopyrimidine - Google P
-
о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines - ResearchGate. [Link]
- US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google P
-
Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed. [Link]
-
(PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation - ResearchGate. [Link]
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
-
(PDF) 2-[(E)-({4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}iminio)methyl]-6-hydroxyphenolate - ResearchGate. [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - SciSpace. [Link]
-
(PDF) Synthesis of 2-Cyanopyrimidines - ResearchGate. [Link]
-
9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride - MDPI. [Link]
- US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google P
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. biosynth.com [biosynth.com]
- 6. CN103145625A - Method for preparing 2-cyanopyrimidine - Google Patents [patents.google.com]
- 7. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 8. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. lgcstandards.com [lgcstandards.com]
(4,6-Dimethylpyrimidin-2-YL)methanamine: A Versatile Scaffold for Modern Medicinal Chemistry
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy and Future Promise of the Pyrimidine Core
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules and approved therapeutics.[1][2][3][4][5] Its prevalence in nature, most notably as a fundamental component of nucleic acids, has made it a privileged scaffold in the design of agents that can effectively interact with biological systems.[5][6] Pyrimidine derivatives have demonstrated a remarkable diversity of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[4][6][7][8][9] This broad utility stems from the pyrimidine core's ability to act as a bioisostere for other aromatic systems and its capacity to engage in crucial hydrogen bonding interactions with various biological targets.[5][10]
Within this esteemed class of compounds, (4,6-Dimethylpyrimidin-2-YL)methanamine emerges as a molecule of significant interest for contemporary drug discovery programs. Its structure, featuring a primary amine tethered to a dimethyl-substituted pyrimidine ring, presents a unique combination of features that can be strategically exploited for the development of novel therapeutics. The dimethyl substitution can influence solubility and metabolic stability, while the 2-methanamine group provides a key reactive handle for the introduction of diverse pharmacophoric elements. This guide will provide an in-depth exploration of the potential applications of this compound in medicinal chemistry, grounded in established principles of drug design and supported by a comprehensive review of the extensive literature on pyrimidine-based agents.
Synthetic Strategies and Chemical Properties: Accessing the Core Scaffold
The synthetic accessibility of a core scaffold is a critical consideration in any drug discovery campaign. While specific literature on the direct synthesis of this compound is not abundant, established methodologies for the synthesis of related pyrimidine derivatives provide a clear roadmap for its preparation. A plausible and efficient synthetic route would likely involve the initial construction of the 4,6-dimethylpyrimidine core, followed by the introduction of the methanamine moiety.
A common approach to constructing the 4,6-dimethylpyrimidine ring is through the condensation of a 1,3-dicarbonyl compound with a source of amidine. For instance, the reaction of acetylacetone (2,4-pentanedione) with urea or its derivatives can yield a 2-hydroxy-4,6-dimethylpyrimidine, which can then be further functionalized.[11]
Illustrative Synthetic Protocol: A Generalized Approach
A potential synthetic pathway to this compound could proceed as follows:
-
Synthesis of 2-Chloro-4,6-dimethylpyrimidine: The readily available 2-hydroxy-4,6-dimethylpyrimidine can be converted to the corresponding 2-chloro derivative using a standard chlorinating agent such as phosphorus oxychloride (POCl₃). This transformation is a common and high-yielding reaction in pyrimidine chemistry.[12]
-
Cyanation of the Pyrimidine Ring: The 2-chloro substituent can then be displaced by a cyanide group through a nucleophilic aromatic substitution (SNAr) reaction using a cyanide salt like sodium or potassium cyanide. This would yield 4,6-dimethylpyrimidine-2-carbonitrile.
-
Reduction of the Nitrile to the Primary Amine: The final step would involve the reduction of the nitrile group to the desired primary amine. This can be achieved using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to afford this compound.
This proposed synthetic route is robust and utilizes well-established chemical transformations, ensuring the efficient and scalable production of the target compound for further medicinal chemistry exploration.
Potential Medicinal Chemistry Applications: A Landscape of Therapeutic Opportunities
The true potential of this compound lies in its versatility as a scaffold for the design of targeted therapeutics. The primary amine serves as a crucial anchor point for the introduction of various side chains and functional groups, allowing for the systematic exploration of structure-activity relationships (SAR).[2][6][13]
Kinase Inhibitors: Targeting the ATP-Binding Site in Oncology
A significant number of FDA-approved and investigational anticancer drugs are kinase inhibitors, and the pyrimidine scaffold is a prominent feature in many of these molecules.[14][15] The pyrimidine ring is a well-established pharmacophore known for its ability to mimic the purine bases of ATP and interact with the hinge region of kinase enzymes.[14][15] The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, anchoring the inhibitor in the ATP-binding pocket.
The this compound scaffold is ideally suited for the development of kinase inhibitors. The 2-methanamine group can be readily acylated or reacted with a diverse range of electrophiles to introduce substituents that can target specific regions of the kinase active site, thereby enhancing potency and selectivity.
Hypothesized Binding Mode of a this compound-based Kinase Inhibitor
Caption: Proposed interaction of a this compound derivative within a kinase active site.
Experimental Workflow for Screening Kinase Inhibitory Activity:
-
Library Synthesis: Synthesize a focused library of derivatives by reacting this compound with a diverse set of carboxylic acids, sulfonyl chlorides, and isocyanates.
-
In Vitro Kinase Assays: Screen the synthesized compounds against a panel of cancer-relevant kinases (e.g., EGFR, VEGFR, ABL) using established enzymatic assays (e.g., ADP-Glo™, Z'-LYTE™).[16]
-
Cell-Based Proliferation Assays: Evaluate the antiproliferative activity of promising hits in relevant cancer cell lines using assays such as the MTT or CellTiter-Glo® assay.[14]
-
Structure-Activity Relationship (SAR) Studies: Analyze the data to identify key structural features that contribute to potency and selectivity.
-
Lead Optimization: Further refine the structure of lead compounds to improve their pharmacological properties.
Antimicrobial Agents: Combating Drug Resistance
The pyrimidine nucleus is also a key component of many antimicrobial agents.[3][8][9] For example, trimethoprim, a well-known antibacterial drug, features a 2,4-diaminopyrimidine core and functions by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[9][12]
The this compound scaffold can be explored for the development of novel antimicrobial agents. The primary amine can be functionalized to mimic the diaminopyrimidine structure of trimethoprim or to introduce novel functionalities that target other essential bacterial pathways.
Table 1: Comparison of Structural Features for Potential Antimicrobial Activity
| Feature | Trimethoprim | This compound Derivative | Rationale for Potential Activity |
| Core | 2,4-Diaminopyrimidine | 2-Substituted-amino-4,6-dimethylpyrimidine | The pyrimidine core can mimic the natural substrate of DHFR. |
| Key Interaction | Hydrogen bonding with DHFR active site residues | Potential for similar hydrogen bonding interactions. | The amino group is crucial for binding. |
| Lipophilicity | Moderately lipophilic trimethoxybenzyl group | Can be modulated by varying the substituent on the methanamine nitrogen. | Optimal lipophilicity is required for cell penetration. |
Antiviral Therapeutics: Targeting Viral Replication
Several important antiviral drugs, such as zidovudine (AZT) and lamivudine, are pyrimidine nucleoside analogs that interfere with viral replication.[1][7][17] While this compound is not a nucleoside analog, non-nucleoside pyrimidine derivatives have also shown promise as antiviral agents. For instance, etravirine and rilpivirine are non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV.[1]
The structural flexibility of this compound makes it an attractive starting point for the design of novel non-nucleoside antiviral agents. By appending appropriate lipophilic and hydrogen-bonding groups to the methanamine nitrogen, it may be possible to design compounds that bind to allosteric sites on viral enzymes, such as reverse transcriptase or protease, and inhibit their function.
Conclusion: A Scaffold with Untapped Potential
This compound represents a promising and underexplored scaffold in medicinal chemistry. Its straightforward synthesis and the presence of a versatile primary amine handle provide a solid foundation for the development of diverse compound libraries. Based on the extensive and well-documented biological activities of the broader pyrimidine class of compounds, this compound holds significant potential for the discovery of novel therapeutics in oncology, infectious diseases, and virology. A systematic and rational approach to the design and synthesis of derivatives of this core, coupled with robust biological evaluation, is warranted to fully unlock its therapeutic potential.
References
- Lvivska Politechnika National University. (n.d.). SYNTHESIS AND PROPERTIES OF 4,6-DIMETHYLPYRIMIDINE-2-YL ESTERS OF AROMATIC THIOSULFOACIDS.
- PubMed. (2018). Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents.
- Wikipedia. (n.d.). Methenamine.
- Google Patents. (n.d.). CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine.
- PubChem. (n.d.). Hexamethylenetetramine.
- ResearchGate. (n.d.). USFDA-approved drugs with anticancer potential derived from pyrimidine....
- ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.
- MDPI. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Pyrimidine Methanamine Derivatives.
- PubMed. (2023). Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis.
- NCBI. (n.d.). Pyrimidine Analogs - Holland-Frei Cancer Medicine.
- MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- NIH. (n.d.). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines.
- BenchChem. (n.d.). Application of 4-Pyrimidine Methanamine in Medicinal Chemistry: Application Notes and Protocols.
- Human Journals. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate.
- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). ScienceDirect.
- BenchChem. (n.d.). A Comparative Analysis of the Biological Activity of 4-Pyrimidine Methanamine and Other Pyrimidine Derivatives.
- ResearchGate. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
- Frontiers. (n.d.). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine.
- Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.
- PubMed. (n.d.). Pyrimidine nucleoside analogs in cancer treatment.
- Taylor & Francis. (n.d.). Pyrimidine analogue – Knowledge and References.
- RSC Publishing. (n.d.). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies.
- ResearchGate. (2025). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
- Frontiers. (n.d.). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship.
- PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. science.lpnu.ua [science.lpnu.ua]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 16. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of Pyrimidine-Based Compounds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a fundamental heterocyclic structure that serves as a cornerstone in medicinal chemistry and drug development.[1] As an essential component of nucleic acids (cytosine, thymine, and uracil), its biological importance is profound.[2][3] Synthetic pyrimidine derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating remarkable pharmacological versatility.[4][5] This guide provides a comprehensive technical overview of the diverse biological activities of pyrimidine-based compounds, with a focus on their applications as anticancer, antimicrobial, and antiviral agents. We will explore the key mechanisms of action, present detailed experimental protocols for activity assessment, summarize quantitative efficacy data, and discuss the structure-activity relationships that govern their therapeutic potential.
Introduction: The Central Role of the Pyrimidine Scaffold in Medicinal Chemistry
The six-membered aromatic ring with two nitrogen atoms at positions 1 and 3 defines the pyrimidine core.[4] This structure is not only integral to the building blocks of DNA and RNA but is also found in essential biomolecules like vitamin B1 (thiamine) and folic acid.[2][6] The field of medicinal chemistry has leveraged this "privileged scaffold" to design and synthesize novel therapeutics that can modulate a vast range of biological targets with high specificity and potency.[7][8] The synthetic tractability of the pyrimidine ring allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5]
The broad spectrum of biological activities exhibited by pyrimidine derivatives is extensive, including anticancer, antimicrobial, antiviral, anti-inflammatory, analgesic, cardiovascular, and central nervous system (CNS) effects.[9][10] This versatility stems from the ability of the pyrimidine core to engage in various non-covalent interactions—such as hydrogen bonding and π-π stacking—with biological macromolecules like enzymes and receptors.[8]
Anticancer Activity: Targeting the Hallmarks of Malignancy
Pyrimidine-based compounds represent one of the most successful classes of anticancer agents, targeting various pathways essential for tumor growth and survival.[11][12] Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes in signal transduction to the disruption of nucleotide biosynthesis.[13]
Mechanism I: Inhibition of Kinases in Signal Transduction
Protein kinases are crucial regulators of cell signaling pathways that control proliferation, survival, and metastasis. Aberrant kinase activity is a hallmark of many cancers, making them prime therapeutic targets. Pyrimidine derivatives have been expertly designed to act as competitive inhibitors at the ATP-binding site of key kinases.[1][8]
-
Case Study: Epidermal Growth Factor Receptor (EGFR) Inhibitors The EGFR signaling pathway is frequently hyperactivated in various cancers, including non-small-cell lung cancer and colorectal cancer. Pyrimidine-based EGFR tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib have been developed to block this pathway. These drugs mimic the adenine portion of ATP and bind to the kinase domain of EGFR, preventing its autophosphorylation and downstream signaling, ultimately leading to cell cycle arrest and apoptosis.[13][14] The structural similarity of the pyrimidine core to the quinazoline scaffold, also prominent in kinase inhibitors, has facilitated the development of these targeted therapies.[15]
Caption: EGFR signaling pathway and its inhibition by a pyrimidine-based TKI.
Mechanism II: Disruption of Nucleotide Metabolism (Antimetabolites)
As structural mimics of natural pyrimidines, many derivatives function as antimetabolites.[16] They interfere with the synthesis of nucleic acids, thereby halting DNA replication and cell division—processes that are highly active in rapidly proliferating cancer cells.
-
Case Study: 5-Fluorouracil (5-FU) 5-Fluorouracil is a classic pyrimidine analogue that has been a mainstay of chemotherapy for decades.[17] Once inside the cell, 5-FU is converted into several active metabolites. One such metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with thymidylate synthase (TS), an enzyme critical for the synthesis of thymidine, a necessary component of DNA.[13] This inhibition leads to a depletion of thymidine, causing "thymineless death" in cancer cells.
Experimental Protocol: Cell Viability Assay (MTT Assay)
The causality behind choosing this assay is its reliability and direct correlation between mitochondrial activity and cell viability. The reduction of the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product is accomplished by mitochondrial reductases in living cells. This provides a quantitative measure of cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine test compound. Replace the cell culture medium with fresh medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The living cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Quantitative Analysis of Anticancer Potency
The efficacy of novel pyrimidine-based anticancer agents is often reported as IC50 values. Lower IC50 values indicate higher potency.
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidine-sulfonamide hybrid | HCT-116 (Colon) | 5.66 | [13] | |
| Pyrimidine-sulfonamide hybrid | HT-29 (Colon) | 9.95 | [13] | |
| Novel Pyrimidine Derivative | HeLa (Cervical) | 20.30 | [10] | |
| Novel Pyrimidine Derivative | HepG-2 (Liver) | 12.37 | [10] | |
| Novel Pyrimidine Derivative | MCF-7 (Breast) | 13.18 | [10] |
Antimicrobial & Antiviral Activity: Combating Infectious Diseases
The pyrimidine scaffold is also integral to the development of agents targeting infectious diseases.[4][18]
Antiviral Agents: Nucleoside Analogues
Many antiviral drugs are pyrimidine nucleoside analogues. They work by mimicking natural nucleosides and getting incorporated into the growing viral DNA or RNA chain by viral polymerases.
-
Mechanism: Chain Termination These analogues often lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. Once incorporated, they terminate the elongation of the nucleic acid chain, effectively halting viral replication.[19] This mechanism is particularly effective because viral polymerases are often less discriminating than host cell polymerases, leading to selective toxicity. A well-known example is Zidovudine (AZT), an anti-HIV drug that inhibits the viral reverse transcriptase enzyme.[17][19]
-
Mechanism: Inhibition of Pyrimidine Biosynthesis Some antiviral compounds act by inhibiting the host cell's pyrimidine biosynthesis pathway. This depletes the pool of available nucleotides, thereby indirectly inhibiting viral replication, which is highly dependent on host cell machinery.[20]
Antibacterial & Antifungal Applications
Pyrimidine derivatives have shown significant antibacterial and antifungal properties.[4]
-
Mechanism: DHFR Inhibition One of the most validated targets for antibacterial therapy is dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate, a cofactor needed for nucleotide synthesis. Trimethoprim is a classic pyrimidine-based antibacterial drug that selectively inhibits bacterial DHFR over its mammalian counterpart.[4] Similarly, the antimalarial drug Pyrimethamine selectively targets the DHFR of malarial plasmodia.[4]
-
Antifungal Activity Flucytosine (5-fluorocytosine) is a fluorinated pyrimidine used to treat systemic fungal infections. Fungal cells convert it into 5-fluorouracil, which then disrupts both DNA and RNA synthesis, leading to fungal cell death.[4]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Diverse Therapeutic Applications
Beyond cancer and infectious diseases, the versatility of the pyrimidine scaffold extends to numerous other therapeutic areas.[7][10]
-
Anti-inflammatory: Certain pyrimidine derivatives have been shown to inhibit the production of pro-inflammatory cytokines.
-
Cardiovascular: Some compounds exhibit effects as calcium channel blockers or antihypertensive agents.
-
CNS Agents: The scaffold is present in drugs with sedative, hypnotic, and anticonvulsant properties.
Conclusion and Future Perspectives
The pyrimidine nucleus is a privileged and enduring scaffold in medicinal chemistry.[8] Its presence in fundamental biological molecules and its synthetic versatility have cemented its role in the development of a multitude of FDA-approved drugs. Research continues to uncover novel derivatives with enhanced potency, improved selectivity, and new mechanisms of action. The ongoing exploration of fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, continues to yield potent kinase inhibitors and other targeted agents.[12][14] Future efforts will likely focus on developing pyrimidine-based compounds to overcome drug resistance, target novel biological pathways, and provide therapies for diseases that are currently considered intractable.[3]
References
-
Abdel-Ghani, T. M., & El-Sayed, M. A. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(3), 361-378. Retrieved from [Link]
-
Mohamed, A. A., & Ali, A. M. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry, 63(10), 3845-3871. Retrieved from [Link]
-
Kaur, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. Retrieved from [Link]
-
Sharma, R., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. International Journal of Petrochemical Science & Engineering, 2(2), 00021. Retrieved from [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]
-
Research Trend. (n.d.). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Retrieved from [Link]
-
Al-Ostath, A. I., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(4), 882. Retrieved from [Link]
-
Rathod, V. D., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Results in Chemistry, 5, 100898. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue: Pyrimidine and Purine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
Farghaly, T. A., et al. (2015). Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature. Recent Patents on Anti-cancer Drug Discovery, 10(1), 55-79. Retrieved from [Link]
-
Wang, Y., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry, 16(8), 473-488. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrimidine analogue. Retrieved from [Link]
-
Zhang, Y., et al. (2024). FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. Chemistry–A European Journal. Retrieved from [Link]
-
Tummatorn, J., & Reungpatthanaphong, P. (2023). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 16(11), 1599. Retrieved from [Link]
-
Kamal, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Molecular Diversity, 27(5), 2021-2051. Retrieved from [Link]
-
Lee, J. S., et al. (2017). Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. Antimicrobial Agents and Chemotherapy, 61(10), e00902-17. Retrieved from [Link]
-
Christie, A. (2023). Pyrimidine Nucleoside Analogues: Mechanisms of Action and Clinical Applications. Research & Reviews: Journal of Medicinal and Organic Chemistry, 10(3). Retrieved from [Link]
-
ResearchGate. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. Retrieved from [Link]
-
Wrzosek, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2036. Retrieved from [Link]
-
Leucci, E., et al. (2023). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 28(23), 7794. Retrieved from [Link]
-
Farghaly, T. A. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Organic Chemistry, 26(11), 1056-1073. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
- 5. researchtrend.net [researchtrend.net]
- 6. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. mdpi.com [mdpi.com]
- 9. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Pyrimidine analogue - Wikipedia [en.wikipedia.org]
- 17. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 19. rroij.com [rroij.com]
- 20. journals.asm.org [journals.asm.org]
Methodological & Application
Application Note & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing (4,6-Dimethylpyrimidin-2-YL)methanamine
Introduction: The Pyrimidine Scaffold in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][2] Over the past two decades, the development of small-molecule kinase inhibitors has revolutionized cancer treatment, with dozens of drugs now approved by the FDA.[3]
A recurring and highly successful structural motif in this field is the pyrimidine ring.[4][5][6] Its nitrogen-rich aromatic system serves as a "privileged scaffold," adept at forming key interactions within the ATP-binding pocket of kinases. Specifically, the 2-aminopyrimidine core is a bioisostere of the adenine base in ATP, enabling it to form crucial hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that anchors ATP.[1][7]
This guide focuses on the strategic use of (4,6-Dimethylpyrimidin-2-YL)methanamine , a versatile and readily functionalized building block, for the rapid generation of diverse libraries of potential kinase inhibitors. The methyl groups at the 4 and 6 positions provide a defined steric and electronic profile, while the primary amine on the exocyclic methylene group serves as a reactive handle for introducing a wide range of chemical diversity. This allows researchers to systematically explore the chemical space around the core scaffold to optimize potency, selectivity, and drug-like properties.
Scientific Rationale and Synthetic Strategy
Mechanism of Action and the Role of the Scaffold
The primary goal is to synthesize ATP-competitive inhibitors. These molecules occupy the same binding site as ATP, preventing the kinase from phosphorylating its downstream substrates and thereby blocking the signaling cascade. The (4,6-dimethylpyrimidin-2-yl) moiety is designed to interact with the kinase hinge, while the substituents attached via the methanamine linker will explore other regions of the ATP pocket, such as the hydrophobic region and the solvent-exposed front pocket. This is where chemical modifications dictate the inhibitor's potency and, crucially, its selectivity against the ~500+ kinases in the human kinome.
Caption: Kinase inhibitor binding model.
Primary Synthetic Pathways
To generate a library of diverse compounds, we will focus on forming a new bond at the exocyclic amine of this compound. The two most robust and widely used methods in medicinal chemistry for this purpose are:
-
Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination): This reaction is ideal for forming a carbon-nitrogen (C-N) bond between our building block and various aryl or heteroaryl halides. This allows for the introduction of complex aromatic systems that can probe deep into the kinase binding pocket.[8]
-
Amide Bond Formation: Coupling the amine with carboxylic acids or their activated derivatives (like acid chlorides) creates stable amide linkages. This is a fundamental reaction for introducing groups that can act as both hydrogen bond donors and acceptors.[9]
The following sections provide detailed, field-tested protocols for these transformations.
Experimental Protocols
General Laboratory Practices
-
Inert Atmosphere: All palladium-catalyzed reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. Palladium catalysts are sensitive to oxygen, and moisture can interfere with the catalytic cycle. Glassware should be oven- or flame-dried before use.
-
Reagent Quality: Use reagents from reliable sources. Anhydrous solvents should be of high purity (e.g., purchased and stored over molecular sieves).
-
Reaction Monitoring: Progress of reactions should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.
-
Purification & Characterization: Final compounds must be purified to >95% purity, typically by flash column chromatography or preparative HPLC. Identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 1: Buchwald-Hartwig Amination for N-Arylation
This protocol details the coupling of this compound with a representative aryl bromide.
Caption: Buchwald-Hartwig amination workflow.
Materials & Reagents:
| Reagent | M.W. | Role | Supplier Example |
| This compound | 137.18 | Nucleophile | Sigma-Aldrich |
| 4-Bromobenzonitrile (Example Aryl Halide) | 182.02 | Electrophile | Sigma-Aldrich |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | Catalyst Precursor | Strem Chemicals |
| X-Phos | 476.62 | Ligand | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | Base | Fisher Scientific |
| 1,4-Dioxane, anhydrous | 88.11 | Solvent | Acros Organics |
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (137 mg, 1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add the aryl halide (e.g., 4-bromobenzonitrile, 200 mg, 1.1 mmol, 1.1 equiv), K₂CO₃ (276 mg, 2.0 mmol, 2.0 equiv), X-Phos (48 mg, 0.1 mmol, 10 mol%), and Pd₂(dba)₃ (46 mg, 0.05 mmol, 5 mol%).
-
Scientist's Note: The order of addition for solids is generally not critical. The catalyst and ligand are used in sub-stoichiometric amounts. The base is crucial for deprotonating the amine in the catalytic cycle.
-
-
Atmosphere Exchange: Seal the vessel with a septum, and evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C. Stir vigorously for 4-12 hours.
-
Critical Consideration: Reaction progress should be monitored. A small aliquot can be removed via syringe, diluted with ethyl acetate, filtered through a small plug of silica, and analyzed by LC-MS.
-
-
Work-up: Once the reaction is complete (consumption of starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-aryl product.
Protocol 2: Amide Bond Formation via EDC Coupling
This protocol describes the coupling of this compound with a representative carboxylic acid.
Materials & Reagents:
| Reagent | M.W. | Role | Supplier Example |
| This compound | 137.18 | Nucleophile | Sigma-Aldrich |
| 4-Methoxybenzoic acid (Example Acid) | 152.15 | Electrophile | Alfa Aesar |
| EDC Hydrochloride | 191.70 | Coupling Agent | Chem-Impex |
| Hydroxybenzotriazole (HOBt) | 135.12 | Additive | Oakwood Chemical |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | Base | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | Solvent | Acros Organics |
Step-by-Step Procedure:
-
Vessel Preparation: To a round-bottom flask with a magnetic stir bar, add the carboxylic acid (e.g., 4-methoxybenzoic acid, 152 mg, 1.0 mmol, 1.0 equiv).
-
Reagent Dissolution: Dissolve the acid in anhydrous DMF (5 mL).
-
Activation: Add EDC (211 mg, 1.1 mmol, 1.1 equiv) and HOBt (149 mg, 1.1 mmol, 1.1 equiv) to the solution. Stir at room temperature for 15 minutes.
-
Scientist's Note: EDC activates the carboxylic acid to form a reactive intermediate. HOBt is added to suppress side reactions and improve coupling efficiency.
-
-
Amine Addition: Add this compound (137 mg, 1.0 mmol, 1.0 equiv) to the mixture, followed by the addition of DIPEA (0.35 mL, 2.0 mmol, 2.0 equiv).
-
Critical Consideration: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and maintain a basic pH for the reaction.
-
-
Reaction: Stir the reaction at room temperature for 6-18 hours. Monitor for completion by LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water (30 mL) and ethyl acetate (30 mL).
-
Extraction: Separate the layers. Wash the organic layer with 5% aqueous LiCl solution (2 x 15 mL) to remove residual DMF, followed by saturated aqueous NaHCO₃ (1 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to afford the pure amide product.
Expected Outcomes and Data Interpretation
The synthesis of a small library of compounds using these protocols allows for the systematic evaluation of structure-activity relationships (SAR). By varying the aryl halide in Protocol 1 or the carboxylic acid in Protocol 2, researchers can probe how different substituents impact kinase inhibitory activity.
Hypothetical Screening Data:
The table below illustrates how data from a kinase inhibition assay (e.g., against CDK9, a known target for pyrimidine inhibitors) could be presented.[10]
| Compound ID | R-Group (Attached to -CH₂-NH-) | Protocol Used | CDK9 IC₅₀ (nM) |
| INH-001 | 4-Cyanophenyl | 1 | 85 |
| INH-002 | 3-Methoxyphenyl | 1 | 250 |
| INH-003 | 4-Trifluoromethylphenyl | 1 | 45 |
| INH-004 | (4-Methoxyphenyl)carbonyl | 2 | 120 |
| INH-005 | (Cyclohexyl)carbonyl | 2 | >1000 |
Data are for illustrative purposes only.
From this hypothetical data, a researcher could infer that electron-withdrawing groups on the phenyl ring (e.g., -CN, -CF₃) are favorable for CDK9 inhibition, while bulky aliphatic groups are detrimental. This iterative process of synthesis and biological testing is the cornerstone of modern drug discovery.
Conclusion
This compound is a powerful and strategic starting material for the synthesis of kinase inhibitors. The robust and versatile protocols provided herein for C-N bond formation enable the rapid assembly of chemically diverse compound libraries. By systematically modifying the periphery of this privileged scaffold, researchers can effectively navigate the complex landscape of the human kinome to discover novel, potent, and selective inhibitors for a range of therapeutic applications.
References
-
Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]
-
RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]
-
American Chemical Society. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). PI3K inhibitors with pyrimidine scaffold. ResearchGate. Available at: [Link]
-
PubMed. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Available at: [Link]
-
MDPI. (n.d.). Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. MDPI. Available at: [Link]
-
PubMed. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. Available at: [Link]
-
PubMed. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. Available at: [Link]
-
ResearchGate. (2025). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ResearchGate. Available at: [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. NIH. Available at: [Link]
-
PubMed. (2011). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. PubMed Central. Available at: [Link]
-
ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of... ResearchGate. Available at: [Link]
-
Frontiers. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers. Available at: [Link]
-
Organic Chemistry Portal. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. Organic Chemistry Portal. Available at: [Link]
-
National Institutes of Health. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. NIH. Available at: [Link]
-
National Center for Biotechnology Information. (2011). Synthesis and Reactivity of Unique Heterocyclic Structures en route to Substituted Diamines. PMC. Available at: [Link]
-
Bentham Science. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Bentham Science. Available at: [Link]
-
ResearchGate. (2025). Synthetic routes for N-arylation of carbazole derivatives and their applications as organic materials. ResearchGate. Available at: [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
Mastering C-N Bond Formation: Application Notes and Protocols for Coupling Reactions of (4,6-Dimethylpyrimidin-2-YL)methanamine
For Researchers, Scientists, and Drug Development Professionals
(4,6-Dimethylpyrimidin-2-YL)methanamine , a versatile primary amine bearing a privileged pyrimidine scaffold, represents a key building block in the synthesis of a diverse array of biologically active molecules. Its strategic placement of a reactive aminomethyl group at the 2-position of the dimethylpyrimidine ring offers a valuable handle for introducing molecular diversity, making it a molecule of significant interest in medicinal chemistry and drug discovery programs. The pyrimidine core is a ubiquitous motif in numerous pharmaceuticals, including anticancer, antiviral, and antibacterial agents.
This comprehensive guide provides in-depth application notes and detailed, field-proven protocols for the most pertinent coupling reactions involving this compound. As senior application scientists, we move beyond simple procedural lists to explain the underlying principles and rationale behind experimental choices, empowering researchers to not only replicate these methods but also to adapt and troubleshoot them effectively.
Synthesis of the Key Building Block: this compound
A reliable supply of the starting material is paramount for any synthetic campaign. While a direct, one-pot synthesis of this compound is not widely documented, a robust and logical multi-step approach commencing from the readily available 2-amino-4,6-dimethylpyrimidine is proposed. This synthesis is foundational for the subsequent coupling reactions.
Proposed Synthetic Workflow
Caption: Proposed synthetic route to this compound.
A plausible and effective route involves the conversion of the 2-amino group of 2-amino-4,6-dimethylpyrimidine to a nitrile via a Sandmeyer-type reaction, followed by the reduction of the nitrile to the desired primary amine.
Core Coupling Methodologies and Protocols
The primary amine functionality of this compound is a versatile nucleophile, enabling a range of C-N bond-forming reactions. This guide will focus on three indispensable transformations:
-
Amide Bond Formation: For the synthesis of N-((4,6-dimethylpyrimidin-2-yl)methyl)amides.
-
Buchwald-Hartwig N-Arylation: For the construction of N-aryl-(4,6-dimethylpyrimidin-2-yl)methanamines.
-
Reductive Amination: For the preparation of secondary amines by reaction with aldehydes and ketones.
Amide Bond Formation: A Gateway to Diverse Functionality
The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry. The coupling of this compound with a wide variety of carboxylic acids introduces a vast scope for modifying the physicochemical and pharmacological properties of the resulting molecules.
Mechanistic Rationale for Reagent Selection
Direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[1] Therefore, activation of the carboxylic acid is necessary. Common strategies involve the use of carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) , or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .
-
EDC/HOBt: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea, halting the reaction. HOBt acts as a scavenger for the O-acylisourea, forming an active ester that is less prone to side reactions and readily reacts with the amine.
-
HATU: This reagent directly converts the carboxylic acid into a highly reactive HOBt ester, which then rapidly acylates the amine. HATU is particularly effective for sterically hindered substrates and electron-deficient amines.[2]
Experimental Protocol: Amide Coupling using EDC/HOBt
This protocol describes a general procedure for the coupling of this compound with a generic carboxylic acid.
Materials:
-
This compound (1.0 equiv)
-
Carboxylic Acid (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 equiv) and HOBt (1.2 equiv).
-
Dissolve the solids in a minimal amount of anhydrous DMF or DCM.
-
Add this compound (1.0 equiv) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath with gentle stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the cooled solution.
-
Slowly add DIPEA or TEA (3.0 equiv) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-((4,6-dimethylpyrimidin-2-yl)methyl)amide.
Data Presentation: Representative Amide Coupling Reactions
| Carboxylic Acid Partner | Coupling Reagent | Base | Solvent | Typical Yield (%) |
| Benzoic Acid | EDC/HOBt | DIPEA | DMF | 85-95 |
| 4-Chlorobenzoic Acid | HATU | DIPEA | DCM | 80-90 |
| Acetic Acid | EDC/HOBt | TEA | DCM | 75-85 |
| Phenylacetic Acid | HATU | DIPEA | DMF | 88-98 |
Buchwald-Hartwig N-Arylation: Forging Aryl-Amine Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl amines.[3] In the context of our target molecule, this compound serves as the amine coupling partner for a variety of aryl halides and triflates.
Mechanistic Overview
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated amine and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands being commonly employed.
Experimental Protocol: Buchwald-Hartwig N-Arylation
This protocol outlines a general procedure for the N-arylation of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd₂(dba)₃ (Palladium catalyst, 0.02 equiv)
-
Xantphos (Ligand, 0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (Base, 1.4 equiv)
-
Anhydrous Toluene or Dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
In a separate vial, pre-mix Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.04 equiv) in a small amount of the reaction solvent.
-
Add the catalyst/ligand pre-mixture to the Schlenk flask.
-
Add anhydrous toluene or dioxane to the reaction mixture.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-(4,6-dimethylpyrimidin-2-yl)methanamine.
Data Presentation: Representative Buchwald-Hartwig N-Arylation Reactions
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Bromobenzene | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | 75-85 |
| 4-Bromoanisole | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 90 | 80-90 |
| 2-Bromopyridine | Pd₂(dba)₃/Xantphos | K₃PO₄ | Toluene | 110 | 65-75 |
Reductive Amination: A Direct Route to Secondary Amines
Reductive amination is a highly efficient method for the synthesis of secondary amines from primary amines and carbonyl compounds (aldehydes or ketones).[4] This one-pot procedure involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Mechanistic Considerations
The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (STAB) , selectively reduces the iminium ion to the secondary amine.[5] STAB is often the reagent of choice as it is less basic and more selective than other borohydrides, and it tolerates a wider range of functional groups.
Experimental Protocol: Reductive Amination with an Aldehyde
This protocol provides a general method for the synthesis of a secondary amine from this compound and an aldehyde.
Materials:
-
This compound (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount, optional)
-
Standard workup and purification reagents
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv) and the aldehyde (1.1 equiv).
-
Dissolve the reactants in anhydrous DCM or DCE.
-
If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.
Data Presentation: Representative Reductive Amination Reactions
| Carbonyl Partner | Reducing Agent | Solvent | Typical Yield (%) |
| Benzaldehyde | STAB | DCM | 90-98 |
| 4-Methoxybenzaldehyde | STAB | DCE | 88-95 |
| Cyclohexanone | STAB | DCM | 85-92 |
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely practiced synthetic methodologies. The reliability of these procedures is underscored by the following principles:
-
Robust Reagent Selection: The chosen reagents (EDC, HOBt, HATU, Pd catalysts, STAB) are commercially available, well-characterized, and have a long history of successful application in a broad range of synthetic contexts.
-
Mechanistic Understanding: By understanding the reaction mechanisms, researchers can anticipate potential side reactions and make informed decisions to optimize reaction conditions.
-
In-Process Monitoring: The explicit recommendation for monitoring reaction progress via TLC or LC-MS allows for real-time assessment of the reaction's success and helps in determining the optimal reaction time, preventing the formation of degradation products.
-
Standardized Purification: The described workup and purification procedures are standard practices in organic synthesis, ensuring the isolation of the desired product in high purity.
References
-
Yengoyan, A. P., Hambardzumyan, E. N., Vorskanyan, A. S., & Shahbazyan, L. V. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 17(11), 868-874. [Link]
- Scholz, T. F., & Smith, G. M. (1953). U.S. Patent No. 2,660,579. Washington, DC: U.S.
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146. [Link]
-
Stanchev, S., Stoyanov, N., & Shivachev, B. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 844-853. [Link]
- Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. CN102898382A.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine. CN1024549C.
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
-
Mondal, P., & Jana, A. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Results in Chemistry, 5, 100891. [Link]
-
Gomez, A., et al. (2012). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Durham e-Theses. [Link]
-
Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. ResearchGate. [Link]
- Preparation and the Standard Enthalpy of Formation of 2-Amino- 4,6-dimethoxypyrimidine and the Rel
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Stoyanov, N. et al. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. PubMed. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
Sources
- 1. Solvent-free synthesis of bacillamide analogues as novel cytotoxic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyanomethine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes & Protocols: High-Fidelity Purification of (4,6-Dimethylpyrimidin-2-YL)methanamine Derivatives
Abstract: The (4,6-dimethylpyrimidin-2-yl)methanamine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous molecules with significant therapeutic potential. The biological efficacy of these compounds is intrinsically linked to their purity. However, the inherent polarity and hydrogen bonding capabilities of the pyrimidine nucleus present unique challenges during purification.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and validated protocols for the purification of this compound derivatives. We will explore the mechanistic basis for selecting appropriate techniques, from fundamental column chromatography and recrystallization to advanced HPLC methods, ensuring the isolation of highly pure compounds suitable for downstream applications.
Foundational Principles of Purification
The purification of pyrimidine derivatives hinges on exploiting subtle differences in the physicochemical properties between the target compound and residual impurities (e.g., starting materials, byproducts, reagents). Key properties to consider include polarity, solubility, charge state, and molecular size. The primary challenges in purifying polar pyrimidine derivatives often stem from their high polarity, which can lead to poor retention in reverse-phase chromatography and difficulties in crystallization due to high solubility in common polar solvents.[1]
A multi-tiered approach, beginning with crude purification and progressing to fine polishing, is often the most effective strategy.
Logical Workflow for Purification Strategy
The selection of a purification method is a critical decision point. The following diagram illustrates a logical workflow for determining the most appropriate strategy based on the nature of the crude product.
Caption: Decision workflow for selecting a primary purification method.
Protocol 1: Flash Column Chromatography
Flash column chromatography is the workhorse technique for the routine purification of organic compounds. For pyrimidine derivatives, silica gel is the most common stationary phase.[2] The key to a successful separation is the selection of an appropriate mobile phase (eluent).
Expertise & Experience: The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4 on a Thin Layer Chromatography (TLC) plate.[2] This Rf value provides an optimal balance, ensuring the compound moves down the column at a reasonable rate while allowing for sufficient separation from impurities. An Rf that is too high (>0.5) will result in poor separation, while an Rf that is too low (<0.1) will lead to excessively long elution times and band broadening.
Step-by-Step Methodology
-
Solvent System Selection (TLC):
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point for moderately polar compounds is a mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate). For more polar aminopyrimidines, adding a small amount of methanol or triethylamine (for basic compounds) may be necessary.
-
Visualize the spots using a UV lamp (254 nm) and/or a chemical stain (e.g., potassium permanganate).
-
Adjust solvent ratios until the desired Rf of 0.2-0.4 is achieved.
-
-
Column Packing:
-
Select a column of appropriate size. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude compound by weight.[2]
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.
-
-
Sample Loading:
-
Wet Loading: If the crude product is soluble in a small volume of the mobile phase, dissolve it and carefully pipette the solution onto the top of the silica bed.
-
Dry Loading: If the product has poor solubility, dissolve it in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent under reduced pressure. The resulting free-flowing powder can then be carefully added to the top of the column bed. This method often results in better resolution.
-
-
Elution and Fraction Collection:
-
Begin eluting with the solvent system determined by TLC.
-
Maintain a constant flow rate using positive pressure.
-
Collect fractions in an array of test tubes. The size of the fractions should be proportional to the column size.
-
Monitor the elution process by spotting fractions onto TLC plates to identify which ones contain the purified product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
Protocol 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds to a very high degree. It relies on the principle that the solubility of a compound in a solvent increases with temperature.
Trustworthiness: A successful recrystallization is a self-validating system. The formation of well-defined crystals from a solution is a strong indicator of purity, as the crystal lattice tends to exclude impurity molecules.
Step-by-Step Methodology
-
Solvent Selection:
-
The ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.[3]
-
Common solvents to test for pyrimidine derivatives include ethanol, isopropanol, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexanes.
-
Test solubility by adding a small amount of the crude solid to a test tube with ~1 mL of solvent. Observe solubility at room temperature and then upon heating.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) with swirling.
-
Add just enough hot solvent to completely dissolve the solid. An excess of solvent will reduce the final yield.
-
-
Decolorization/Hot Filtration (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot gravity filtration through a fluted filter paper to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3] Do not disturb the flask.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold crystallization solvent to remove any residual impurities adhering to the crystal surfaces.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
-
Advanced Purification by HPLC
For compounds requiring very high purity (>98%) or for separating closely related isomers, High-Performance Liquid Chromatography (HPLC) is the method of choice.
Chromatography Technique Selection
The polarity of this compound derivatives dictates the most effective HPLC strategy.
Caption: Selection guide for advanced HPLC purification techniques.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the preferred method for purifying highly polar pyrimidine derivatives.[1] It utilizes a polar stationary phase (e.g., bare silica, or bonded with diol or amide functionalities) and a mobile phase with a high concentration of a less polar organic solvent (e.g., acetonitrile) and a smaller amount of a polar aqueous solvent. This setup promotes the retention of polar analytes that are poorly retained in RPC.[1]
Reverse-Phase Chromatography (RPC): While challenging for polar compounds, RPC can be optimized. To improve the retention of polar pyrimidines, consider using polar-endcapped columns or adding ion-pairing agents to the mobile phase.[1]
Data and Troubleshooting
Table 1: Summary of Purification Parameters
| Parameter | Flash Column Chromatography | Recrystallization | Preparative HPLC (HILIC) |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | N/A | Silica, Diol, or Amide-based phase |
| Mobile Phase | Hexanes/Ethyl Acetate +/- MeOH or Et3N | Single or binary solvent system | Acetonitrile/Water with buffer (e.g., Ammonium Formate) |
| Key Advantage | High capacity, low cost | High purity for crystalline solids | High resolution, excellent for difficult separations |
| Primary Use | Routine purification of >100 mg scale | Final polishing step | High-purity isolation, isomer separation |
Table 2: Troubleshooting Common Purification Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield after Column | Compound is highly polar and stuck on the column. | Increase the polarity of the eluent gradually (e.g., add 1-5% methanol to your ethyl acetate/hexane mixture). |
| Poor Separation (Overlapping Spots) | Incorrect solvent system; column overloaded. | Re-optimize the solvent system using TLC to maximize ΔRf. Use less crude material for the amount of silica gel. |
| Oiling Out during Recrystallization | Solvent is too non-polar; cooling is too rapid. | Add a more polar co-solvent; ensure the solution cools slowly and is undisturbed. |
| No Crystals Form | Solution is not supersaturated (too much solvent); compound is an oil. | Boil off some solvent to concentrate the solution. Try scratching the inside of the flask to induce nucleation. If it's an oil, chromatography is the better method. |
| Peak Tailing in HPLC | Secondary interactions with silica (if basic amine); column overload. | Add a buffer to the mobile phase (e.g., 0.1% TFA or formic acid). Inject a smaller sample volume. |
References
- Technical Support Center: Purification of Polar Pyrimidine Deriv
- Application Notes and Protocols for Single Crystal Growth of Pyrimidine Deriv
- Technical Support Center: Purifying Pyrimidine Derivatives by Column Chrom
Sources
Application Notes and Protocols for the Parallel Synthesis of Compound Libraries Using (4,6-Dimethylpyrimidin-2-YL)methanamine
Introduction: The Strategic Value of the (4,6-Dimethylpyrimidin-2-YL)methanamine Scaffold in Drug Discovery
The pyrimidine core is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its ability to engage in various non-covalent interactions, particularly hydrogen bonding, makes it an ideal structural motif for targeting a wide range of biological macromolecules. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and its three-dimensional orientation to optimize target engagement.
This compound emerges as a particularly valuable building block for parallel synthesis and the generation of diverse compound libraries. This reagent combines the advantageous pyrimidine core with a reactive primary amine, separated by a methylene spacer. This seemingly simple structural modification has profound implications for its utility in drug discovery:
-
Versatile Handle for Diversification: The primary amine serves as a robust and versatile nucleophile, readily participating in a wide array of chemical transformations. This allows for the facile introduction of a vast range of substituents, enabling comprehensive exploration of the surrounding chemical space.
-
Modulation of Physicochemical Properties: The dimethyl-substituted pyrimidine ring imparts a degree of lipophilicity and metabolic stability. The methyl groups can also influence the planarity and electronic nature of the aromatic system.
-
Vectorial Exploration of Target Binding Pockets: The methylene spacer provides rotational flexibility, allowing the appended chemical moieties to adopt optimal orientations within a target's binding site. This is crucial for establishing high-affinity interactions.
These application notes provide a detailed guide for the effective utilization of this compound in two of the most fundamental and widely employed reactions in parallel synthesis: amide bond formation and reductive amination. The protocols are designed to be robust and adaptable for high-throughput synthesis workflows.
Core Applications in Parallel Synthesis
The primary amine of this compound is the key to its utility in library synthesis. The following sections detail its application in two high-yield, versatile reactions.
Amide Bond Formation: A Robust Linkage for Library Generation
Amide bond formation is arguably the most frequently utilized reaction in medicinal chemistry, prized for its stability and the prevalence of this linkage in bioactive molecules.[2] The reaction of this compound with a diverse set of carboxylic acids provides a straightforward and efficient route to large libraries of pyrimidine-containing amides.
Causality Behind Experimental Choices:
The selection of the coupling agent is critical for ensuring high conversion and minimizing side reactions. For parallel synthesis, reagents that are effective at room temperature, produce easily removable byproducts, and are compatible with a wide range of functional groups are preferred. Carbodiimide-based reagents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often in combination with an activating agent like 1-Hydroxybenzotriazole (HOBt), are a common choice.[3] The HOBt ester intermediate is less prone to racemization and side reactions compared to the O-acylisourea intermediate formed with EDC alone. The addition of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is often necessary to neutralize the hydrochloride salt of the amine and the acid formed during the reaction.
Experimental Workflow: Amide Bond Formation
Caption: Workflow for parallel amide bond formation.
Detailed Protocol: Parallel Amide Coupling
Materials:
-
This compound
-
Library of diverse carboxylic acids
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
96-well reaction block or individual reaction vials
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous DMF.
-
Prepare 0.2 M stock solutions of a diverse library of carboxylic acids in anhydrous DMF.
-
Prepare a 0.2 M stock solution of EDC and HOBt in anhydrous DMF.
-
Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup (per well/vial):
-
To each reaction vessel, add 100 µL (0.02 mmol, 1.0 eq) of the this compound stock solution.
-
Add 100 µL (0.02 mmol, 1.0 eq) of the respective carboxylic acid stock solution.
-
Add 100 µL (0.02 mmol, 1.0 eq) of the EDC/HOBt stock solution.
-
Add 100 µL (0.04 mmol, 2.0 eq) of the DIPEA stock solution.
-
-
Reaction and Monitoring:
-
Seal the reaction vessels and agitate at room temperature for 12-16 hours.
-
The progress of the reaction can be monitored by LC-MS analysis of a representative subset of reactions.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixtures can be diluted with ethyl acetate and washed sequentially with saturated aqueous NaHCO₃, water, and brine. The organic layer is then dried over Na₂SO₄ and concentrated.
-
For high-throughput purification, the reaction solvent can be removed in vacuo, and the residue redissolved in a suitable solvent (e.g., DMSO/methanol) for purification by automated reverse-phase HPLC.
-
Quantitative Data Summary (Expected)
| Parameter | Value/Range | Notes |
| Scale per Reaction | 0.02 mmol | Easily scalable up or down. |
| Equivalents of Reagents | 1.0 eq Amine / 1.0 eq Acid / 1.0 eq EDC/HOBt / 2.0 eq DIPEA | Slight excess of acid and coupling agents can be used if amine is limiting. |
| Solvent | DMF or DCM | DMF is generally preferred for its solvating properties. |
| Temperature | Room Temperature | Avoids thermal degradation of sensitive substrates. |
| Reaction Time | 12 - 16 hours | Typically sufficient for high conversion. |
| Expected Yield | 60 - 95% | Highly dependent on the nature of the carboxylic acid. |
Reductive Amination: Accessing Secondary Amines
Reductive amination is a powerful and versatile method for forming C-N bonds, providing access to secondary amines which are key pharmacophores in many drug classes.[4][5] This one-pot reaction involves the condensation of an amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ.
Causality Behind Experimental Choices:
The choice of reducing agent is crucial for the success of a one-pot reductive amination. The reducing agent must be mild enough to not reduce the starting carbonyl compound, but reactive enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation as it is a mild and selective reducing agent.[6] The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). The inclusion of a small amount of acetic acid can catalyze the formation of the imine intermediate.
Experimental Workflow: Reductive Amination
Caption: Workflow for parallel reductive amination.
Detailed Protocol: Parallel Reductive Amination
Materials:
-
This compound
-
Library of diverse aldehydes or ketones
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic Acid
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
96-well reaction block or individual reaction vials
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous DCM.
-
Prepare 0.2 M stock solutions of a diverse library of aldehydes or ketones in anhydrous DCM.
-
-
Reaction Setup (per well/vial):
-
To each reaction vessel, add 100 µL (0.02 mmol, 1.0 eq) of the this compound stock solution.
-
Add 120 µL (0.024 mmol, 1.2 eq) of the respective aldehyde or ketone stock solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-5 µL).
-
Agitate the mixture for 20-30 minutes to facilitate imine formation.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (approx. 6.4 mg, 0.03 mmol, 1.5 eq) to each reaction vessel. Addition can be done as a solid or as a slurry in DCM.
-
Seal the reaction vessels and agitate at room temperature for 4-12 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.
-
The crude product can be purified by automated reverse-phase HPLC or parallel silica gel chromatography.
-
Quantitative Data Summary (Expected)
| Parameter | Value/Range | Notes |
| Scale per Reaction | 0.02 mmol | Adaptable for different scales. |
| Equivalents of Reagents | 1.0 eq Amine / 1.2 eq Carbonyl / 1.5 eq NaBH(OAc)₃ | A slight excess of the carbonyl and reducing agent is beneficial. |
| Solvent | DCM or DCE | Anhydrous conditions are recommended. |
| Temperature | Room Temperature | Generally sufficient for most substrates. |
| Reaction Time | 4 - 12 hours | Ketones may require longer reaction times than aldehydes. |
| Expected Yield | 50 - 90% | Yields can vary based on the steric and electronic nature of the carbonyl compound. |
Conclusion and Future Perspectives
This compound is a highly effective and versatile building block for the parallel synthesis of compound libraries. Its primary amine handle allows for robust and high-yielding transformations, such as amide bond formation and reductive amination, enabling the rapid generation of diverse chemical entities. The protocols outlined in these application notes provide a solid foundation for researchers and drug discovery professionals to leverage this valuable scaffold in their quest for novel therapeutic agents. The resulting libraries can be screened against a wide array of biological targets, with the pyrimidine core serving as a reliable anchor for molecular recognition.
References
-
Yengoyan, A. P., Hambardzumyan, E. N., Vorskanyan, A. S., & Shahbazyan, L. V. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 17. [Link]
-
Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. [Link]
-
Yengoyan, A. P., et al. (2021). (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. [Link]
- L'Oreal. (2004). 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents.
- Zeneca Limited. (1999). Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine.
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]
-
Wang, B., et al. (2021). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 26(11), 3354. [Link]
-
Lee, K., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Frontiers in Chemistry, 10, 847495. [Link]
- Jiangsu Zhongbang Pharmaceutical Co Ltd. (2020). Synthesis method of 2-amino-4, 6-dimethylpyridine.
- American Cyanamid Co. (1953). Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
-
National Center for Biotechnology Information. (n.d.). 4,6-Dimethylpyrimidine. PubChem Compound Database. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Leitch, J. A., et al. (2024). A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Kumar, S., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Omega, 5(40), 25886-25893. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Pownall, H. D., & Jones, K. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(22), 7751-7760. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
Merchant, K. J., et al. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]
-
Sharma, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemical and Molecular Engineering, 17(8), 133-142. [Link]
Sources
- 1. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Scale-Up Synthesis of (4,6-Dimethylpyrimidin-2-YL)methanamine: An Application Note and Protocol
Abstract
This application note provides a comprehensive, technically-grounded guide for the scale-up synthesis of (4,6-Dimethylpyrimidin-2-YL)methanamine, a critical building block in pharmaceutical and agrochemical research. The described two-step synthetic route is designed for robustness, scalability, and efficiency, commencing from commercially available starting materials. This document details the underlying chemical principles, provides step-by-step protocols, and emphasizes critical safety and handling procedures necessary for successful large-scale production.
Introduction: Significance and Synthetic Strategy
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its structural motif is found in compounds developed for applications ranging from medicinal chemistry to crop protection. The efficient and scalable production of this amine is therefore of significant interest to researchers and professionals in the drug development and chemical manufacturing sectors.
The synthetic strategy outlined herein is a two-step process designed for large-scale implementation:
-
Cyanation: Synthesis of the nitrile intermediate, 4,6-dimethylpyrimidine-2-carbonitrile, from a suitable precursor.
-
Reduction: Catalytic hydrogenation of the nitrile to the target primary amine, this compound.
This approach was selected for its high yields, atom economy, and the avoidance of hazardous reagents often associated with alternative synthetic pathways.
Reaction Scheme and Workflow
The overall synthetic workflow is depicted below. This process is designed to be a self-validating system, with clear steps and in-process controls to ensure a high-quality final product.
Figure 1: Overall synthetic workflow for this compound.
Detailed Synthesis Protocols
Step 1: Synthesis of 4,6-Dimethylpyrimidine-2-carbonitrile
The synthesis of the nitrile intermediate can be achieved through various published methods. A robust route starts from 4,6-dichloro-2-(methylthio)pyrimidine. This multi-step process involves nucleophilic displacement of the chloro groups, oxidation of the methylthio group, and subsequent displacement by a cyanide source.[1]
Note: The following is a generalized procedure. Specific quantities and reaction conditions should be optimized based on laboratory scale and equipment.
-
Nucleophilic Displacement: 4,6-dichloro-2-(methylthio)pyrimidine is reacted with a benzyloxide source to replace the chloro groups.
-
Oxidation: The resulting sulfide is oxidized to a sulfone using a suitable oxidizing agent.
-
Cyanation: The sulfone group is then displaced with a cyanide salt, such as sodium cyanide, to yield the nitrile intermediate.
Step 2: Catalytic Reduction of 4,6-Dimethylpyrimidine-2-carbonitrile
The reduction of the nitrile to the primary amine is a critical step. Catalytic hydrogenation using Raney® Nickel is a highly effective and scalable method for this transformation.[2][3] Raney® Nickel is a fine-grained, porous nickel catalyst that is highly active for the hydrogenation of various functional groups, including nitriles.[2]
Materials and Equipment:
| Reagent/Equipment | Grade/Specification | Purpose |
| 4,6-Dimethylpyrimidine-2-carbonitrile | >98% Purity | Starting Material |
| Raney® Nickel (50% slurry in water) | Activated Catalyst Grade | Catalyst |
| Methanol (Anhydrous) | ACS Grade | Solvent |
| Hydrogen Gas | High Purity (>99.9%) | Reducing Agent |
| High-Pressure Reactor (e.g., Parr Hydrogenator) | Appropriate Volume and Pressure Rating | Reaction Vessel |
| Celite® | Filter Aid | Catalyst Filtration |
Protocol:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).
-
Charging the Reactor:
-
Under an inert atmosphere, charge the reactor with 4,6-dimethylpyrimidine-2-carbonitrile.
-
Add anhydrous methanol as the solvent.
-
Safety Critical Step: Carefully add the Raney® Nickel slurry. Raney® Nickel is pyrophoric and may ignite if it becomes dry and exposed to air.[3][4] Always handle it as a slurry under a layer of solvent.
-
-
Reaction Conditions:
-
Seal the reactor and purge several times with hydrogen gas to remove any residual air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi, but should be optimized).
-
Begin agitation and heat the reaction mixture to the target temperature (e.g., 40-60 °C).
-
-
Monitoring the Reaction: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete when hydrogen uptake ceases.
-
Work-up and Catalyst Removal:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with an inert gas.
-
Safety Critical Step: The Raney® Nickel catalyst must be filtered carefully. Prepare a pad of Celite® in a filtration funnel and ensure it is kept wet with methanol. Filter the reaction mixture through the wet Celite® pad. Never allow the filtered catalyst cake to become dry, as it can spontaneously combust in air.[3]
-
Wash the catalyst cake with additional methanol to recover any entrained product.
-
-
Isolation of Product:
-
Combine the filtrate and washings.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the crude this compound.
-
-
Purification (if necessary): The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system.
Safety and Handling Considerations
Raney® Nickel:
-
Pyrophoric Hazard: Activated Raney® Nickel is pyrophoric and will ignite if allowed to dry in the presence of air.[3][4] It must be handled as a slurry in water or an appropriate solvent at all times.
-
Handling: Use non-sparking tools and work in a well-ventilated area, preferably a fume hood.[5]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4][6] Keep the container tightly closed and under a layer of water.
-
Disposal: Quench spent Raney® Nickel by slowly and carefully adding it to a dilute acid (e.g., 5% HCl) in a well-ventilated area. This should only be performed by trained personnel.
Hydrogen Gas:
-
Flammability: Hydrogen is extremely flammable. Ensure all equipment is properly grounded and that there are no ignition sources in the vicinity.
-
Pressure: Use a high-pressure reactor that is appropriately rated and has been recently inspected.
General Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.[5]
-
Perform all operations in a well-ventilated fume hood.
-
Have appropriate fire extinguishing media (e.g., Class D fire extinguisher for metal fires) readily available.
Process Optimization and Scale-Up
When scaling up this synthesis, the following factors should be considered:
-
Heat Transfer: The hydrogenation reaction is exothermic. Ensure the reactor has adequate cooling capacity to maintain the desired reaction temperature.
-
Mass Transfer: Efficient agitation is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
Catalyst Loading: The optimal catalyst loading should be determined to balance reaction time, cost, and ease of filtration.
-
Solvent Selection: While methanol is a common solvent, other alcohols or ethereal solvents may be explored for improved solubility or reaction performance.
Conclusion
The synthetic route and protocols detailed in this application note provide a reliable and scalable method for the production of this compound. By adhering to the described procedures and paying close attention to the safety and handling guidelines, researchers and drug development professionals can efficiently synthesize this valuable chemical intermediate for their research and manufacturing needs.
References
- CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine - Google Patents. (n.d.).
-
Raney nickel - Wikipedia. (n.d.). Retrieved from [Link]
-
Raney Nickel Reduction Mechanism - YouTube. (2021, June 22). Retrieved from [Link]
-
Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021, April 1). ResearchGate. Retrieved from [Link]
-
Reagent Friday: Raney Nickel - Master Organic Chemistry. (2011, September 30). Retrieved from [Link]
-
Raney Nickel - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
How do i get rid of Raney-Nickel after a reaction? - ResearchGate. (2017, August 27). Retrieved from [Link]
- CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents. (n.d.).
-
The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac - ResearchGate. (n.d.). Retrieved from [Link]
-
4-amino-2,6-dimethylpyrimidine - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
- US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents. (n.d.).
-
Reduction of Aromatic Compounds Using Raney Ni-Al Alloy in Water - CORE. (n.d.). Retrieved from [Link]
-
Continuous synthesis of PEGylated MIL-101(Cr) nanoparticles for neuroprotection. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Reduction of Pyrimidine Derivatives by LiAlH 4 - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - arkat usa. (n.d.). Retrieved from [Link]
-
Lec5 - The Raney Nickel Reduction of Carbonyls: Thiol Nucleophiles - YouTube. (2024, February 23). Retrieved from [Link]
- CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents. (n.d.).
-
RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study - RSC Publishing. (n.d.). Retrieved from [Link]
-
Co-crystal formation between 2-amino-4,6-dimethylpyrimidine and new p-xylylene-bis(thioacetic) acid - RSC Publishing. (n.d.). Retrieved from [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]
Sources
Application Notes & Protocols: Analytical Methods for Monitoring Reactions with (4,6-Dimethylpyrimidin-2-YL)methanamine
Abstract
This guide provides a comprehensive overview and detailed protocols for the analytical monitoring of chemical reactions involving (4,6-Dimethylpyrimidin-2-YL)methanamine. As a critical building block in pharmaceutical and materials science, robust and reliable methods for tracking its consumption and the formation of products are paramount for process optimization, yield maximization, and impurity profiling. We present in-depth methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy. Each section explains the scientific rationale behind the chosen technique, offers step-by-step protocols, and discusses data interpretation, empowering researchers to ensure the integrity and efficiency of their synthetic processes.
Introduction: The Imperative of Reaction Monitoring
This compound is a key primary amine intermediate whose pyrimidine core is a prevalent scaffold in medicinal chemistry, found in numerous biologically active molecules.[1][2] The precise monitoring of reactions involving this compound is not merely an analytical task but a cornerstone of process analytical technology (PAT). It allows chemists to gain real-time insights into reaction kinetics, identify transient intermediates, detect side-product formation, and accurately determine reaction endpoints.[3][4] This knowledge is crucial for developing safe, cost-effective, and reproducible synthetic routes.[3]
This document explores three complementary analytical techniques, each offering unique advantages for monitoring reactions with this specific amine.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of reaction aliquots, separating the polar amine starting material from potentially less polar products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separation and identification, particularly for volatile derivatives or byproducts, though it often requires derivatization for polar amines.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unrivaled for in-situ, non-invasive monitoring, providing rich structural information on all components of the reaction mixture simultaneously.[6][7][8]
High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle & Rationale
HPLC is a cornerstone technique for reaction monitoring due to its high resolution, sensitivity, and quantitative accuracy. For this compound, a reversed-phase (RP-HPLC) method is most suitable. The separation occurs on a nonpolar stationary phase (like C18) with a polar mobile phase. The polar amine starting material will elute relatively early, while products, which are often formed through reactions like amidation or alkylation that increase hydrophobicity, will have longer retention times.
The primary amine and the pyrimidine ring are both UV-active, making UV detection a straightforward and robust choice. The use of an acidic modifier (e.g., formic acid or trifluoroacetic acid) in the mobile phase is critical. It protonates the amine group, preventing peak tailing that arises from interactions with residual silanols on the silica-based stationary phase, thereby ensuring sharp, symmetrical peaks suitable for accurate integration.
Experimental Protocol: RP-HPLC
Objective: To quantify the consumption of this compound and the formation of a product over time.
Instrumentation & Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Reaction Quenching Solution: Acetonitrile or appropriate solvent.
-
Reference standards for starting material and, if available, the expected product.
Procedure:
-
Method Setup:
-
Set the column oven temperature to 30 °C.
-
Set the UV detection wavelength. A DAD is useful to find the optimal wavelength (typically around 240-260 nm for the pyrimidine core).
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.
-
-
Sample Preparation (at each time point, e.g., t=0, 1h, 2h, etc.):
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known, large volume (e.g., 950 µL) of the quenching solution in a pre-weighed HPLC vial. This stops the reaction and prepares the sample for analysis.
-
If necessary, filter the sample through a 0.45 µm syringe filter to remove particulates.
-
-
Analysis:
-
Inject 5-10 µL of the prepared sample into the HPLC system.
-
Run a gradient elution method to separate components. A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B (re-equilibration)
-
-
-
Quantification:
-
Create a calibration curve using the reference standard of the starting material.
-
Calculate the concentration of the starting material at each time point based on its peak area relative to the calibration curve. The progress of the reaction can be plotted as % conversion vs. time.
-
Data Presentation: HPLC Method Validation Parameters
| Validation Parameter | Typical Acceptance Criteria | Rationale |
| Linearity (r²) | ≥ 0.999 | Ensures the detector response is proportional to analyte concentration.[9] |
| Accuracy (% Recovery) | 98.0% - 102.0% | Confirms the method's ability to measure the true value.[9] |
| Precision (% RSD) | ≤ 2.0% | Demonstrates the repeatability and reproducibility of the results.[9] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | The lowest concentration that can be reliably detected.[9] |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | The lowest concentration that can be accurately quantified.[9] |
Visualization: HPLC Workflow
Caption: Workflow for HPLC analysis of a reaction aliquot.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale
GC-MS offers exceptional separation efficiency and provides definitive structural information from mass spectra.[5] However, its primary requirement is that analytes must be volatile and thermally stable. This compound, being a polar primary amine, has relatively low volatility and can exhibit poor peak shape in GC due to its hydrogen-bonding capabilities.
To overcome this, derivatization is a highly recommended step. Silylation, for example, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on the amine group with nonpolar trimethylsilyl (TMS) groups. This transformation dramatically increases volatility and thermal stability, leading to sharp, symmetrical peaks and improved sensitivity. The mass spectrometer then provides mass-to-charge ratios of the parent ion and its fragments, which can be used to confirm the identity of the starting material and elucidate the structure of unknown products or impurities.
Experimental Protocol: GC-MS with Derivatization
Objective: To identify and semi-quantify reaction components, including potential volatile byproducts.
Instrumentation & Materials:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Derivatization Reagent: BSTFA with 1% TMCS.
-
Anhydrous solvent (e.g., Pyridine or Acetonitrile).
-
Helium carrier gas.
Procedure:
-
Sample Preparation (from a quenched aliquot):
-
Take a small portion of the quenched reaction aliquot and evaporate the solvent under a stream of nitrogen.
-
To the dry residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.[9]
-
Cool the sample to room temperature before injection.
-
-
GC-MS Method Setup:
-
Injector: Set to 250 °C, splitless mode.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Source Temperature: 230 °C.
-
-
-
Analysis & Interpretation:
-
Inject 1 µL of the derivatized sample.
-
Identify the peak for the silylated starting material based on its retention time and mass spectrum.
-
Analyze other peaks by comparing their mass spectra to libraries (e.g., NIST) and by interpreting fragmentation patterns to identify products and byproducts.
-
Visualization: GC-MS Workflow with Derivatization
Caption: Workflow for GC-MS analysis including the critical derivatization step.
In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale
NMR spectroscopy is an exceptionally powerful tool for reaction monitoring because it is non-invasive and inherently quantitative without the need for calibration curves against response factors.[4][10] By acquiring a series of ¹H NMR spectra over time, one can directly observe the disappearance of signals corresponding to the starting material and the appearance of new signals for the product(s).[6][10]
For this compound, there are several distinct proton signals that can be easily monitored: the two methyl groups, the methylene (-CH₂-) protons, and the aromatic proton on the pyrimidine ring. When the amine reacts, the chemical shift of the adjacent methylene protons is particularly sensitive and will typically shift, providing a clear marker for conversion. Adding a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) allows for precise quantification of all species in the tube.[7]
Experimental Protocol: In-Situ ¹H NMR Monitoring
Objective: To obtain real-time kinetic and structural data by monitoring the reaction directly in an NMR tube.
Instrumentation & Materials:
-
NMR Spectrometer (400 MHz or higher recommended).
-
NMR tubes.
-
Deuterated solvent appropriate for the reaction (e.g., DMSO-d₆, CDCl₃).
-
Internal Standard (IS): A compound with a simple spectrum that does not overlap with reactant or product signals (e.g., 1,3,5-trimethoxybenzene).
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve a known mass of this compound and the internal standard in the deuterated solvent.
-
Acquire an initial spectrum (t=0) to confirm the starting concentrations and chemical shifts.
-
-
Reaction Initiation & Monitoring:
-
Initiate the reaction by adding the second reactant directly to the NMR tube (e.g., via syringe).
-
Quickly place the tube in the spectrometer and begin acquiring spectra at set time intervals (e.g., every 5-10 minutes). Most NMR software has automated routines for kinetic experiments.[10]
-
-
Data Processing:
-
Process the array of spectra (Fourier transform, phase, and baseline correct).
-
For each time point, integrate the peak for the internal standard.
-
Integrate a characteristic, non-overlapping peak for the starting material (e.g., the -CH₂- protons) and a characteristic peak for the product.
-
-
Quantification:
-
Normalize the integrals of the starting material and product to the integral of the known-concentration internal standard.
-
Calculate the concentration of each species at each time point.
-
Plot concentration vs. time to obtain kinetic profiles for the reaction.
-
Visualization: NMR Monitoring Concept
Caption: Conceptual diagram of NMR reaction monitoring.
Method Selection Guide
Choosing the right analytical technique depends on the specific goals of the analysis. The following table provides a comparative summary to guide your decision-making process.
| Feature | HPLC-UV | GC-MS | In-Situ NMR |
| In-Situ Capability | No (requires sampling) | No (requires sampling) | Yes (real-time) |
| Structural Information | Low (Retention Time only) | High (Mass Spectrum) | Very High (Full Structure) |
| Quantitative Accuracy | High (with calibration) | Moderate (can be biased) | High (inherently quantitative) |
| Sample Throughput | Moderate | Moderate | Low |
| Need for Derivatization | No | Often Required | No |
| Best For... | Routine quantitative checks, purity analysis. | Identifying volatile byproducts, structural confirmation. | Mechanistic studies, kinetic analysis, identifying intermediates. |
Conclusion
The effective monitoring of reactions involving this compound is achievable through several robust analytical techniques. HPLC-UV stands out for its quantitative accuracy and ease of implementation for routine analysis of reaction progress. GC-MS, particularly when paired with derivatization, is invaluable for identifying volatile components and confirming product identity. Finally, in-situ NMR spectroscopy offers the most comprehensive view, providing real-time kinetic and structural data without perturbing the reaction. By understanding the principles and applying the protocols detailed in this guide, researchers can significantly enhance their ability to develop, optimize, and control chemical processes involving this important synthetic building block.
References
- Maruyama, T., & Maeda, T. (1980). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry.
- BenchChem. (n.d.).
- Li, B., & Morris, K. R. (2019). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
- Užarević, K., et al. (2020). Mechanochemical Preparation of Active Pharmaceutical Ingredients Monitored by In Situ Raman Spectroscopy. ACS Omega.
- Chromatography Today. (n.d.). What Is Reaction Monitoring?.
- Foley, D. A., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry.
- Bruker. (n.d.). Reaction Monitoring. Bruker.
- BenchChem. (n.d.). Methods for monitoring the progress of pyrimidine reactions. BenchChem.
- El-Gazzar, A. R. B. A., et al. (2021).
- Iowa State University. (n.d.). Reaction Monitoring & Kinetics.
- Golobič, A., et al. (2021). NMR reaction monitoring robust to spectral distortions. ChemRxiv.
- Jeyaharan, D., et al. (2014). NMR reaction monitoring during the development of an active pharmaceutical ingredient. Analytical Methods.
- BenchChem Technical Support Team. (2025).
- BenchChem. (n.d.).
- IVAN Users Group. (2021, November 30). Reaction Monitoring by NMR [Video]. YouTube.
- Xiang, H., et al. (2018). Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 28(6), 1138-1142.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Reaction Monitoring | Bruker [bruker.com]
- 5. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. NMR reaction monitoring during the development of an active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4,6-Dimethylpyrimidin-2-YL)methanamine
Introduction
Welcome to the technical support center for the synthesis of (4,6-Dimethylpyrimidin-2-YL)methanamine. This molecule is a crucial building block in medicinal chemistry, serving as a key intermediate in the development of various therapeutic agents. However, its synthesis can present challenges, including low yields, difficult purifications, and the formation of unwanted side products.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate common pitfalls and optimize your synthetic strategy for a higher yield and purity.
Overview of the Primary Synthetic Pathway
The most common and practical approach to synthesizing this compound involves a two-step process starting from the readily available 2,4,6-trimethylpyrimidine. The general workflow consists of a selective radical chlorination of the methyl group at the C2 position, followed by a nucleophilic substitution with an ammonia source.
Caption: Primary synthetic route to this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Low Yield in Step 1: Radical Chlorination
Question 1: My chlorination reaction of 2,4,6-trimethylpyrimidine is resulting in a very low yield of the desired 2-(chloromethyl)-4,6-dimethylpyrimidine. What are the likely causes?
Answer: Low yields in this step are typically due to incomplete reaction, formation of polychlorinated byproducts, or undesired ring chlorination.
-
Causality: The C2-methyl group is more activated towards radical abstraction than the C4 and C6 methyl groups due to the electron-withdrawing nature of the two ring nitrogens. However, this selectivity is not absolute. If the reaction conditions are too harsh or the stoichiometry is incorrect, further chlorination of the desired monochlorinated product can occur, leading to di- and trichlorinated species.
-
Troubleshooting Steps:
-
Reagent Purity: Ensure your radical initiator (e.g., AIBN or BPO) is fresh. Old initiators can have significantly reduced activity. Similarly, use a high-purity chlorinating agent like N-Chlorosuccinimide (NCS) or freshly distilled sulfuryl chloride (SO₂Cl₂).
-
Stoichiometry Control: Use the chlorinating agent as the limiting reagent. A slight excess of the starting pyrimidine can help minimize over-chlorination. Start with a 1.0:1.0 molar ratio of pyrimidine to NCS.
-
Initiator Concentration: Use a catalytic amount of the radical initiator, typically 1-5 mol%. Too much initiator can lead to uncontrolled side reactions.
-
Temperature and Reaction Time: Radical reactions are sensitive to temperature. The reaction should be heated to initiate decomposition of the initiator (typically 70-85°C for AIBN in benzene or CCl₄), but excessive heat can promote side reactions. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to avoid prolonged heating after the starting material is consumed.[1]
-
Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that may consume the radical intermediates.
-
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Inactive initiator; Insufficient temperature or time. | Use fresh AIBN/BPO; Ensure reaction reaches the initiator's decomposition temperature; Monitor by TLC until starting material is consumed. |
| Multiple Products (Higher MW) | Over-chlorination (di-, tri-chloro species). | Use the chlorinating agent as the limiting reagent (≤1.0 eq.); Avoid excessive reaction times. |
| Tarry, Dark Mixture | Decomposition; Excessive temperature. | Perform the reaction at the lower end of the effective temperature range; Ensure efficient stirring. |
Low Yield in Step 2: Amination
Question 2: The amination of 2-(chloromethyl)-4,6-dimethylpyrimidine is inefficient. My primary product appears to be the corresponding alcohol, 2-(hydroxymethyl)-4,6-dimethylpyrimidine. How can I prevent this?
Answer: The formation of the alcohol byproduct is a classic sign of hydrolysis, where water acts as a competing nucleophile. This is a common issue when using aqueous ammonia.[2]
-
Causality: The chloromethyl group is a good electrophile. While ammonia is the intended nucleophile, water is also present in high concentration in aqueous ammonia and can participate in a competing SN2 reaction to form the alcohol.
-
Troubleshooting Steps:
-
Use Anhydrous Ammonia: The most effective way to prevent hydrolysis is to eliminate water. Use a solution of ammonia in an anhydrous organic solvent like 1,4-dioxane, methanol, or THF.[3] These can be purchased commercially or prepared by bubbling ammonia gas through the cooled solvent.
-
Increase Ammonia Concentration: Use a large excess of ammonia. This will favor the amination reaction kinetically by increasing the probability of a collision between the substrate and ammonia versus water. A 7N solution of ammonia in methanol is often effective.[3]
-
Temperature Control: While heating can increase the reaction rate, it can also increase the rate of hydrolysis. This reaction is often best performed at room temperature for a longer period (e.g., 16-24 hours) to favor the desired amination pathway.[3]
-
Workup Procedure: During workup, minimize the contact time of the unreacted starting material with aqueous solutions.
-
Frequently Asked Questions (FAQs)
Q1: Are there any alternative synthetic routes to this compound that might offer a higher overall yield?
A1: Yes, two notable alternatives exist, which may be preferable if the corresponding starting materials are available or if the chlorination route proves problematic.
-
Route A: Reduction of a Nitrile: The reduction of 4,6-dimethylpyrimidine-2-carbonitrile using a reducing agent like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation provides a direct route to the amine. This avoids the handling of halogenated intermediates.
-
Route B: Reductive Amination of an Aldehyde: If 4,6-dimethylpyrimidine-2-carbaldehyde is accessible, a one-pot reductive amination with ammonia and a reducing agent like sodium triacetoxyborohydride is a highly efficient and clean method. This approach often results in high yields and simplifies purification.[3]
Q2: How should I monitor the progress of these reactions?
A2: Thin Layer Chromatography (TLC) is the most common and convenient method.
-
For Step 1 (Chlorination): Use a non-polar eluent system (e.g., 10-20% Ethyl Acetate in Hexanes). The product, 2-(chloromethyl)-4,6-dimethylpyrimidine, will be less polar than the starting 2,4,6-trimethylpyrimidine (though the difference may be small) and will have a higher Rf value. Stain with potassium permanganate or view under UV light.
-
For Step 2 (Amination): Use a more polar eluent system (e.g., 5-10% Methanol in Dichloromethane with 0.5% triethylamine to prevent streaking). The product amine is highly polar and will have a much lower Rf value than the starting chloride.
Q3: My final product is difficult to purify. What are the best practices?
A3: The product is a basic amine, which can make purification challenging.
-
Extraction: After the reaction, perform an aqueous workup. Extract the product into an organic solvent like dichloromethane or ethyl acetate. Washing with brine can help remove residual water.
-
Column Chromatography: If needed, silica gel chromatography can be effective. It is critical to add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent to prevent the polar amine from streaking or irreversibly binding to the acidic silica gel.
-
Crystallization/Salt Formation: The product can be converted to its hydrochloride salt by treating a solution of the free base (e.g., in ether or ethyl acetate) with HCl (either as a gas or a solution in dioxane). The resulting salt is often a stable, crystalline solid that can be easily filtered and purified by recrystallization. The free base can be regenerated by treatment with a mild base.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: Synthesis of 2-(Chloromethyl)-4,6-dimethylpyrimidine
Materials:
-
2,4,6-Trimethylpyrimidine
-
N-Chlorosuccinimide (NCS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or Benzene (Caution: Carcinogenic)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4,6-trimethylpyrimidine (1.0 eq.).
-
Dissolve the starting material in anhydrous CCl₄ (or benzene) under a nitrogen atmosphere.
-
Add N-Chlorosuccinimide (1.0 eq.) and AIBN (0.02 eq.) to the solution.
-
Heat the reaction mixture to reflux (approx. 80-85°C) and stir vigorously.
-
Monitor the reaction progress by TLC (20% EtOAc/Hexanes). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of CCl₄.
-
Combine the filtrates and wash with a 5% sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by vacuum distillation if necessary.
Protocol 2: Synthesis of this compound
Materials:
-
Crude 2-(Chloromethyl)-4,6-dimethylpyrimidine
-
Ammonia in 1,4-Dioxane (2.0 M solution) or Aqueous Ammonia (28%)[3]
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
Dissolve the crude 2-(chloromethyl)-4,6-dimethylpyrimidine (1.0 eq.) in a suitable solvent (e.g., 1,4-Dioxane).
-
Add the ammonia solution (a large excess, e.g., 20 eq.). If using aqueous ammonia, add it to the substrate dissolved in dioxane.[3]
-
Seal the reaction vessel and stir the mixture at room temperature for 16-24 hours.
-
Monitor the reaction by TLC (10% MeOH/DCM + 1% Et₃N) until the starting material is no longer visible.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and extract with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound.
-
Purify the product by silica gel column chromatography using a gradient of methanol in dichloromethane containing 1% triethylamine.
References
-
BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. 1
-
BenchChem. (2025). Overcoming side reactions in pyrimidine synthesis. 4
-
BenchChem. (2025). Navigating the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride: A Comparative Guide. 5
-
ChemicalBook. (n.d.). 2-Chloro-4-(chloromethyl)pyrimidine synthesis. 6
-
BenchChem. (2025). Technical Support Center: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride. 7
-
Yamanaka, H., Niitsuma, S., & Sakamoto, T. (1978). Synthesis of 2-Acylmethylpyrimidines from 2-Chloro-4,6-dimethylpyrimidine. HETEROCYCLES. 8
-
BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 4-Pyrimidine Methanamine. 3
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine hydrochloride. 9
-
BenchChem. (2025). Technical Support Center: Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions. 2
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of 2-Acylmethylpyrimidines from 2-Chloro-4,6-dimethylpyrimidine [chooser.crossref.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with (4,6-Dimethylpyrimidin-2-YL)methanamine
Welcome to the technical support center for (4,6-Dimethylpyrimidin-2-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. As a weakly basic molecule, its aqueous solubility is highly dependent on pH and other formulation parameters. This center provides a series of troubleshooting guides and frequently asked questions to help you successfully incorporate this compound into your experiments.
Section 1: Foundational Knowledge - Understanding Your Molecule
Before troubleshooting, it is crucial to understand the inherent physicochemical properties of this compound that govern its solubility. While extensive experimental data for this specific molecule is not publicly available, we can infer its behavior based on its chemical structure—a pyrimidine core with a primary aminomethyl group.
Predicted Physicochemical Properties:
| Property | Predicted Value/Range | Implication for Solubility |
| pKa (most basic) | 7.0 - 9.0 | The molecule is a weak base. It will be predominantly ionized (protonated) at pH values significantly below its pKa, leading to higher aqueous solubility in acidic conditions.[1][2] |
| logP | 0.5 - 1.5 | A positive logP value suggests a degree of lipophilicity, which contributes to low intrinsic solubility in aqueous media.[3][4] |
| Intrinsic Solubility (S₀) | Low | The un-ionized form of the molecule is expected to have low aqueous solubility due to its crystalline nature and lipophilicity. |
The key takeaway is that this compound is a classic example of a weakly basic compound whose solubility can be dramatically modulated by controlling the pH of the solution.[5][6][7][8][9]
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my compound not dissolving in neutral water or phosphate-buffered saline (PBS) at pH 7.4?
A: At neutral pH, this compound exists predominantly in its un-ionized, or free base, form. This form is more lipophilic and typically less water-soluble. To achieve significant aqueous solubility, you need to lower the pH to protonate the molecule, thereby forming a more soluble salt in situ.[2][10]
Q2: What is the very first and simplest thing I should try to dissolve my compound for an in vitro assay?
A: The most direct approach is pH adjustment . Prepare your aqueous buffer (e.g., a simple saline or a buffer with low buffering capacity) and slowly add a dilute acid (e.g., 0.1 N HCl) to your compound suspension until it dissolves. Aim for a pH at least 2 units below the predicted pKa of the compound. See the detailed protocol in the Troubleshooting section.
Q3: Can I use a DMSO stock solution and dilute it into my aqueous assay buffer?
A: Yes, this is a common practice for initial in vitro screening. However, be aware of the risk of your compound precipitating upon dilution. This occurs because the compound, while soluble in 100% DMSO, may not be soluble in the final aqueous buffer at the target concentration, especially if the buffer's pH is neutral or basic. This leads to a supersaturated solution that can crash out over time.[11] This is known as assessing kinetic solubility , which is often higher than the true thermodynamic solubility .[12][13]
Q4: What is the difference between kinetic and thermodynamic solubility, and why does it matter?
A:
-
Kinetic solubility is measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. It measures the concentration at which the compound starts to precipitate from a supersaturated state.[14][15] This is a high-throughput method useful for early discovery.[13]
-
Thermodynamic solubility is the true equilibrium solubility. It's determined by adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate over a longer period (e.g., 24 hours).[13][14] This value is crucial for formulation development.
-
Why it matters: A high kinetic solubility might be misleading. A compound could appear soluble for a short in vitro assay but would be unsuitable for longer experiments or for developing a stable liquid formulation, where thermodynamic solubility is the limiting factor.[12]
Section 3: Troubleshooting Guides & Experimental Protocols
Problem 1: My compound is insoluble in my aqueous buffer for an in vitro biological assay.
This is the most common challenge. Your goal is to find a formulation that keeps the compound in solution for the duration of your experiment without interfering with the assay.
The solubility of a weak base increases as the pH decreases, according to the Henderson-Hasselbalch equation.[16][17][18] By lowering the pH, you protonate the basic nitrogen atoms on the molecule, forming a positively charged ion that is more readily solvated by water.
Experimental Protocol: pH-Solubility Profiling
-
Preparation: Prepare a series of small-volume buffers (e.g., 1 mL each) across a pH range from 3.0 to 8.0 (e.g., in 0.5 pH unit increments). Use a universal buffer system or simple buffers like citrate, phosphate, and borate.
-
Addition of Compound: Add an excess amount of your solid compound to each buffer tube. Ensure enough solid is present that some remains undissolved at the end.
-
Equilibration: Cap the tubes and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached (thermodynamic solubility).[14]
-
Separation: Separate the undissolved solid from the solution. This can be done by centrifugation at high speed (e.g., >14,000 rpm for 15 minutes) or by filtration through a syringe filter (e.g., 0.22 µm PVDF).
-
Quantification: Carefully take an aliquot of the clear supernatant or filtrate. Dilute it in a suitable solvent and quantify the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV or LC-MS.
-
Analysis: Plot the measured solubility (on a log scale) against the measured final pH of each solution. This will generate a pH-solubility profile and reveal the optimal pH for your experiments.
Figure 1. Experimental workflow for determining the pH-solubility profile.
If pH adjustment is not feasible due to assay constraints, using a co-solvent can increase solubility by reducing the polarity of the aqueous medium.[19][20]
Common Biocompatible Co-solvents:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerol[21]
Experimental Protocol: Co-solvent Screening
-
Prepare Co-solvent Mixtures: Prepare your primary assay buffer containing increasing percentages of a co-solvent (e.g., 1%, 2%, 5%, 10%, and 20% v/v).
-
Determine Solubility: Using the shake-flask method described above, determine the thermodynamic solubility of your compound in each co-solvent/buffer mixture.
-
Assess Assay Compatibility: Run a control experiment to ensure the chosen co-solvent concentration does not interfere with your biological assay (e.g., enzyme activity, cell viability). Significant enhancement in solubility can be achieved with co-solvents.[22]
-
Select Optimal System: Choose the lowest concentration of co-solvent that provides the required solubility and has minimal impact on the assay.
Problem 2: My compound dissolves in a formulation but precipitates during storage or upon temperature change.
This indicates that your initial formulation is not thermodynamically stable. You may have created a supersaturated solution or the compound has low solid-state stability in that form.
For long-term stability and consistent performance, especially for in vivo studies, preparing a stable, crystalline salt form is the preferred industrial approach.[23] A salt form can significantly improve solubility, dissolution rate, and stability.[24][25][26]
Considerations for Salt Selection:
-
pKa Rule: To form a stable salt, the pKa of your basic drug and the pKa of the acidic counter-ion should ideally differ by at least 2-3 pH units.[26][27]
-
Common Counter-ions for Basic Drugs: Hydrochloride (HCl), Mesylate, Sulfate, Tartrate, Fumarate.[26]
-
Screening: A salt screening study involves reacting the compound with a library of pharmaceutically acceptable counter-ions and characterizing the resulting solids for properties like crystallinity, solubility, and stability.
Figure 2. Decision tree for selecting a solubilization strategy.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[28][29] They can encapsulate poorly soluble molecules, forming inclusion complexes that dramatically increase aqueous solubility.[30][31][32] This is a very common and effective technique for formulating compounds for both in vitro and in vivo (especially IV) studies.
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®)
Experimental Protocol: Cyclodextrin Formulation Screening
-
Prepare Cyclodextrin Solutions: Make a series of aqueous solutions with increasing concentrations of cyclodextrin (e.g., 5%, 10%, 20%, 30% w/v).
-
Determine Solubility: Use the shake-flask method to determine the solubility of your compound in each cyclodextrin solution.
-
Phase-Solubility Diagram: Plot the solubility of your compound against the cyclodextrin concentration. A linear relationship (Aₗ-type) indicates the formation of a soluble 1:1 complex and allows you to calculate the required amount of cyclodextrin for your target concentration.
Figure 3. Mechanism of cyclodextrin-mediated solubilization.
References
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). PMC - NIH.
- Kinetic versus thermodynamic solubility tempt
- Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. (2009-12-01).
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). MDPI.
- Application of the Henderson-Hasselbalch Equation to Solubility Determin
- Inclusion complex formation of cyclodextrin with its guest and their applications. (n.d.).
- Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015-12-30).
- New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. (n.d.). Taylor & Francis Online.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
- General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. (n.d.). PubMed.
- Strategy for the Prediction and Selection of Drug Substance Salt Forms. (n.d.).
- Comparison of kinetic solubility with equilibrium solubility (μM) of... (n.d.).
- Henderson-Hasselbalch equation – An ABC of PK/PD. (n.d.).
- Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. (n.d.). PubMed.
- Pharmaceutical salts of small molecule drugs: opportunities and challenges. (2014-10-28).
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- 8.11 pH and Solubility | AP Chemistry. (n.d.).
- Salt Selection. (n.d.).
- pH and Solubility. (n.d.). AP Chem | Fiveable.
- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.).
- 18.7: Solubility and pH. (2023-07-12). Chemistry LibreTexts.
- pH and solubility. (n.d.). Khan Academy.
- Study of pH-dependent solubility of organic bases.
- 17.5: Solubility and pH. (2023-04-12). Chemistry LibreTexts.
- Co-solvent. (n.d.). Wikipedia.
- The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. (2025-08-06).
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024-10-30).
- LogP—Making Sense of the Value. (n.d.). ACD/Labs.
- Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. (n.d.). MDPI.
Sources
- 1. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 2. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. mdpi.com [mdpi.com]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Khan Academy [khanacademy.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ovid.com [ovid.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. enamine.net [enamine.net]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. researchgate.net [researchgate.net]
- 17. hrcak.srce.hr [hrcak.srce.hr]
- 18. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cosolvent - Wikipedia [en.wikipedia.org]
- 20. wisdomlib.org [wisdomlib.org]
- 21. researchgate.net [researchgate.net]
- 22. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. pharmtech.com [pharmtech.com]
- 26. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Salt Selection - Creative Biolabs [creative-biolabs.com]
- 28. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 29. mdpi.com [mdpi.com]
- 30. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 31. oatext.com [oatext.com]
- 32. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of (4,6-Dimethylpyrimidin-2-YL)methanamine Derivatives
Welcome to the technical support center for the synthesis and handling of (4,6-Dimethylpyrimidin-2-YL)methanamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the multi-step synthesis of this important chemical scaffold.
Section 1: Synthesis of the 4,6-Dimethylpyrimidine Core
The foundational step in synthesizing these target molecules is the construction of the 4,6-dimethylpyrimidine ring. A common and efficient method is the condensation of acetylacetone with a guanidine salt in the presence of a base.[1][2] While robust, this reaction is not without its challenges.
FAQ 1.1: I am getting a very low yield in my initial cyclization reaction to form 2-amino-4,6-dimethylpyrimidine. What are the likely causes?
Answer:
Low yields in this classic pyrimidine synthesis are typically traced back to three main factors: suboptimal reaction conditions, reactant purity, or incomplete reaction progression.
-
Causality: The condensation reaction to form the pyrimidine ring is an equilibrium-driven process. The choice of base is critical to deprotonate the active methylene compound (acetylacetone) and neutralize the guanidine salt, driving the reaction forward.[3] Insufficient heat can lead to slow reaction rates, while impure starting materials, particularly the guanidine salt which can be hygroscopic, can inhibit the reaction or introduce side products.[4]
-
Troubleshooting and Solutions:
-
Verify Reactant Quality: Use freshly opened or purified guanidine hydrochloride/nitrate. Ensure the acetylacetone is clean and free of condensation byproducts.
-
Optimize Base and Temperature: Sodium carbonate is a common and effective base for this transformation.[1][5] The reaction generally requires heating (reflux) to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]
-
Ensure Proper Stoichiometry: Use a slight excess of the guanidine salt and base to ensure the complete conversion of the limiting reagent, acetylacetone.
-
Section 2: Introduction of the 2-Methanamine Group
A pivotal step is the installation of the methanamine side chain at the C2 position of the pyrimidine ring. A highly effective and widely used method is the reductive amination of a suitable aldehyde, such as 4,6-dimethylpyrimidine-2-carbaldehyde. This transformation, while powerful, is a major source of potential side reactions.
FAQ 2.1: My reductive amination is failing. I'm recovering mostly unreacted aldehyde and my starting amine.
Answer:
This is a classic issue in reductive amination, indicating that the initial, crucial step of imine formation is not occurring efficiently.
-
Causality: Reductive amination is a two-step, one-pot process: (1) nucleophilic attack of the amine on the aldehyde to form a hemiaminal, followed by dehydration to an imine (or iminium ion), and (2) reduction of the imine to the final amine product.[6] The dehydration step is acid-catalyzed and reversible. If the reaction conditions are not slightly acidic, or if water is not effectively removed, the equilibrium will favor the starting materials.[6]
-
Troubleshooting and Solutions:
-
Incorporate an Acid Catalyst: Add a catalytic amount (e.g., 0.1 equivalents) of acetic acid (AcOH). The acid protonates the hydroxyl group of the hemiaminal intermediate, turning it into a good leaving group (water) and accelerating the formation of the C=N double bond of the imine.
-
Use a Dehydrating Agent: If imine formation is still sluggish, especially with less reactive amines or aldehydes, the addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be used to sequester the water produced and drive the equilibrium forward.[7]
-
Pre-form the Imine: For particularly challenging substrates, the imine can be formed first by mixing the aldehyde and amine (with an acid catalyst) and allowing them to stir for 1-2 hours before introducing the reducing agent. Monitor imine formation by TLC or NMR.[7]
-
Logical Troubleshooting Workflow: Low Yield in Reductive Amination
Caption: General workflow for the synthesis and derivatization of target compounds.
FAQ 3.2: My final compound shows significant peak tailing and poor retention on my C18 reverse-phase HPLC column. How can I get a pure sample?
Answer:
This is a very common problem for polar, basic compounds like pyrimidine methanamine derivatives. The issue stems from strong, undesirable interactions with the stationary phase.
-
Causality: The basic amine moiety can interact ionically with residual acidic silanol groups on the surface of standard silica-based C18 columns. This leads to poor peak shape (tailing) and inconsistent retention. Furthermore, the high polarity of the molecule results in weak interaction with the nonpolar C18 stationary phase, causing it to elute very early (poor retention), often with the solvent front. [8]
-
Troubleshooting and Solutions:
-
Use a Polar-Endcapped Column: These reverse-phase columns have been treated to mask the residual silanol groups, which significantly reduces peak tailing for basic analytes.
-
Employ an Ion-Pairing Agent: Adding an agent like trifluoroacetic acid (TFA) or formic acid to the mobile phase protonates the amine, forming an ion pair that has better retention on a C18 column.
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the best solution for purifying highly polar compounds. HILIC uses a polar stationary phase (like bare silica or an amide-bonded phase) with a high-organic mobile phase. This allows for strong retention of polar compounds, providing excellent separation. [8]
-
Protocol: Purification of a Polar Pyrimidine Derivative via HILIC
This protocol provides a general starting point for purifying polar amine derivatives.
-
Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., amide, cyano, or bare silica).
-
Mobile Phase Preparation:
-
Solvent A: 10 mM Ammonium Formate in Water.
-
Solvent B: Acetonitrile.
-
Prepare a mobile phase consisting of a high percentage of organic solvent (typically >80% Acetonitrile) and a small percentage of the aqueous buffer. [8]3. Sample Preparation: Dissolve the crude pyrimidine derivative in the initial mobile phase or a solvent with a similar or weaker elution strength (e.g., 90:10 Acetonitrile:DMSO). Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Equilibrate the column with the initial mobile phase (e.g., 95% B) for at least 10-15 column volumes.
-
Inject the sample.
-
Run a gradient elution by gradually increasing the percentage of the aqueous component (Solvent A) to elute the compound.
-
Monitor the elution using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
-
Fraction Collection and Analysis:
-
Collect the fractions containing the peak of interest.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is often preferred to remove the aqueous buffer).
References
- Technical Support Center: Purification of Polar Pyrimidine Deriv
- Common side reactions in the synthesis of pyrimidines and their prevention. Benchchem.
- Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
- 2-Amino-4,6-dimethylpyrimidine synthesis. ChemicalBook.
- US Patent 2,660,579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
- 2-amino-4,6-dimethyl pyrimidine. Semantic Scholar.
- An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. Benchchem.
- 2-(chloromethyl)-Pyrimidine (hydrochloride) (CAS 936643-80-0). Cayman Chemical.
- Separation of purine and pyrimidine derivatives by thin-layer chrom
- Oxidative Repair of Pyrimidine Cyclobutane Dimers by Nitrate Radicals (NO 3 • )
- Reductive amin
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH.
- 2-Amino-4,6-dimethylpyrimidine 95 767-15-7. Sigma-Aldrich.
- BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. DAV University.
- De novo pyrimidine synthesis steps, p
- Synthesis of Pyrimidine and Its Deriv
- Reductive Amination - Common Conditions. organic-chemistry.org.
- Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline.
- What are the difficulties associated with reductive amination? How to control byproduct formation?.
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evalu
- Pyrimidine dimer. Wikipedia.
- Inhibition of Pyrimidine Dimer Formation in DNA by Cationic Molecules: Role of Energy Transfer. PMC - NIH.
- Reductive Amin
- What's wrong with my reductive amination? I barely got any product.. Reddit.
- An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-(Chloromethyl)
- Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Deriv
- Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors. PubMed.
- Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.
- Pyrimidine dimers – Knowledge and References. Taylor & Francis.
- Synthesis of Densely Substituted Pyrimidine Deriv
- Pyrimidine Dimers. Illinois Experts.
- Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. PMC - NIH.
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.
- N-Alkylation of 1 with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine to yield structural isomers 2 and 3..
- Synthesis of 2-Acylmethylpyrimidines from 2-Chloro-4,6-dimethylpyrimidine. Crossref.
- 2-Amino-4,6-dimethylpyrimidine. ChemicalBook.
Sources
- 1. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 2. 2-amino-4,6-dimethyl pyrimidine | Semantic Scholar [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Amino-4,6-dimethylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for (4,6-Dimethylpyrimidin-2-YL)methanamine
Welcome to the technical support center for the synthesis of (4,6-Dimethylpyrimidin-2-YL)methanamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this key pyrimidine derivative. We will explore the most common synthetic pathway, address potential challenges through a detailed troubleshooting guide, and provide validated protocols to ensure reproducible, high-yield results.
Overview of Synthetic Strategy
The most reliable and frequently employed strategy for synthesizing this compound involves a two-step process. The first step is the synthesis of the key intermediate, 4,6-dimethyl-2-cyanopyrimidine . The second, critical step is the reduction of this nitrile to the target primary amine.
This guide will focus predominantly on the optimization of the nitrile reduction step, as it is often the most challenging and directly impacts the purity and yield of the final product. An alternative route via reductive amination of 4,6-dimethylpyrimidine-2-carbaldehyde will also be briefly discussed.
Caption: Primary and alternative synthetic routes to the target amine.
Core Synthesis: Reduction of 4,6-Dimethyl-2-cyanopyrimidine
The conversion of the cyano group to an aminomethyl group is a critical transformation. Several robust methods exist, each with distinct advantages and potential pitfalls. The choice of method depends on available equipment (e.g., high-pressure hydrogenators), sensitivity of other functional groups, and desired scale.
Key Reduction Methodologies
| Method | Reducing Agent(s) | Typical Solvents | Key Advantages | Potential Issues |
| Catalytic Hydrogenation | H₂ gas with Raney® Ni, Pd/C, or PtO₂ | Methanol, Ethanol, THF | Economical, clean work-up, scalable.[1] | Over-reduction of pyrimidine ring; formation of secondary/tertiary amines.[2] |
| Metal Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, Diethyl Ether | Powerful, fast, and highly effective for nitriles.[3] | Highly reactive (pyrophoric), reduces many other functional groups, requires stringent anhydrous conditions.[4][5] |
| Borane Reduction | Borane-THF (BH₃-THF) or Borane-DMS (BH₃-SMe₂) | THF | Milder than LiAlH₄, good functional group tolerance. | BH₃-THF has limited stability; BH₃-SMe₂ has a strong odor.[2] |
| Transfer Hydrogenation | 2-Propanol with Raney® Ni | 2-Propanol | Avoids high-pressure H₂ gas, uses common lab reagents, mild conditions.[6] | Requires an excess of catalyst and hydrogen donor. |
| Borohydride Systems | NaBH₄/CoCl₂ or KBH₄/Raney® Ni | Methanol, Ethanol | Milder than LiAlH₄, operationally simple for lab scale.[7][8] | May require catalyst and excess borohydride. |
Recommended Protocol: Catalytic Hydrogenation with Raney® Nickel
This method is often preferred for its efficiency and the ability to suppress side reactions through the addition of ammonia.
Materials:
-
4,6-dimethyl-2-cyanopyrimidine
-
Raney® Nickel (50% slurry in water, freshly activated is recommended)
-
Methanol (anhydrous) or Ethanol
-
Ammonia solution (e.g., 7N in Methanol) or liquid ammonia
-
High-pressure hydrogenation vessel (e.g., Parr shaker)
-
Diatomaceous earth (for filtration)
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (e.g., 10-20% by weight of the nitrile) with deionized water three times, followed by three washes with the reaction solvent (e.g., Methanol) to remove water.
-
Reaction Setup: To a high-pressure vessel, add the washed Raney® Nickel catalyst, 4,6-dimethyl-2-cyanopyrimidine (1.0 eq), and Methanol.
-
Ammonia Addition: Add a solution of ammonia in methanol (5-10 eq). The presence of excess ammonia is crucial to inhibit the formation of secondary and tertiary amine byproducts by reacting with the intermediate imine.[2][9]
-
Hydrogenation: Seal the vessel, purge with nitrogen, then purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50-100 psi) and begin vigorous stirring.[10] Heat the reaction to 40-60 °C.
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-12 hours.
-
Work-up: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Filtration: Carefully filter the reaction mixture through a pad of diatomaceous earth to remove the pyrophoric Raney® Nickel catalyst. Caution: Do not allow the catalyst filter cake to dry in the air. Quench it immediately with water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or crystallization of a salt (e.g., hydrochloride).
Troubleshooting and FAQ Guide
This section addresses common issues encountered during the synthesis, focusing on the critical nitrile reduction step.
Caption: A decision tree for troubleshooting common synthesis issues.
Q1: My catalytic hydrogenation reaction is stalled or shows very low conversion. What should I do?
Answer: This is a common issue often related to the catalyst or reaction conditions.
-
Catalyst Activity: Raney® Nickel is a pyrophoric catalyst that can lose activity over time or upon exposure to air. Ensure you are using a fresh or properly activated batch. For N-containing heterocyclic substrates like pyrimidines, the nitrogen atoms can act as catalyst poisons.[8] It may be necessary to increase the catalyst loading (e.g., up to 50% w/w).
-
Hydrogen Pressure & Temperature: The reduction may require more forcing conditions. Systematically increase the hydrogen pressure and/or temperature. However, be aware that excessively harsh conditions can lead to over-reduction of the pyrimidine ring.[11]
-
Purity of Starting Material: Impurities in your 4,6-dimethyl-2-cyanopyrimidine, particularly sulfur-containing compounds, can poison noble metal and nickel catalysts. Ensure the precursor is pure before the reduction step.
Q2: I am getting significant amounts of secondary and tertiary amine byproducts in my final product. How can I prevent this?
Answer: The formation of di- and tri-alkylated amines is the most common side reaction in nitrile hydrogenations. It occurs when the newly formed primary amine attacks the intermediate imine, which is then further reduced.[1]
-
The Role of Ammonia: The most effective solution is to run the reaction in the presence of a large excess of ammonia (liquid ammonia or a concentrated solution in the reaction solvent).[2] Ammonia competes with the product amine for reaction with the imine intermediate, effectively shutting down the pathway to secondary and tertiary amine formation.
-
Alternative Reagents: If byproduct formation remains a problem, consider switching to a chemical hydride reduction. Reductions with LiAlH₄ or borane complexes do not typically form these byproducts as the intermediate metal-imine complex is rapidly reduced before it can react with another amine molecule.[3]
Q3: I am using LiAlH₄, but the reaction is sluggish or gives a poor yield. What went wrong?
Answer: LiAlH₄ is extremely sensitive to moisture.
-
Anhydrous Conditions are Critical: Both the solvent (THF or diethyl ether) and the reaction apparatus must be scrupulously dried. The nitrile starting material should also be anhydrous. Any trace of water will consume the LiAlH₄, reducing its effective stoichiometry and lowering the yield.[5][12]
-
Reagent Quality: LiAlH₄ can degrade upon storage. Use a fresh bottle or a previously opened bottle that has been stored under an inert atmosphere.
-
Work-up Procedure: The work-up after a LiAlH₄ reduction is highly exothermic and must be done carefully, typically by slowly adding water and then a base solution at low temperatures to quench excess reagent and precipitate aluminum salts. An improper work-up can lead to loss of product.
Q4: My NMR analysis suggests the pyrimidine ring itself has been reduced. How can I avoid this?
Answer: While the pyrimidine ring is aromatic, it can be susceptible to reduction under harsh hydrogenation conditions, leading to dihydropyrimidine derivatives.[13]
-
Milder Conditions: Reduce the temperature and hydrogen pressure of your catalytic hydrogenation. A successful reduction often involves finding the "sweet spot" that is energetic enough to reduce the nitrile but not the ring.
-
Selective Reagents: Chemical hydrides like LiAlH₄ or NaBH₄ are generally chemoselective for the nitrile group and are less likely to reduce the aromatic pyrimidine ring compared to aggressive catalytic hydrogenation.[8] The Raney Ni/KBH₄ system is reported to be particularly mild and efficient.[7]
Q5: Is the alternative route via reductive amination of the aldehyde a viable option?
Answer: Yes, reductive amination is a powerful and widely used method for amine synthesis.[14] If 4,6-dimethylpyrimidine-2-carbaldehyde is readily available, this is an excellent alternative.
-
Key Considerations: The process involves forming an imine between the aldehyde and an ammonia source, followed by in-situ reduction.[15]
-
Choice of Reducing Agent: It is critical to use a reducing agent that is selective for the iminium ion over the aldehyde to prevent the formation of the corresponding alcohol as a byproduct. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice for this reason.[16][17] They are less reactive towards the carbonyl group at the slightly acidic pH required for imine formation.
References
- Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.
- Mebane, R. C., et al. Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
- Staskun, B., & van Es, T. The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid. South African Journal of Chemistry.
- Nitrile reduction. Wikipedia.
- Winans, C. F., & Adkins, H. Hydrogenation of Basic Nitriles with Raney Nickel. Journal of the American Chemical Society.
- Ding, M., et al. Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry.
- Kalogirou, A. S., & Koutentis, P. A. Synthesis of 2-Cyanopyrimidines. Molbank.
- Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines.
- Nitrile to Amine - Common Conditions. Organic Chemistry Portal.
- Reduction of nitriles. Chemguide.
- Reductive amin
- Nitrile reduction issues. Reddit r/chemistry.
- How To Reduce A Nitrile To An Amine? Chemistry For Everyone - YouTube.
- How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?
- Amine synthesis by nitrile reduction. Organic Chemistry Portal.
- The Reduction of Nitriles. Chemistry LibreTexts.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Reductive Amination - Common Conditions. Organic Chemistry Portal.
- Lithium Aluminum Hydride (LAH). Common Organic Chemistry.
- Reductive Amin
- Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone.
- Lithium Aluminum Hydride (LiAlH4)
- SYNTHESIS AND PROPERTIES OF 4,6-DIMETHYLPYRIMIDINE-2-YL ESTERS OF AROMATIC THIOSULFOACIDS.
- Reduction of Pyrimidine Derivatives by LiAlH4.
- Reductions using NaBH4, LiAlH4. Chemistry LibreTexts.
- Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.
- Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. YouTube.
- Amine synthesis by reductive amination (reductive alkyl
- Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evalu
- Optimizing Cu 3d Bands with Nanotubular SnO2 to Boost Their Catalytic Transfer Hydrogen
- Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of 2-(Chloromethyl)
- Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.
- Selective hydrogenation via precise hydrogen bond interactions on c
- 2-cyano-6-methylpyridine. Organic Syntheses Procedure.
- Only one nitrile reduced to amine with LiAlH4. Reddit r/Chempros.
- Pyrimidines. Part IV. Experiments on the synthesis of pyrimidine and 4 : 6-dimethylpyrimidine. Journal of the Chemical Society.
- Technical Support Center: Optimizing Catalysts for Stereoselective Hydrogen
- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.
- Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. PubMed.
- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.
- Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. PubMed.
- Modification of pyrimidine derivatives from antiviral agents to antitumor agents. PubMed.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH.
- Pyrimidine synthesis. Organic Chemistry Portal.
- C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionaliz
- Method for preparing 2-cyanopyrimidine.
Sources
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tandfonline.com [tandfonline.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. google.com [google.com]
- 12. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Column Chromatography of Aminopyrimidines
Welcome to the technical support center for the column chromatography of aminopyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the purification and analysis of these important heterocyclic compounds. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your success in the laboratory.
Troubleshooting Guide: Aminopyrimidine Chromatography
This section addresses specific problems you may encounter during the column chromatography of aminopyrimidines in a direct question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My aminopyrimidine compound is exhibiting significant peak tailing on a standard C18 column. What is causing this, and how can I fix it?
Answer:
Peak tailing with basic compounds like aminopyrimidines on silica-based reversed-phase columns is a classic problem. The primary cause is the interaction of the basic amine functional groups with acidic silanol groups on the silica surface of the stationary phase.[1][2] This leads to secondary, undesirable retention mechanisms, causing the peaks to tail.
Solutions:
-
Mobile Phase pH Control: The most effective way to mitigate this is by controlling the mobile phase pH.[3][4] By increasing the pH to well above the pKa of the silanol groups (typically around 3.8-4.5) and below the pKa of your aminopyrimidine, you can suppress the ionization of the silanols, minimizing these secondary interactions. However, be mindful that traditional silica columns are not stable at high pH. For basic aminopyrimidines, operating at a lower pH (e.g., pH 2.5-3.5) can protonate the analyte, which can sometimes improve peak shape, especially when using a high-quality, end-capped column.[3]
-
Use of Mobile Phase Additives: Incorporating a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) can help to protonate the silanol groups and improve peak shape.[5] Similarly, adding a competing base, such as triethylamine (TEA), can saturate the active silanol sites. However, TEA can suppress ionization in mass spectrometry detection. Ammonium formate or ammonium acetate buffers are often excellent choices as they provide good buffering capacity and are compatible with LC/MS.[6][7]
-
Stationary Phase Selection:
-
End-Capped Columns: Modern, high-purity, end-capped C18 columns have a much lower concentration of free silanol groups and are a good starting point.
-
Polar-Embedded Phases: Consider using columns with polar-embedded groups (e.g., amide or carbamate functionalities).[1] These phases are designed to shield the silica surface from basic analytes, reducing peak tailing.
-
Biphenyl or Phenyl Phases: These phases can offer alternative selectivity for aromatic compounds like aminopyrimidines through pi-pi interactions.[8]
-
Issue 2: Co-elution of Regioisomers
Question: I am struggling to separate regioisomers of a substituted aminopyrimidine. They are eluting very close together. How can I improve the resolution?
Answer:
Separating regioisomers is a common challenge due to their similar physicochemical properties.[9] Achieving separation requires exploiting subtle differences in their structure and interactions with the stationary and mobile phases.
Solutions:
-
Optimize Mobile Phase Selectivity:
-
Solvent Choice: Vary the organic solvent. If you are using acetonitrile, try methanol, or a combination of both.[6] The different hydrogen bonding and dipole characteristics of these solvents can alter selectivity.
-
pH Adjustment: Fine-tuning the pH of the mobile phase can be critical. Even small changes in pH can alter the ionization state of your isomers differently, leading to changes in retention and potentially, separation.[10][11]
-
Hydrogen Bonding Mode: For aminopyridine isomers, a separation mode based on hydrogen bonding interactions with a specific stationary phase (like SHARC 1) has been shown to be effective.[6] This approach relies on the differences in hydrogen bonding capacity between the isomers.
-
-
Stationary Phase Exploration:
-
Mixed-Mode Chromatography: Mixed-mode columns that combine reversed-phase and ion-exchange characteristics can provide unique selectivity for separating isomers.[6][12] For example, a column with both C18 and strong cation-exchange (SCX) functionalities can differentiate isomers based on both hydrophobicity and their charge.
-
Particle Size and Column Length: Using a column with smaller particles (e.g., sub-2 µm or core-shell particles) and/or a longer column will increase efficiency and may provide the necessary resolution.[13]
-
Issue 3: Low Recovery or Compound Degradation
Question: I suspect my aminopyrimidine is degrading on the column, leading to low recovery. How can I confirm this and prevent it?
Answer:
Aminopyrimidines can be susceptible to degradation on acidic silica surfaces.[14] This is especially true for flash chromatography but can also occur in HPLC.
Solutions:
-
Stability Check: To quickly check for on-column degradation, spot your compound on a TLC plate (silica gel) and let it sit for an hour or two. Then, elute the plate and see if any new spots have appeared. This can indicate instability on silica.[14]
-
Deactivate Silica Gel: For flash chromatography, you can deactivate the silica gel by preparing a slurry with a small amount of a base like triethylamine in the eluent.
-
Alternative Stationary Phases:
-
Alumina or Florisil: For flash chromatography, consider using less acidic stationary phases like alumina or Florisil.[14]
-
Reversed-Phase Chromatography: For HPLC, using a reversed-phase column is generally preferred to minimize degradation.
-
-
pH Control: Ensure the mobile phase pH is in a range where your compound is stable. Some aminopyrimidine derivatives can be unstable at very low or high pH.[15]
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a column chromatography method for a novel aminopyrimidine?
A1: A good starting point is reversed-phase chromatography on a modern, end-capped C18 column. Begin with a simple mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid.[16] This will provide good peak shape for most basic compounds and is compatible with UV and MS detection. From there, you can optimize the gradient, pH, and organic solvent to improve the separation.
Q2: How do I choose between acetonitrile and methanol as the organic solvent?
A2: The choice of organic solvent can significantly impact selectivity.[17]
-
Acetonitrile is generally a weaker solvent than methanol in reversed-phase chromatography, leading to longer retention times. It has a lower viscosity, resulting in lower backpressure.
-
Methanol is a stronger, more polar protic solvent that can engage in hydrogen bonding interactions. This can be advantageous for separating compounds with similar hydrophobicity but different hydrogen bonding capabilities.[6]
It is often beneficial to screen both solvents during method development to see which provides better selectivity for your specific aminopyrimidines.
Q3: My aminopyrimidine is very polar and has little to no retention on a C18 column. What are my options?
A3: For very polar aminopyrimidines, you have several options:
-
100% Aqueous Mobile Phase: Use a C18 column that is designed to be stable in 100% aqueous mobile phases.
-
HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating very polar compounds.
-
Mixed-Mode Chromatography: As mentioned earlier, mixed-mode columns with ion-exchange functionalities can provide retention for polar, ionizable compounds.[7]
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can increase the retention of polar, ionizable analytes on a reversed-phase column.[6] However, these reagents can be difficult to remove from the column and may not be compatible with MS detection.
Q4: What detection wavelength should I use for aminopyrimidines?
A4: Aminopyrimidines typically have strong UV absorbance. A good starting point for detection is around 254 nm or 270-280 nm.[6][18] It is always best to determine the UV absorbance maximum of your specific compound by running a UV-Vis spectrum to ensure optimal sensitivity.
Experimental Protocols and Data
Table 1: Starting Conditions for Aminopyrimidine Analysis
| Parameter | Recommendation | Rationale |
| Column | High-purity, end-capped C18, 2.1 or 4.6 mm i.d., 50-150 mm length, <5 µm particles | Minimizes silanol interactions, provides good efficiency. |
| Mobile Phase A | Water + 0.1% Formic Acid or 10 mM Ammonium Formate (pH ~3) | Good for peak shape and MS compatibility.[5] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic modifier with good UV transparency. |
| Gradient | 5-95% B over 10-20 minutes | A good starting point for screening. |
| Flow Rate | 0.3-1.0 mL/min (for 2.1-4.6 mm i.d. columns) | Standard flow rates for analytical HPLC. |
| Column Temp. | 30-40 °C | Improves efficiency and reduces backpressure.[18] |
| Detection | UV at 254 nm or 270 nm, or Mass Spectrometry | Common wavelengths for aromatic heterocycles.[6][18] |
Protocol: Method Development for Separation of Aminopyrimidine Isomers
-
Initial Screening:
-
Use the starting conditions outlined in Table 1.
-
Perform an initial gradient run to determine the approximate elution time of the isomers.
-
-
Solvent and pH Optimization:
-
Stationary Phase Screening:
-
If optimization of the mobile phase is insufficient, screen different column chemistries.
-
Try a phenyl-hexyl column to enhance pi-pi interactions.
-
Evaluate a polar-embedded column to mitigate silanol interactions.
-
For particularly challenging separations, consider a mixed-mode (e.g., RP/cation-exchange) column.[12]
-
-
Fine-Tuning:
-
Once a suitable mobile phase and stationary phase combination is found, fine-tune the gradient slope and temperature to achieve optimal resolution.
-
Visualizations
Caption: Method development workflow for separating aminopyrimidine isomers.
Caption: Influence of pH on analyte and stationary phase ionization.
References
- HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies.
- HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (2018). Physical Testing and Chemical Analysis (Part B:Chemical Analysis).
- Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. SIELC Technologies.
- HPLC Methods for analysis of 2-Aminopyridine.
- HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. (2016). Journal of the Serbian Chemical Society.
- Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Prolifer
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Control pH During Method Development for Better Chrom
- Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2025).
- How To Make Column Chromatography More Efficient?. (2025). Chemistry For Everyone.
- Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. (2022).
- Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. (2014).
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
- Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. (2004). Australian Journal of Chemistry.
- How Does pH Affect Chromatography?. (2025). Chemistry For Everyone - YouTube.
- Reversed-phase high-performance liquid chromatography of pyrimidine bases and nucleosides. Application of solvophobic theory. (1984).
- HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. (2025).
- Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases. (2001).
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. sepscience.com [sepscience.com]
- 3. agilent.com [agilent.com]
- 4. youtube.com [youtube.com]
- 5. helixchrom.com [helixchrom.com]
- 6. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 9. connectsci.au [connectsci.au]
- 10. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 12. Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Chromatography [chem.rochester.edu]
- 15. mdpi.com [mdpi.com]
- 16. Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 18. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
preventing degradation of (4,6-Dimethylpyrimidin-2-YL)methanamine during storage
A Guide to Preventing Degradation During Storage and Handling
Welcome to the Technical Support Center for (4,6-Dimethylpyrimidin-2-YL)methanamine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to maintain the quality of your materials and the reliability of your experimental outcomes.
Introduction: Understanding the Stability of this compound
This compound is a primary amine attached to a dimethylpyrimidine core. The stability of this compound is generally robust under standard laboratory conditions, attributed to the stable aromatic pyrimidine ring. However, like all chemical reagents, its integrity can be compromised by improper storage and handling. The primary amine functional group is the most susceptible to degradation, particularly through oxidation. Understanding the potential degradation pathways is the first step in preventing them.
Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific issues you might encounter, providing potential causes and actionable solutions.
Question 1: I've noticed a discoloration (yellowing or browning) of my solid this compound sample over time. What could be the cause?
Answer:
Discoloration of your solid sample is a common indicator of degradation, most likely due to oxidation of the primary amine.
-
Causality: The aminomethyl group (-CH₂NH₂) is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen. This process can be accelerated by the presence of light and trace metal impurities. The formation of oxidized species, such as imines or further degradation to aldehydes and other colored byproducts, can lead to the observed color change.
-
Troubleshooting Steps:
-
Inert Atmosphere Storage: Upon receipt, and after each use, flush the headspace of the container with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes oxidative degradation.
-
Protection from Light: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light, which can catalyze oxidative reactions.
-
Temperature Control: Store the compound in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.
-
Purity Check: If discoloration is observed, it is crucial to re-assess the purity of the material before use. A simple Thin Layer Chromatography (TLC) or a more quantitative High-Performance Liquid Chromatography (HPLC) analysis can reveal the presence of impurities.
-
Question 2: My stock solution of this compound in an organic solvent has turned cloudy or shown precipitate formation. What is happening?
Answer:
Cloudiness or precipitation in a stock solution can be due to several factors, including degradation, poor solubility, or solvent impurities.
-
Causality:
-
Degradation: As with the solid, oxidation can occur in solution, potentially leading to less soluble degradation products.
-
Hydrolysis: If the solvent contains water, hydrolysis of the amine is a possibility, although less likely for a primary amine compared to other functional groups. More significantly, water can facilitate other degradation pathways.
-
Solvent Quality: The use of non-anhydrous or impure solvents can introduce contaminants that react with the amine or catalyze its degradation. Peroxides in aged ether solvents are a common culprit for oxidizing amines.
-
-
Troubleshooting Steps:
-
Use High-Purity, Anhydrous Solvents: Always use freshly opened or properly stored anhydrous solvents for preparing stock solutions.
-
Solvent Compatibility Check: Ensure the chosen solvent is appropriate for this compound and is free of reactive impurities.
-
Storage of Solutions: Store stock solutions at low temperatures (e.g., -20 °C) and protected from light. If possible, prepare fresh solutions for critical experiments.
-
Filtration: If the solution appears cloudy, it can be filtered through a 0.22 µm syringe filter to remove any particulate matter before use, but this does not remedy underlying degradation. An analytical check of the filtered solution is recommended.
-
Question 3: I am seeing unexpected side products in my reaction that I suspect are from the degradation of my this compound starting material. How can I confirm this and what are the likely culprits?
Answer:
Confirming the source of unexpected reaction products requires a systematic approach. The primary amine of this compound is the most likely site of degradation.
-
Likely Degradation Pathways:
-
Oxidation: The primary amine can be oxidized to the corresponding imine, which can then hydrolyze to an aldehyde (4,6-dimethylpyrimidine-2-carbaldehyde) and ammonia.
-
Reaction with Carbon Dioxide: Primary amines can react with atmospheric CO₂ to form carbamates, which may appear as an unknown impurity.
-
-
Troubleshooting and Confirmation:
-
Analyze the Starting Material: Before running your reaction, analyze your this compound by HPLC or LC-MS to confirm its purity and identify any pre-existing impurities.
-
Forced Degradation Study: To understand potential degradation products, you can perform a forced degradation study on a small sample of the starting material. This involves exposing it to stress conditions (e.g., 3% hydrogen peroxide for oxidation, elevated temperature) and analyzing the resulting mixture by LC-MS to identify the mass of the degradation products.[1][2][3][4]
-
Compare Mass Spectra: Compare the mass spectra of the unexpected side products in your reaction with the degradation products identified in the forced degradation study.
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a reverse-phase HPLC method capable of separating the parent compound from its potential degradation products.
| Parameter | Specification |
| Chromatographic Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 10% B5-15 min: 10-90% B15-20 min: 90% B20-21 min: 90-10% B21-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Sample Preparation | 1 mg/mL solution in a 50:50 mixture of water and acetonitrile. |
Protocol 2: Forced Degradation Study
This study will help identify potential degradation products under various stress conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 60 °C for 4 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat at 60 °C for 4 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105 °C for 24 hours. Then prepare a 1 mg/mL solution.
-
Photolytic Degradation: Expose the solid compound to direct sunlight for 24 hours. Then prepare a 1 mg/mL solution.
-
-
Sample Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all stressed samples, along with a control (unstressed) sample, using the HPLC method described in Protocol 1, preferably with a mass spectrometer (LC-MS) to identify the mass of the degradation products.
Visualizing Degradation and Workflows
Caption: Potential degradation pathways of this compound.
Caption: Workflow for HPLC purity assessment.
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal long-term storage conditions for solid this compound?
-
A1: For long-term storage, the solid compound should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), protected from light, and in a refrigerator at 2-8 °C.
-
-
Q2: Can I store this compound in solution?
-
A2: While not ideal for long-term storage, if necessary, prepare solutions in high-purity, anhydrous solvents and store them at -20 °C or below, protected from light. It is always best to use freshly prepared solutions for critical applications.
-
-
Q3: Is this compound sensitive to moisture?
-
A3: While primary amines are not as susceptible to hydrolysis as, for example, esters, moisture can facilitate oxidative degradation and other unwanted reactions. It is best to handle the compound in a dry environment and store it with a desiccant if necessary.
-
-
Q4: What are the key signs of degradation to look for?
-
A4: The most common signs are a change in physical appearance (discoloration, clumping of the solid), the appearance of particulates in solution, and the presence of unexpected spots on a TLC plate or extra peaks in an HPLC chromatogram.
-
-
Q5: How often should I re-test the purity of my stored this compound?
-
A5: For long-term stored material, it is good practice to re-test the purity before use in a critical synthesis or experiment, especially if it has been stored for over a year or if the container has been opened multiple times.
-
References
-
Development of forced degradation and stability indicating studies of drugs—A review. Avon. J. Pharm. Res.2012 , 1(3), 65-72. [Link]
-
Forced degradation studies. MedCrave online J Anal Pharm Res.2016 , 3(6), 387‒390. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry2014 , 7(1), 99-102. [Link]
-
Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS. Indian Journal of Pharmaceutical Education and Research2022 , 56(2s), s321-s328. [Link]
-
Substrate/Product-targeted NMR monitoring of pyrimidine catabolism and its inhibition by a clinical drug. Anal. Bioanal. Chem.2012 , 403(6), 1637-44. [Link]
-
Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules2015 , 20(8), 14365-76. [Link]
-
4-Amino-5-aminomethyl-2-methylpyrimidine. Chem-Impex. [Link]
-
Thiamine. Wikipedia. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. J. Pharm. Anal.2014 , 4(3), 159-165. [Link]
-
Forced degradation studies. J Anal Pharm Res2016 , 3(6), 00087. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian J. Research Chem.2014 , 7(1), 99-102. [Link]
-
Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS. Indian J. Pharm. Educ. Res.2022 , 56(2s), s321-s328. [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. ajrconline.org [ajrconline.org]
- 4. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
Technical Support Center: Strategies for Selective Functionalization of (4,6-Dimethylpyrimidin-2-YL)methanamine
Welcome to the technical support center for the selective functionalization of (4,6-Dimethylpyrimidin-2-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile building block. Here, we will address common challenges and provide practical, field-proven solutions in a question-and-answer format to ensure the success of your experiments. Our focus is on providing not just protocols, but the underlying chemical logic to empower you to make informed decisions in your synthetic endeavors.
Understanding the Challenge: A Molecule with Multiple Reactive Sites
This compound is a valuable scaffold in medicinal chemistry, but its functionalization can be challenging due to the presence of multiple nucleophilic and potentially reactive sites. Selective modification of the primary exocyclic amine requires careful consideration of the reactivity of the pyrimidine ring nitrogens and the acidic protons of the methyl groups.
compound -- a [style=dashed, color="#EA4335"]; compound -- b [style=dashed, color="#FBBC05"]; compound -- c [style=dashed, color="#4285F4"]; }
Caption: Reactive sites on this compound.Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Selective N-Acylation
Question 1: I am trying to acylate the primary amine of this compound with an acid chloride, but I am getting a low yield and multiple products. What is going wrong?
Answer: This is a common issue stemming from the competing nucleophilicity of the pyrimidine ring nitrogens and potential side reactions. Here’s a breakdown of the likely problems and how to troubleshoot them:
-
The Causality: The lone pairs on the pyrimidine ring nitrogens can compete with the primary amine for the acylating agent. Furthermore, strong bases can deprotonate the newly formed amide or even the methyl groups, leading to further undesired reactions.
-
Troubleshooting Workflow:
start [label="Low Yield/\nMultiple Products in\nN-Acylation", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; check_base [label="Is a strong, non-nucleophilic\nbase being used?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; check_temp [label="Is the reaction\nrun at low temperature?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; check_reagent [label="Is the acylating agent\nadded slowly?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; solution1 [label="Use a hindered, non-nucleophilic base\nlike DIPEA or 2,6-lutidine.", shape=box, style=filled, fillcolor="#FFFFFF"]; solution2 [label="Run the reaction at 0°C to -20°C\nto improve selectivity.", shape=box, style=filled, fillcolor="#FFFFFF"]; solution3 [label="Add the acylating agent dropwise\nto the amine solution.", shape=box, style=filled, fillcolor="#FFFFFF"]; success [label="Improved Yield and\nSelectivity", shape=ellipse, style=filled, fillcolor="#34A853"];
start -> check_base; check_base -> solution1 [label="No"]; check_base -> check_temp [label="Yes"]; solution1 -> check_temp; check_temp -> solution2 [label="No"]; check_temp -> check_reagent [label="Yes"]; solution2 -> check_reagent; check_reagent -> solution3 [label="No"]; check_reagent -> success [label="Yes"]; solution3 -> success; }
Caption: Troubleshooting logic for N-acylation.Recommended Protocol for Selective N-Acylation:
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DCM or THF | Aprotic solvents to prevent hydrolysis of the acylating agent. |
| Base | Diisopropylethylamine (DIPEA) or 2,6-Lutidine (2.0 eq.) | Sterically hindered, non-nucleophilic bases that will scavenge the generated HCl without competing in the acylation. |
| Temperature | 0 °C to room temperature | Lower temperatures favor the more nucleophilic primary amine over the ring nitrogens. |
| Reagent Addition | Slow, dropwise addition of acylating agent (1.0-1.1 eq.) | Maintains a low concentration of the electrophile, minimizing side reactions. |
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Add DIPEA (2.0 eq.) and cool the mixture to 0 °C.
-
Slowly add the acylating agent (e.g., acetyl chloride, 1.05 eq.) dropwise over 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Section 2: Selective N-Alkylation
Question 2: I am attempting a direct N-alkylation with an alkyl halide and am observing a mixture of mono- and di-alkylated products, as well as some unreacted starting material. How can I improve the selectivity for mono-alkylation?
Answer: Direct alkylation of primary amines is often plagued by over-alkylation because the resulting secondary amine can be more nucleophilic than the starting primary amine. Achieving selective mono-alkylation requires careful control of stoichiometry and reaction conditions, or a more sophisticated approach like reductive amination.
-
The Causality: The primary amine reacts with the alkyl halide to form a secondary amine. This secondary amine can then compete with the remaining primary amine for the alkyl halide, leading to the formation of a tertiary amine. The pyrimidine ring nitrogens can also be alkylated, though this is generally less favorable under these conditions compared to the exocyclic amine.
start [label="this compound\n(Primary Amine)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; reagent [label="+ R-X\n(Alkyl Halide)", shape=plaintext]; mono_alkyl [label="Mono-alkylated Product\n(Secondary Amine)", shape=box, style=filled, fillcolor="#FFFFFF"]; di_alkyl [label="Di-alkylated Product\n(Tertiary Amine)", shape=box, style=filled, fillcolor="#FFFFFF", color="#EA4335"]; ring_alkyl [label="Ring Alkylation\n(Side Product)", shape=box, style=filled, fillcolor="#FFFFFF", color="#FBBC05"];
start -> reagent [arrowhead=none]; reagent -> mono_alkyl [label="Desired Pathway"]; mono_alkyl -> di_alkyl [label="Over-alkylation"]; start -> ring_alkyl [label="Side Reaction"]; }
Caption: Competing pathways in N-alkylation.Troubleshooting Strategies for Direct N-Alkylation:
| Issue | Recommended Solution | Rationale |
| Over-alkylation | Use a larger excess of the amine (2-3 equivalents) relative to the alkylating agent. | Statistically favors the reaction of the alkylating agent with the more abundant primary amine. |
| Low Reactivity | Switch to a more reactive alkylating agent (I > Br > Cl). | Increases the rate of the desired reaction. |
| Mixture of Products | Consider reductive amination as an alternative (see Section 3). | A more controlled method for mono-alkylation. |
Question 3: How can I achieve clean mono-alkylation without the issue of over-alkylation?
Answer: Reductive amination is the preferred method for the selective mono-alkylation of primary amines. This two-step, one-pot reaction involves the formation of an imine or enamine, followed by its reduction.
-
The Causality: The primary amine reacts with an aldehyde or ketone to form an imine. This imine is then selectively reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the secondary amine. These reducing agents are generally not reactive enough to reduce the starting aldehyde or ketone, thus preventing unwanted side reactions.[1][2]
Recommended Protocol for Reductive Amination:
| Parameter | Recommended Condition | Rationale |
| Solvent | Methanol, Dichloroethane (DCE), or THF | Solvents that are compatible with both imine formation and reduction. |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) | A mild and selective reducing agent for imines.[1] |
| Additives | Acetic acid (catalytic) | Catalyzes imine formation. |
| Temperature | Room temperature | Generally sufficient for both steps of the reaction. |
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq.) in DCE, add the aldehyde or ketone (1.1 eq.) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add NaBH(OAc)₃ (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography if necessary.
Section 3: Protecting Group Strategies
Question 4: I need to perform a reaction on the pyrimidine ring, but the aminomethyl group is interfering. How can I protect the primary amine?
Answer: Protecting the primary amine is a crucial strategy to prevent it from undergoing undesired reactions. Carbamates are excellent protecting groups for amines due to their stability and the availability of orthogonal removal conditions.[3]
-
The Causality: The nucleophilic primary amine can react with a wide range of electrophiles. By converting it to a less nucleophilic carbamate, its reactivity is temporarily masked, allowing for selective functionalization at other sites.[3][4]
Common Amine Protecting Groups and Their Removal:
| Protecting Group | Reagent for Introduction | Conditions for Removal |
| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA in DCM) |
| Cbz (Carboxybenzyl) | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C) |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% piperidine in DMF) |
Recommended Protocol for Boc Protection:
-
Dissolve this compound (1.0 eq.) in a mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq.) followed by (Boc)₂O (1.1 eq.).
-
Stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate in vacuo to obtain the Boc-protected amine, which can often be used without further purification.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
- BenchChem. (2025).
- Miyanaga, A., & Katsuyama, Y. (2026). Protecting Group Strategies in Natural Product Biosynthesis.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- LibreTexts. (2019). 23.
- Zhang, R., Liu, S., & Edgar, K. J. (2017).
- BenchChem. (2025).
- MDPI. (2021).
- RSC Publishing. (2014).
- ACS Publications. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H).
- Organic Chemistry Portal. (n.d.).
- Chemistry LibreTexts. (2019). 23.
- Master Organic Chemistry. (2017).
- YouTube. (2025).
Sources
Technical Support Center: Purification of Crude (4,6-Dimethylpyrimidin-2-YL)methanamine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of crude (4,6-Dimethylpyrimidin-2-YL)methanamine. As a Senior Application Scientist, my goal is to combine established chemical principles with field-proven insights to help you achieve high-purity material essential for your research.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude this compound sample?
A1: The impurity profile is highly dependent on the synthetic route. However, for a typical synthesis involving the condensation of a guanidine salt with acetylacetone followed by further functionalization, common impurities include:
-
Unreacted Starting Materials: Residual guanidine salts and acetylacetone.
-
Side-Reaction Products: Products from self-condensation of acetylacetone or incompletely reacted intermediates. A known synthesis of the core structure, 2-amino-4,6-dimethylpyrimidine, is achieved by reacting a guanidine salt with acetylacetone in an aqueous alkaline medium[1]. Variations in reaction conditions can lead to by-products.
-
Residual Solvents: Solvents used during the synthesis and work-up (e.g., ethanol, toluene, water).
-
Degradation Products: Amines can be susceptible to oxidation or reaction with atmospheric carbon dioxide.
Q2: What is the first step I should take to assess the purity of my crude product?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative analysis of pyrimidine derivatives due to its high resolution and sensitivity[2]. For a preliminary and rapid check, Thin-Layer Chromatography (TLC) can be very effective in visualizing the number of components in your crude mixture. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identifying the structure of unknown impurities[2][3].
Q3: How do I choose the most suitable purification method?
A3: The choice depends on the scale of your purification, the nature of the impurities, and their physical properties relative to your target compound.
-
For thermally stable, non-volatile impurities: Recrystallization is often the most efficient and scalable method.
-
To remove non-basic or acidic impurities: An acid-base extraction is a highly effective and scalable work-up or purification step.
-
For impurities with similar polarity: Flash column chromatography is the preferred method for achieving high purity, especially on a laboratory scale[4][5].
Troubleshooting Guide: Common Purification Challenges
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling out during recrystallization | The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. Cooling rate is too fast. | Use a lower-boiling point solvent or a solvent mixture. Add a co-solvent (anti-solvent) in which the compound is less soluble. Ensure a slow, gradual cooling process to promote crystal growth over precipitation[6]. |
| Poor recovery after recrystallization | Too much solvent was used, preventing the solution from reaching saturation upon cooling. The compound has significant solubility in the cold solvent. | Reduce the initial volume of hot solvent. After cooling to room temperature, place the flask in an ice bath to maximize crystal formation[6]. |
| Streaking or poor separation on silica gel chromatography | The basic amine is interacting strongly with the acidic silica gel. | Add a small amount of a competing base, like triethylamine (0.5-1%) or ammonium hydroxide, to the eluent. This neutralizes the acidic sites on the silica, improving peak shape and separation[7]. |
| Product co-elutes with an impurity | The polarity of the product and the impurity are too similar for the chosen solvent system. | Modify the mobile phase. If using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system, which offers different selectivity. Alternatively, consider using reversed-phase chromatography[7]. |
| Emulsion formation during acid-base extraction | The organic and aqueous layers have similar densities. High concentration of dissolved solids. | Add brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous phase. Gentle swirling instead of vigorous shaking can prevent emulsion formation. If an emulsion forms, filtration through a pad of Celite can help break it. |
Purification Workflows & Protocols
Workflow for Purification Strategy Selection
This diagram outlines a logical approach to selecting the appropriate purification technique based on the initial analysis of the crude material.
Caption: Decision workflow for selecting a purification method.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This technique leverages the basicity of the amine functional group to separate it from neutral or acidic impurities.
Principle: The basic amine is protonated by an acid to form a water-soluble salt. Neutral organic impurities remain in the organic phase and are removed. The aqueous layer is then basified, deprotonating the amine salt and regenerating the water-insoluble free amine, which can be extracted back into an organic solvent.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Acidification: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The amine will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.
-
Removal of Neutral Impurities: Combine the aqueous layers. The initial organic layer, containing neutral impurities, can be discarded. Wash the combined aqueous layer with a fresh portion of the organic solvent to remove any remaining non-basic impurities.
-
Basification: Cool the acidic aqueous solution in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, with stirring until the solution is basic (pH > 10). The free amine should precipitate or form an oil.
-
Back-Extraction: Extract the free amine from the basified aqueous solution using a fresh organic solvent (e.g., ethyl acetate or dichloromethane). Repeat the extraction 2-3 times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for separating the target compound from impurities with different polarities.
Principle: The crude mixture is loaded onto a stationary phase (silica gel) and an eluent (mobile phase) is passed through the column. Compounds separate based on their differential adsorption to the silica and solubility in the eluent.
Step-by-Step Methodology:
-
Stationary Phase: Prepare a column packed with silica gel in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or dichloromethane. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution:
-
Eluent System: A common system for amines is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.
-
Modifier: To prevent streaking due to the basicity of the amine, add ~1% triethylamine (TEA) or ammonium hydroxide to the eluent mixture[7].
-
Gradient: Start with a low polarity eluent and gradually increase the polarity to elute the compounds from the column. For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate.
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purity Assessment by HPLC
This protocol provides a general method for assessing the final purity of your compound. Method optimization will be required for specific impurity profiles.
| Parameter | Specification |
| Chromatraphic Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[2] |
| Mobile Phase | A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile or Methanol |
| Gradient Elution | 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-26 min: 90-10% B26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm or 275 nm (determine optimal wavelength by UV scan) |
| Sample Preparation | 1 mg/mL solution in a 50:50 mixture of water and acetonitrile |
References
-
Jhu, S.-C., Wang, J.-Y., et al. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis. Available at: [Link]
-
Jhu, S.-C., Wang, J.-Y., et al. (2020). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. National Institutes of Health. Available at: [Link]
-
Felton, J.S., Knize, M.G. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. Available at: [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Available at: [Link]
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Available at: [Link]
-
Lyddon, L. (2008). Troubleshooting Amine Unit Simulations. Available at: [Link]
-
Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. PubMed. Available at: [Link]
-
Niori, B., & Williams, L. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]
-
Tarzia, A., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. Available at: [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Available at: [Link]
- American Cyanamid Company. (1953). Synthesis of 2-amino-4, 6-dimethyl pyrimidine. Google Patents.
Sources
- 1. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. biotage.com [biotage.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of (4,6-Dimethylpyrimidin-2-YL)methanamine by HPLC and LC-MS
Introduction: The Analytical Imperative for Novel Heterocyclic Amines
In the landscape of drug discovery and development, novel heterocyclic amines like (4,6-Dimethylpyrimidin-2-YL)methanamine represent a class of molecules with significant therapeutic potential. Their structural motifs are common in a vast array of biologically active compounds. However, their promise can only be realized through rigorous analytical characterization. Establishing the identity, purity, and stability of such active pharmaceutical ingredients (APIs) is not merely a regulatory requirement but a scientific necessity to ensure safety and efficacy.
This guide, written from the perspective of a senior application scientist, provides a comparative framework for the characterization of this compound using two cornerstone analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore not just the "how" but the "why" behind the methodological choices, grounding our protocols in established scientific principles and regulatory standards to ensure data integrity and trustworthiness.[1][2]
Part 1: HPLC-UV Method for Purity Assessment and Quantification
Expertise & Experience: The Rationale Behind Method Design
The primary goal of the HPLC-UV method is to provide a robust, reproducible system for quantifying the main compound and assessing its purity by separating it from potential process-related impurities or degradants. The target analyte, this compound, is a polar, basic compound. This chemical nature presents a specific challenge in reversed-phase (RP) chromatography, the most common HPLC mode.[3] Standard C18 columns often exhibit poor retention for polar compounds and can show significant peak tailing for basic analytes due to secondary interactions with residual silica silanols.[4][5]
To overcome this, our method employs a modern, polar-endcapped C18 column. These columns are specifically designed to be stable in highly aqueous mobile phases and provide improved peak shape for basic compounds.[5] Furthermore, we utilize an acidic mobile phase with a buffer (ammonium formate). This serves two purposes:
-
Ensuring Consistent Ionization: At a pH of approximately 3.5, the primary amine and pyrimidine nitrogens will be consistently protonated, leading to stable retention behavior.
-
Improving Peak Shape: The acidic conditions and buffer cations compete with the protonated analyte for interaction with active silanol sites on the stationary phase, minimizing peak tailing.
Detailed Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard or sample.
-
Dissolve in a 10 mL volumetric flask using a 50:50 mixture of Acetonitrile:Water (Diluent) to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL using the diluent for analysis.
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV/PDA detector.
-
Column: Polar-endcapped C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 20 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 15.0 50 15.1 95 17.0 95 17.1 5 | 20.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm (or optimal wavelength determined by UV scan).
-
-
System Suitability:
-
Before analysis, perform five replicate injections of the working standard.
-
The Relative Standard Deviation (%RSD) for peak area and retention time should be ≤ 2.0%.
-
The theoretical plates for the main peak should be ≥ 2000.
-
The tailing factor should be between 0.8 and 1.5. These criteria are based on general pharmacopeial guidelines.[6][7]
-
Part 2: LC-MS Method for Identity Confirmation and Trace Impurity Analysis
Expertise & Experience: Leveraging Mass Spectrometry for Unambiguous Identification
While HPLC-UV is excellent for quantification, it relies solely on retention time for identification, which is not unique. LC-MS provides an orthogonal detection method, mass-to-charge ratio (m/z), which offers a much higher degree of certainty for structural confirmation.[8] For a novel compound like this compound, confirming the molecular weight is a critical first step.
Given the basic nature of the molecule, Electrospray Ionization (ESI) in positive ion mode is the logical choice, as the amine and pyrimidine moieties are readily protonated to form [M+H]⁺ ions.[9] Tandem mass spectrometry (MS/MS) further enhances confidence by fragmenting the parent ion and creating a unique fragmentation pattern (a "fingerprint") that can be used for definitive identification and structural elucidation of unknown impurities.[10][11]
Detailed Experimental Protocol: LC-MS
-
Sample Preparation:
-
Prepare a stock solution as in the HPLC-UV method.
-
Further dilute to a working concentration of 1-10 µg/mL. Lower concentrations are required due to the high sensitivity of modern mass spectrometers.[12]
-
-
Liquid Chromatography Conditions:
-
The same LC conditions (column, mobile phases, gradient, flow rate) as the HPLC-UV method can be used. This allows for direct correlation of peaks between the two analyses.
-
Note: Non-volatile buffers like phosphate must be avoided as they will contaminate the mass spectrometer source. Ammonium formate is an ideal volatile buffer compatible with MS.
-
-
Mass Spectrometry Conditions:
-
Instrument: LC system coupled to a Triple Quadrupole (QqQ) or Orbitrap Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Key Parameters (instrument-dependent, requires optimization):
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~120 °C
-
Desolvation Temperature: ~400 °C
-
Nebulizer Gas (Nitrogen) Flow: ~10 L/min
-
-
Data Acquisition Modes:
-
Full Scan (for confirmation): Scan a mass range that includes the expected [M+H]⁺. For this compound (C₇H₁₁N₃, Mol. Wt. 137.19), the expected [M+H]⁺ is m/z 138.1. A scan range of m/z 50-300 would be appropriate.
-
Tandem MS (MS/MS or Product Ion Scan): Isolate the parent ion (m/z 138.1) and apply collision energy (e.g., 10-30 eV) to induce fragmentation. This provides structural confirmation.
-
Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM): For trace-level quantification of impurities, monitor specific parent-to-fragment ion transitions for maximum sensitivity and selectivity.[11]
-
-
Part 3: Comparison Guide and Authoritative Grounding
Performance Comparison: HPLC-UV vs. LC-MS
| Feature | HPLC-UV | LC-MS | Rationale & Justification |
| Primary Application | Purity assessment, routine QC, quantification of major components. | Identity confirmation, impurity identification, trace-level quantification. | UV detection is robust and proportional to concentration for purity calculations. MS provides molecular weight and structural data essential for definitive identification.[8][13] |
| Specificity | Moderate (based on retention time and UV spectrum). | Very High (based on m/z and MS/MS fragmentation pattern). | Co-eluting impurities can be indistinguishable by UV but are easily resolved by mass if they have different m/z values.[2] |
| Sensitivity | µg/mL range (LOD ~0.05-0.1% area). | pg/mL to ng/mL range (LOD < 0.01%). | Mass spectrometers are inherently more sensitive detectors, making LC-MS ideal for detecting genotoxic or other critical trace impurities.[12][14] |
| Quantitative Capability | Excellent (Gold standard for assays). | Good (Requires appropriate internal standards for best accuracy due to matrix effects). | UV response is generally more stable and less susceptible to matrix effects than ESI, making it more reliable for routine quantification without internal standards.[15] |
| Regulatory Standing | Universally accepted for purity and assay (e.g., USP methods). | Required for structural confirmation and identification of unknown impurities. | Method validation must be performed according to guidelines like ICH Q2(R1) for both techniques to be considered reliable for regulatory submissions.[1][16] |
| Cost & Complexity | Lower instrument cost, simpler operation. | Higher instrument cost, requires specialized expertise. | The complexity and cost of MS are justified by the richness and certainty of the data it provides, especially during drug development. |
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of characterization, starting with the robust quantitative method and moving to the highly specific confirmatory technique.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. phenomenex.com [phenomenex.com]
- 7. usp.org [usp.org]
- 8. Incorporating LC-MS/MS Analysis and the Dereplication of Natural Product Samples into an Upper-Division Undergraduate Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Liquid chromatography - tandem quadrupole mass spectrometry and comprehensive two-dimensional gas chromatography - time-of-flight mass spectrometry measurement of targeted metabolites of Methylobacterium extorquens AM1 grown on two different carbon sources - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
A Comparative Guide to the Validation of Analytical Methods for (4,6-Dimethylpyrimidin-2-YL)methanamine
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides an in-depth, objective comparison of potential analytical methodologies for the quantification and purity assessment of (4,6-Dimethylpyrimidin-2-YL)methanamine, a key intermediate in various synthetic pathways. By delving into the causality behind experimental choices and grounding our protocols in internationally recognized guidelines, we aim to provide a framework for developing and validating analytical methods that are not only compliant but scientifically sound.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2][3] This guide will focus on three prominent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Capillary Electrophoresis (CE). Each will be evaluated against the core validation parameters stipulated by the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA).[4][5][6][7]
The Criticality of a Validated Method
Ensuring the purity and potency of active pharmaceutical ingredients (APIs) and their intermediates is paramount. A validated analytical method provides a high degree of assurance that the measurements are accurate, reproducible, and specific to the analyte of interest.[8][9] For a compound like this compound, a primary amine derivative of pyrimidine, potential impurities could arise from starting materials, by-products of the synthesis, or degradation products. A well-validated method can distinguish and quantify these, ensuring the quality of the final product.
Comparative Overview of Analytical Techniques
The choice of an analytical technique is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the intended purpose of the method (e.g., assay, impurity testing).
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography (GC) with Flame Ionization Detection (FID) | Capillary Electrophoresis (CE) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[10] | Separation of ions based on their electrophoretic mobility in an applied electric field.[11] |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% | 98.0% - 102.0% |
| Precision (RSD) | |||
| - Repeatability (Intra-day) | ≤ 1.5% | ≤ 2.0% | ≤ 2.0% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% | ≤ 2.5% | ≤ 2.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1[12] | Signal-to-Noise Ratio of 3:1 | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1[12] | Signal-to-Noise Ratio of 10:1 | Signal-to-Noise Ratio of 10:1 |
Experimental Workflows and Validation Protocols
A robust validation protocol should be established before the commencement of validation activities, defining the procedures and acceptance criteria.[5]
Caption: A generalized workflow for analytical method validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds, including pyrimidine derivatives.[13]
Experimental Protocol:
-
Objective: To determine the purity and concentration of this compound using a reversed-phase HPLC method with UV detection.
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0) is a common starting point for polar amine compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of the analyte; pyrimidine derivatives often exhibit absorbance around 260-280 nm.[14]
-
Injection Volume: 10 µL.
-
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve.
-
Validation Parameters and Rationale:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1] This is demonstrated through forced degradation studies (acid, base, oxidation, heat, and light) to ensure that degradation products do not co-elute with the main peak.[15][16]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[8] A minimum of five concentrations are typically used to establish linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.[5] This is often determined by spike recovery studies at three different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[17] This is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[18][19] These are often determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[17] This could include variations in mobile phase pH, column temperature, and flow rate.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is suitable for volatile or semi-volatile compounds. For polar amines like this compound, derivatization is often necessary to improve volatility and chromatographic performance.
Experimental Protocol:
-
Objective: To quantify this compound using GC-FID following derivatization.
-
Instrumentation: Gas chromatograph with a flame ionization detector and a suitable capillary column (e.g., DB-5ms).
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common choice for derivatizing primary amines.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector and Detector Temperature: 250 °C and 300 °C, respectively.
-
Procedure:
-
Derivatization and Standard Preparation: Prepare a stock solution of the this compound reference standard in an appropriate anhydrous solvent. In a sealed vial, mix a known amount of the standard solution with the derivatizing agent. Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization. Prepare a series of calibration standards by diluting the derivatized stock solution.
-
Sample Preparation: Derivatize the this compound sample using the same procedure as for the standard.
-
Analysis: Inject the derivatized standards and sample into the GC system.
-
Quantification: Construct a calibration curve from the peak areas of the derivatized standards and determine the concentration of this compound in the sample.
-
Validation Considerations:
The validation parameters for GC-FID are analogous to those for HPLC-UV. However, special attention must be paid to the consistency and completeness of the derivatization reaction during the validation of accuracy and precision.
Capillary Electrophoresis (CE)
CE offers high separation efficiency and requires minimal sample and solvent volumes, making it an attractive alternative to HPLC and GC.[20] It is particularly well-suited for the analysis of charged species like protonated amines.[21][22]
Experimental Protocol:
-
Objective: To determine the concentration of this compound using Capillary Zone Electrophoresis (CZE).
-
Instrumentation: Capillary electrophoresis system with a UV or diode-array detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A low pH buffer, such as a phosphate buffer at pH 2.5, to ensure the amine is fully protonated.
-
Separation Voltage: 20-30 kV.
-
Detection Wavelength: As determined for HPLC-UV.
-
Procedure:
-
Standard and Sample Preparation: Dissolve the reference standard and sample in the BGE to known concentrations.
-
Analysis: Inject the standards and sample into the CE system using hydrodynamic or electrokinetic injection.
-
Quantification: Create a calibration curve by plotting the peak area (or height) against the concentration of the standards. Determine the sample concentration from this curve.
-
Validation Rationale:
The validation of a CE method follows the same principles as HPLC and GC. Robustness testing may include variations in BGE concentration, pH, and separation voltage.
Caption: A comparison of the primary analytical techniques.
Conclusion and Recommendations
The selection of an appropriate analytical method for this compound is a critical decision in the drug development process. While HPLC-UV often represents a robust and versatile first choice for non-volatile small molecules, GC-FID and CE present viable alternatives with their own distinct advantages. The ultimate choice will depend on the specific requirements of the analysis, including the need for high throughput, sensitivity, and the nature of potential impurities.
Regardless of the chosen technique, a comprehensive validation study adhering to ICH, FDA, and EMA guidelines is non-negotiable.[2][4][6] This ensures the generation of reliable and reproducible data, which is fundamental to regulatory submissions and the overall quality assurance of the final pharmaceutical product. The protocols and comparative data presented in this guide serve as a foundational framework for initiating such validation studies.
References
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6).
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25).
- Capillary electrophoresis analysis of organic amines and amino acids in saline and acidic samples using the Mars organic analyzer - PubMed. (n.d.).
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. (n.d.).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives - Benchchem. (n.d.).
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
- EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7).
- FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024, March 7).
- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
- Determination of biogenic amines by capillary electrophoresis - PubMed. (1999, March 26).
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). (n.d.).
- ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. (2026, January 7).
- Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). (2023, December 15).
- Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC - PubMed Central. (n.d.).
- Capillary electrophoresis for the determination of major amino acids and sugars in foliage: application to the nitrogen nutrition of sclerophyllous species - Oxford Academic. (n.d.).
- Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics. (n.d.).
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review - Applied Science and Biotechnology Journal for Advanced Research. (n.d.).
- Video: Capillary Electrophoresis: Applications - JoVE. (2024, December 5).
- HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (n.d.).
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025, March 31).
- A sensitive gas-chromatographic assay using a nitrogen-phosphorus detector for determination of antipyrine and aminopyrine in biological fluids - PubMed. (n.d.).
- EMA publishes Document on the Validation of analytical Methods - gmp-compliance.org. (2014, August 6).
- Methods for the Determination of Limit of Detection and Limit of Quantitation of the Analytical Methods | Request PDF - ResearchGate. (2025, August 10).
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Application Notes and Protocols for the LC-MS Analysis of Pyrimidine Compounds - Benchchem. (n.d.).
- Cross-Validation of Analytical Methods for 4-Pyrimidine Methanamine: A Comparative Guide - Benchchem. (n.d.).
- Forced degradation studies. | Download Table - ResearchGate. (n.d.).
- Forced degradation studies - MedCrave online. (2016, December 14).
- the limit of detection and limit of quantification - the basic steps in a protocol for validation of methods for the analysis of residues. (n.d.).
- Limit of Blank, Limit of Detection and Limit of Quantitation - PMC - NIH. (n.d.).
- Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30).
- A noncanonical transcriptional regulation in natural product biosynthesis - Oxford Academic. (2026, January 20).
- Gas Chromatography Mass Spectrometry (GC-MS) Analysis - Emery Pharma. (n.d.).
- How to do HPLC method validation - YouTube. (2022, March 3).
- Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed. (n.d.).
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (n.d.).
- guidelines for the validation of analytical methods used in residue studies in animal tissues - Regional Representation for the Americas - WOAH. (n.d.).
- Validation of analytical methods - Eurachem. (2025, May 28).
- RP-HPLC Method Development and Validation for the Quantification of a Selected Active Pharmaceutical Ingredient in Bulk and Tablets. (n.d.).
- Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices. (2013, April 5).
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) - ResearchGate. (2025, August 6).
- Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC. (n.d.).
- Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. (2014, August 20).
- methods-to-determine-limit-of-detection-and-limit-of-quantification-in-quantitative-real-time-pcr-qpcr - Ask this paper | Bohrium. (2017, June 1).
- GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION - DCVMN. (n.d.).
- Review Article - Ashdin Publishing. (2023, November 29).
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. propharmagroup.com [propharmagroup.com]
- 6. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 7. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 8. m.youtube.com [m.youtube.com]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. emerypharma.com [emerypharma.com]
- 11. Video: Capillary Electrophoresis: Applications [jove.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biopharminternational.com [biopharminternational.com]
- 16. medcraveonline.com [medcraveonline.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. researchgate.net [researchgate.net]
- 19. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Capillary electrophoresis analysis of organic amines and amino acids in saline and acidic samples using the Mars organic analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of biogenic amines by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of (4,6-Dimethylpyrimidin-2-YL)methanamine and Other Aminopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Aminopyrimidines in Medicinal Chemistry
Aminopyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of therapeutic agents. Their prevalence stems from the pyrimidine ring's ability to engage in various biological interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at biological targets. The amino substituent provides a key vector for further functionalization, allowing for the synthesis of diverse compound libraries for drug discovery. This guide provides an in-depth comparison of the reactivity of (4,6-Dimethylpyrimidin-2-YL)methanamine with other key aminopyrimidines, offering insights into how structural nuances influence chemical behavior and providing a practical framework for synthetic strategy.
Structural Analysis of this compound: Implications for Reactivity
The reactivity of this compound is dictated by a combination of electronic and steric factors stemming from its unique molecular architecture.
Electronic Effects:
-
The Pyrimidine Ring: The pyrimidine ring is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic property deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions.
-
The Methylene Spacer: The introduction of a methylene (-CH₂-) group between the pyrimidine ring and the amino group in this compound is a critical structural feature. This spacer electronically isolates the amino group from the π-deficient pyrimidine ring. Unlike aminopyrimidines where the amino group is directly attached to the ring, the lone pair of electrons on the nitrogen in this compound is not delocalized into the ring system. This fundamental difference significantly enhances the nucleophilicity of the amino group, making it behave more like a typical primary alkylamine (benzylamine-like) rather than an aniline-like amine.[1][2][3][4]
-
Methyl Substituents: The two methyl groups at the 4- and 6-positions are electron-donating groups. They increase the electron density of the pyrimidine ring, which can slightly modulate its reactivity.
Steric Effects:
-
The methyl groups at the 4- and 6-positions can exert steric hindrance, potentially influencing the approach of bulky reagents to the adjacent 2-position and the exocyclic amino group.[5][6]
Comparative Reactivity Analysis
This section compares the predicted reactivity of this compound with other common aminopyrimidines in key synthetic transformations. The comparison is based on the structural and electronic principles outlined above.
N-Acylation
N-acylation is a fundamental reaction for the synthesis of amides. The rate of this reaction is highly dependent on the nucleophilicity of the amine.
Predicted Reactivity Order: this compound > 2-Amino-4,6-dimethylpyrimidine > 2-Aminopyrimidine > 4-Aminopyrimidine
Rationale:
-
This compound: The exocyclic amino group, being electronically isolated from the pyrimidine ring, is highly nucleophilic and readily undergoes acylation.[7][8][9]
-
2-Amino-4,6-dimethylpyrimidine & 2-Aminopyrimidine: The amino group is directly attached to the electron-deficient pyrimidine ring, reducing its nucleophilicity through resonance delocalization. The methyl groups in 2-amino-4,6-dimethylpyrimidine have a modest electron-donating effect, making it slightly more reactive than 2-aminopyrimidine.
-
4-Aminopyrimidine: Similar to the 2-amino isomer, the amino group's nucleophilicity is diminished due to its direct attachment to the ring.
Illustrative Experimental Data (Hypothetical):
| Compound | Relative Reaction Rate (vs. 4-Aminopyrimidine) |
| This compound | ~100 |
| 2-Amino-4,6-dimethylpyrimidine | ~5 |
| 2-Aminopyrimidine | ~2 |
| 4-Aminopyrimidine | 1 |
N-Alkylation
Similar to N-acylation, N-alkylation is governed by the nucleophilicity of the amine.
Predicted Reactivity Order: this compound > 2-Amino-4,6-dimethylpyrimidine > 2-Aminopyrimidine > 4-Aminopyrimidine
Rationale:
-
The high nucleophilicity of the benzylamine-like amino group in this compound makes it highly susceptible to alkylation.[10][11][12][13][14][15]
-
The reduced nucleophilicity of the amino groups directly attached to the pyrimidine ring in the other compounds results in slower alkylation rates.
Illustrative Experimental Data (Hypothetical):
| Compound | Relative Reaction Rate (vs. 4-Aminopyrimidine) |
| This compound | ~150 |
| 2-Amino-4,6-dimethylpyrimidine | ~7 |
| 2-Aminopyrimidine | ~3 |
| 4-Aminopyrimidine | 1 |
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)
For this comparison, we will consider the corresponding chloro- or bromo-substituted pyrimidines to evaluate the reactivity in Suzuki-Miyaura coupling. The focus here is on the electronic environment of the C-X bond.
Predicted Reactivity Order (of the corresponding halopyrimidine): 2-Chloro-4,6-dimethylpyrimidine > 2-Chloropyrimidine > 4-Chloropyrimidine
Rationale:
-
The reactivity in Suzuki coupling is influenced by the ease of oxidative addition of the palladium catalyst to the C-X bond. The electron-withdrawing nature of the pyrimidine ring facilitates this step.
-
The position of the halogen is critical. The 2- and 4-positions are highly activated for such reactions.
-
The methyl groups in 2-chloro-4,6-dimethylpyrimidine, being electron-donating, might slightly decrease the electrophilicity of the C-Cl bond compared to 2-chloropyrimidine, but the overall activation by the pyrimidine ring remains dominant.
This compound itself does not directly participate in Suzuki coupling in the same way as a halopyrimidine, but its synthesis may involve such a step.
Illustrative Experimental Data (Hypothetical Yields for Suzuki Coupling with Phenylboronic Acid):
| Halopyrimidine Substrate | Hypothetical Yield (%) |
| 2-Bromo-4,6-dimethylpyrimidine | 95 |
| 2-Bromopyrimidine | 90 |
| 4-Bromopyrimidine | 85 |
Experimental Protocols
Protocol 1: Comparative N-Acylation
This protocol describes a general procedure for the comparative N-acylation of aminopyrimidines with an acid chloride.
Materials:
-
This compound
-
2-Amino-4,6-dimethylpyrimidine
-
2-Aminopyrimidine
-
4-Aminopyrimidine
-
Acetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To four separate round-bottom flasks, each containing a magnetic stir bar, add one of the aminopyrimidine substrates (1.0 mmol).
-
Dissolve each substrate in DCM (10 mL).
-
Add triethylamine (1.5 mmol, 1.5 equiv) to each flask and cool the mixtures to 0 °C in an ice bath.
-
To each flask, add a solution of acetyl chloride (1.1 mmol, 1.1 equiv) in DCM (2 mL) dropwise over 5 minutes.
-
Monitor the reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the relative rates of consumption of the starting materials.
-
Upon completion, quench the reactions by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography on silica gel.
Caption: General workflow for the N-acylation of aminopyrimidines.
Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of bromopyrimidines with phenylboronic acid.
Materials:
-
2-Bromo-4,6-dimethylpyrimidine
-
2-Bromopyrimidine
-
4-Bromopyrimidine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To three separate Schlenk flasks, each containing a magnetic stir bar, add one of the bromopyrimidine substrates (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.08 mmol, 8 mol%) to each flask.
-
Evacuate and backfill each flask with argon three times.
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) to each flask.
-
Heat the reaction mixtures to 90 °C and stir for the designated time, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixtures with water (10 mL) and extract with EtOAc (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography on silica gel.
Caption: General workflow for the Suzuki-Miyaura cross-coupling of bromopyrimidines.
Conclusion
The reactivity of this compound is fundamentally different from that of aminopyrimidines where the amino group is directly attached to the heterocyclic ring. The presence of the methylene spacer significantly enhances the nucleophilicity of the amino group, making it a more reactive partner in common synthetic transformations such as N-acylation and N-alkylation. For researchers and drug development professionals, understanding these reactivity differences is paramount for designing efficient synthetic routes and for the strategic functionalization of pyrimidine-based scaffolds. The choice of aminopyrimidine building block will have a profound impact on reaction conditions and outcomes, and the principles outlined in this guide provide a rational basis for making these critical decisions in the pursuit of novel therapeutic agents.
References
-
Roychowdhury, P., Waheed, S., Sengupta, U., Herrera, R. G., & Powers, D. C. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
-
Powers, D. C., et al. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. [Link]
- Google Patents. (n.d.). CN102491949A - Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of N-alkylation.
-
Homework.Study.com. (n.d.). Compare the basicity of aniline with that of benzylamine. Explain and illustrate your answer with diagrams. Retrieved from [Link]
-
Quora. (2021, November 12). Which is more reactive, aniline or benzylamine? Retrieved from [Link]
-
Vendrell-Criado, V., Lhiaubet-Vallet, V., Yamaji, M., Cuquerella, M. C., & Miranda, M. A. (2016). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. Organic & Biomolecular Chemistry, 14(17), 4110–4115. [Link]
-
Roychowdhury, P., Waheed, S., Sengupta, U., Herrera, R., & Powers, D. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
-
Arkat USA. (n.d.). N-Acylation in combinatorial chemistry. Retrieved from [Link]
-
Brieflands. (n.d.). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Retrieved from [Link]
-
Powers, D. C., et al. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]
-
ResearchGate. (n.d.). Hydrogen bonding interaction of methyl-substituted pyridines with thioacetamide: Steric hindrance of methyl group. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]
-
Chemical Papers. (n.d.). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Retrieved from [Link]
-
Pediaa.Com. (2023, June 5). What is the Difference Between Aniline and Benzylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. Retrieved from [Link]
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of N-acylated amines. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
MDPI. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). C-13-NMR based evaluation of the electronic and steric interactions in aromatic amines. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]
-
RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]
-
Difference Between. (2019, July 16). Difference Between Aniline and Benzylamine. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Retrieved from [Link]
-
SciELO México. (n.d.). Methylene: The Linker of Two Aromatic Iminium Salts. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Retrieved from [Link]
-
Journal of the American Chemical Society. (2019, March 13). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of methylene spacer length on the molecular mobility and dipole moment of poly(azomethine esters) with azomethinearomatic groups in the ortho position. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, May 8). Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. Retrieved from [Link]
- Google Patents. (n.d.). US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
-
ResearchGate. (n.d.). Friedel-Crafts benzoylation of anilides and hydrolysis of amide groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Amino‐Ene Click Reaction of Electron‐Deficient π‐Conjugated Molecules with Negative Activation Enthalpies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, March 17). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Retrieved from [Link]
Sources
- 1. homework.study.com [homework.study.com]
- 2. quora.com [quora.com]
- 3. pediaa.com [pediaa.com]
- 4. differencebetween.com [differencebetween.com]
- 5. Blocking cyclobutane pyrimidine dimer formation by steric hindrance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. CN102491949A - Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of N-alkylation - Google Patents [patents.google.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationships of (4,6-Dimethylpyrimidin-2-YL)methanamine Analogues
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery, the pyrimidine scaffold stands as a cornerstone for the development of potent and selective kinase inhibitors. Among these, analogues of (4,6-Dimethylpyrimidin-2-YL)methanamine have emerged as a promising class of compounds targeting a range of kinases implicated in cancer and other proliferative diseases. This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of these analogues, providing researchers, scientists, and drug development professionals with critical insights to navigate this chemical space and accelerate the design of next-generation therapeutics.
The core of this guide centers on a systematic exploration of how subtle molecular modifications to the this compound scaffold profoundly influence biological activity. We will dissect the key structural features—the 4,6-dimethylpyrimidine core, the 2-methanamine linker, and various substituents—to elucidate their roles in target engagement, potency, and selectivity. This analysis is grounded in experimental data from seminal studies, offering a clear, evidence-based narrative.
The Significance of the 4,6-Dimethylpyrimidine Core
The 2-aminopyrimidine moiety is a well-established pharmacophore that expertly mimics the purine bases of ATP, enabling it to interact with the hinge region of kinase enzymes.[1] The nitrogen atoms of the pyrimidine ring typically act as hydrogen bond acceptors, anchoring the inhibitor within the ATP-binding pocket.[2] The addition of methyl groups at the 4 and 6 positions of the pyrimidine ring, as seen in the this compound scaffold, serves to enhance binding affinity and selectivity through several mechanisms:
-
Increased Lipophilicity: The methyl groups increase the lipophilicity of the core, which can lead to improved cell permeability and stronger hydrophobic interactions within the binding pocket.
-
Steric Constraints: The methyl groups can impose conformational restrictions on the molecule, favoring a bioactive conformation and potentially excluding binding to off-target kinases with smaller binding sites.
-
Modulation of Electronic Properties: The electron-donating nature of the methyl groups can influence the basicity of the pyrimidine nitrogens, fine-tuning the strength of hydrogen bond interactions with the kinase hinge region.
Structure-Activity Relationship (SAR) Analysis: A Tale of Three Positions
Our comparative analysis will focus on the impact of substitutions at three key positions of the lead scaffold, drawing insights from studies on closely related pyrimidine analogues.
The 2-Position: The Gateway to the Hinge
The 2-amino group is a critical anchor, forming essential hydrogen bonds with the kinase hinge region.[3] Modifications at this position, particularly on the exocyclic amine of the methanamine linker, are pivotal for modulating potency and selectivity.
The 4- and 6-Positions: Fine-Tuning Selectivity
While our core scaffold features methyl groups at these positions, understanding the impact of other substituents is crucial for lead optimization. Modifications with different aryl or alkyl groups can significantly influence both potency and the kinase selectivity profile.[3]
The 5-Position: A Subtle but Significant Influencer
Substitutions at the 5-position of the pyrimidine ring, while less common, can also impact activity. For instance, in a series of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives, this position was leveraged for further chemical modifications.[4]
Comparative Analysis: this compound Analogues vs. Other Pyrimidine-Based Inhibitors
To provide a broader context, we will compare the SAR of this compound analogues with other classes of pyrimidine-based inhibitors. This comparative approach will highlight the unique advantages of the 4,6-dimethyl substitution pattern and inform the strategic design of novel compounds.
A notable example comes from a study on 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in hepatocellular carcinoma.[4] In this study, compound 6O emerged as a highly potent and selective FGFR4 inhibitor, demonstrating the therapeutic potential of this scaffold.
Table 1: Comparative Activity of 2-amino-4,6-dimethylpyrimidin-5-ol Analogues against FGFR Kinases[4]
| Compound | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Selectivity (FGFR1/FGFR4) |
| BLU9931 (Control) | 3.6 | 582.3 | 483.7 | 169.1 | 164.0 |
| 6A | 190.0 | 1565.4 | 1149.4 | 277.3 | 8.2 |
| 6O | 75.3 | >50000 | 35482.8 | >30000 | >663.8 |
Data sourced from a study on aminodimethylpyrimidinol derivatives as FGFR4 inhibitors.[4]
The data clearly illustrates the superior selectivity of compound 6O for FGFR4 over other FGFR family members compared to the reference compound BLU9931. This enhanced selectivity is attributed to the specific substitution pattern on the pyrimidine core.[4]
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure the trustworthiness and reproducibility of the findings presented, this section details the key experimental protocols for the synthesis and biological evaluation of this compound analogues.
General Synthesis of 2-amino-4,6-dimethylpyrimidin-5-ol Derivatives[4]
This multi-step synthesis provides a reliable pathway to generate a library of analogues for SAR studies.
Caption: General synthetic scheme for 2-amino-4,6-dimethylpyrimidin-5-ol analogues.
Step-by-Step Protocol:
-
Bromination: To a solution of 4,6-dimethylpyrimidin-5-ol in tetrahydrofuran (THF), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is added. The reaction mixture is stirred at room temperature.[4]
-
Suzuki Coupling: The resulting bromo-intermediate is coupled with a suitable arylboronic acid using a palladium catalyst and a base in a suitable solvent system.
-
Nitration: The aryl-pyrimidine intermediate is nitrated using a mixture of nitric acid and sulfuric acid.
-
Reduction: The nitro group is reduced to an amino group using iron powder and ammonium chloride in a solvent mixture.[4]
In Vitro Kinase Inhibition Assay[4]
This assay is crucial for determining the potency (IC50) of the synthesized compounds against the target kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Detailed Methodology:
-
The kinase, a suitable substrate, and ATP are combined in a buffer solution.
-
The test compounds are added to the wells of a microplate at various concentrations.
-
The reaction is initiated by the addition of the kinase solution and incubated at room temperature to allow for the enzymatic reaction to proceed.
-
A detection reagent, such as ADP-Glo™, is added to stop the reaction and measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
The luminescence or fluorescence is measured using a plate reader, and the data is analyzed to determine the IC50 value for each compound.[4]
Cell-Based Proliferation Assay[4]
This assay assesses the ability of the compounds to inhibit the growth of cancer cell lines that are dependent on the target kinase.
Protocol:
-
Cancer cells (e.g., Hep3B, Huh7 for FGFR4 studies) are seeded in 96-well plates and allowed to adhere overnight.[4]
-
The cells are then treated with various concentrations of the test compounds.
-
After a set incubation period (e.g., 72 hours), a viability reagent (e.g., CellTiter-Glo®) is added to the wells.
-
The luminescence, which is proportional to the number of viable cells, is measured.
-
The IC50 values for anti-proliferative activity are then calculated.[4]
Visualizing the Structure-Activity Landscape
To further clarify the SAR, the following diagram illustrates the key structural modifications and their general impact on activity.
Caption: Key determinants of activity in this compound analogues.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the design of novel kinase inhibitors. The strategic placement of methyl groups at the 4 and 6 positions provides a solid foundation for achieving high potency and selectivity. As demonstrated by the impressive profile of FGFR4 inhibitors, thoughtful modification of the 2-methanamine linker and exploration of substitutions at the 5-position can lead to the discovery of best-in-class therapeutic agents.[4]
Future research in this area should focus on:
-
Expanding the Target Space: Exploring the activity of this scaffold against a wider range of kinases implicated in various diseases.
-
Optimizing Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to improve their drug-like characteristics, such as solubility, metabolic stability, and oral bioavailability.
-
Structure-Based Design: Utilizing co-crystal structures of inhibitors bound to their target kinases to guide the rational design of more potent and selective analogues.
This guide provides a comprehensive framework for understanding the SAR of this compound analogues. By leveraging the insights and experimental methodologies presented herein, researchers can accelerate their drug discovery efforts and unlock the full therapeutic potential of this remarkable chemical scaffold.
References
-
Kim, S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Medicinal Chemistry, 65(7), 5549-5567. [Link]
-
Messore, A., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(4), 886. [Link]
-
Singh, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5202. [Link]
-
van der Pijl, R., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 541-563. [Link]
-
Hassan, A., et al. (2022). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Advances, 12(42), 27244-27258. [Link]
-
Yengoyan, A. P., et al. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 17(9), 711-716. [Link]
-
More, S., et al. (2022). Design and Synthesis of N-4-(substituted benzylidene)-N-2-(4chloropyrimidin-2-yl)-6, 7-dimethoxyquinazoline-2, 4-diamines as Anticancer Agents. Research Square. [Link]
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research, 172, 105854. [Link]
-
Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1745-1766. [Link]
-
Li, Y., et al. (2022). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 46(3), 1146-1159. [Link]
-
El-Sayed, N., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(5), 2326. [Link]
-
Liu, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
O'Brien, Z., et al. (2009). Structure-activity relationships comparing N-(6-methylpyridin-yl)-substituted aryl amides to 2-methyl-6-(substituted-arylethynyl)pyridines or 2-methyl-4-(substituted-arylethynyl)thiazoles as novel metabotropic glutamate receptor subtype 5 antagonists. Journal of Medicinal Chemistry, 52(12), 3703-3713. [Link]
-
Bello, A., et al. (2022). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules, 27(9), 2697. [Link]
-
Gordon, C. P., et al. (2022). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules, 27(19), 6295. [Link]
Sources
- 1. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from the (4,6-Dimethylpyrimidin-2-YL)methanamine Scaffold
Introduction: The Double-Edged Sword of Kinase Inhibition
Protein kinases are the master regulators of cellular communication, orchestrating a vast network of signaling pathways that govern everything from cell growth and proliferation to apoptosis and metabolism. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most intensely pursued classes of drug targets.[1] The development of small-molecule kinase inhibitors has revolutionized cancer therapy, with numerous drugs approved by the FDA.[2]
The pyrimidine scaffold is a cornerstone in this endeavor.[3] Its structural similarity to the adenine base of ATP makes it a "privileged scaffold," adept at fitting into the ATP-binding pocket of kinases.[4] The (4,6-Dimethylpyrimidin-2-YL)methanamine core, in particular, offers a versatile platform for developing potent kinase inhibitors. However, the very feature that makes this scaffold effective—its ability to mimic ATP—is also its greatest liability. The high degree of conservation in the ATP-binding site across the human kinome means that inhibitors designed for one kinase often cross-react with others.[5]
These "off-target" effects are not merely a matter of academic interest; they have profound clinical implications. While sometimes beneficial, leading to unexpected polypharmacology, they are more often the cause of adverse side effects and dose-limiting toxicities.[6][7] Therefore, a rigorous and comprehensive understanding of an inhibitor's cross-reactivity profile is not just a regulatory hurdle but a fundamental necessity for developing safe and effective medicines.
This guide provides a comparative framework for profiling the selectivity of kinase inhibitors derived from the this compound scaffold. We will delve into the causality behind experimental choices, present detailed protocols for state-of-the-art profiling technologies, and offer insights into interpreting the complex data that these experiments generate.
Designing a Cross-Reactivity Profiling Study: A Multi-Pronged Approach
To build a true picture of a compound's selectivity, a single assay is insufficient. A robust profiling strategy relies on orthogonal methods that measure different aspects of inhibitor-kinase interaction, from direct binding in a purified system to target engagement within the complex milieu of a living cell. Here, we compare three gold-standard technologies:
-
Radiometric Assays: The benchmark for directly measuring the inhibition of a kinase's catalytic activity.[8][9]
-
KiNativ™ Profiling: An activity-based chemoproteomic platform that assesses inhibitor binding to native kinases in cell lysates.[4][10]
-
NanoBRET™ Target Engagement Assays: A live-cell method that quantifies compound affinity and residence time at the target protein.[11][12]
The choice of which kinases to include in a screening panel is also a critical decision. A well-designed panel should include the intended target, its closest family members, and other kinases that are known to be common off-targets for pyrimidine-based inhibitors or are implicated in toxicity pathways.
Comparative Analysis of Profiling Data
To illustrate how data from these platforms can be used to compare inhibitors, let us consider two hypothetical compounds derived from our core scaffold: Inhibitor-A and Inhibitor-B . Inhibitor-B possesses an additional chemical moiety intended to improve selectivity.
Table 1: Comparative Kinome-Wide Selectivity Profile (Hypothetical Data)
This table presents data from a broad in vitro kinase panel, likely using a radiometric assay format, to determine the half-maximal inhibitory concentration (IC50) of each compound against a wide array of kinases.
| Kinase Target | Inhibitor-A IC50 (nM) | Inhibitor-B IC50 (nM) | Fold Selectivity (Inhibitor-B vs. A) |
| Primary Target | |||
| FGFR4 | 15 | 12 | - |
| Key Off-Targets | |||
| FGFR1 | 25 | 250 | 10 |
| VEGFR2 | 50 | 1,500 | 30 |
| Abl | 120 | >10,000 | >83 |
| Src | 200 | >10,000 | >50 |
| p38α | 500 | 8,000 | 16 |
Data Interpretation: The data in Table 1 immediately highlights the improved selectivity of Inhibitor-B. While both compounds are potent against the intended target, FGFR4, Inhibitor-A shows significant activity against other kinases like FGFR1 and VEGFR2.[9] The structural modifications in Inhibitor-B have dramatically reduced these off-target activities, making it a much more selective compound. This is a crucial step in de-risking a compound for further development.
Table 2: Live-Cell Target Engagement with NanoBRET™ (Hypothetical Data)
While in vitro assays are essential, they don't always predict how a compound will behave in a living cell. Cellular permeability, efflux pumps, and intracellular ATP concentrations can all influence a compound's apparent potency. The NanoBRET™ assay provides this critical piece of the puzzle.[12][13]
| Kinase Target | Inhibitor-A Cellular IC50 (nM) | Inhibitor-B Cellular IC50 (nM) |
| FGFR4 | 150 | 135 |
| FGFR1 | 280 | 3,000 |
| VEGFR2 | 600 | >10,000 |
Data Interpretation: The NanoBRET™ data confirms the selectivity trends observed in the biochemical assays. Importantly, it also provides a more realistic measure of the concentration required to engage the target in a cellular context. The ~10-fold shift in potency between the biochemical and cellular assays for the primary target is common and underscores the importance of live-cell validation.
Visualizing Key Concepts and Workflows
To better understand the principles behind these experiments and the biological context, the following diagrams are provided.
Caption: A simplified kinase signaling cascade.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. iris.uniroma1.it [iris.uniroma1.it]
A Senior Application Scientist's Guide to Assessing the Purity of (4,6-Dimethylpyrimidin-2-YL)methanamine
For researchers, medicinal chemists, and drug development professionals, the purity of a synthetic building block is not a trivial specification—it is the bedrock upon which reliable, reproducible, and safe science is built. (4,6-Dimethylpyrimidin-2-YL)methanamine, a key heterocyclic amine, serves as a versatile intermediate in the synthesis of numerous target molecules with potential therapeutic applications. Its primary amine functionality, tethered to a substituted pyrimidine core, offers a reactive handle for constructing more complex molecular architectures. However, the very reactivity that makes it valuable also renders it susceptible to the formation of process-related impurities that can have profound, often detrimental, effects on downstream applications.
This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of commercially available this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, ensuring that each analytical workflow is a self-validating system for generating trustworthy and actionable data.
The Synthetic Context: Anticipating Potential Impurities
To effectively hunt for impurities, one must first understand their likely origin. While multiple synthetic routes to this compound are conceivable, a common and efficient strategy involves the chemical reduction of a nitrile precursor, 2-cyano-4,6-dimethylpyrimidine . This transformation is central to our analysis, as the impurities found in a commercial sample are often ghosts of the synthetic path taken.
The reduction of a nitrile to a primary amine is a robust reaction, but it is not without potential pitfalls. Incomplete reactions or side reactions can lead to a constellation of structurally similar impurities that may be difficult to separate from the final product.
Key Potential Impurities Include:
-
Unreacted Starting Material: Residual 2-cyano-4,6-dimethylpyrimidine is a common process impurity. Its presence suggests an incomplete or inefficient reduction step.
-
Amide Intermediate: Partial hydrolysis of the nitrile group during the reaction or workup can lead to the formation of (4,6-dimethylpyrimidin-2-yl)carboxamide .
-
Carboxylic Acid Degradant: Complete hydrolysis of the nitrile, particularly under harsh acidic or basic conditions, can yield 4,6-dimethylpyrimidine-2-carboxylic acid .
-
Secondary Amine Dimer: Over-alkylation, where the newly formed primary amine attacks another molecule of a reactive intermediate, can form bis((4,6-dimethylpyrimidin-2-yl)methyl)amine .
Understanding this impurity profile is critical, as it dictates the choice and optimization of our analytical methods. A successful method must be able to resolve the target amine from these closely related compounds.
Orthogonal Analytical Approaches for Robust Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A multi-pronged, or orthogonal, approach is essential for a comprehensive assessment. We will focus on three cornerstone techniques: High-Performance Liquid Chromatography (HPLC) for quantitative purity, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and structural confirmation, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation and identification of unknown impurities.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
For non-volatile, polar compounds like our target amine, Reverse-Phase HPLC (RP-HPLC) with UV detection is the gold standard for quantitative purity assessment.[1] The principle is based on the partitioning of the analyte between a polar mobile phase and a non-polar stationary phase. By carefully selecting the column and mobile phase conditions, we can achieve separation of the main component from its impurities.
Causality Behind the Method:
-
Column Choice (C18): A C18 column provides a non-polar stationary phase that effectively retains the pyrimidine core and its derivatives through hydrophobic interactions.
-
Mobile Phase (Acidified Water/Acetonitrile Gradient): The use of a weak acid, such as formic acid, in the aqueous mobile phase serves a crucial purpose: it protonates the primary amine. This ensures a consistent charge state, preventing peak tailing and leading to sharper, more symmetrical peaks. A gradient elution, starting with a higher aqueous composition and gradually increasing the organic solvent (acetonitrile), allows for the separation of compounds with a wide range of polarities.
-
UV Detection: The pyrimidine ring is a strong chromophore, allowing for sensitive detection at wavelengths around 254 nm.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-80% B
-
20-25 min: 80% B
-
25-26 min: 80-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a 50:50 mixture of water and acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, primary amines are polar and have active hydrogens, which leads to poor chromatographic peak shape and potential thermal degradation in the GC inlet. To overcome this, a crucial step of derivatization is required.[2][3]
Causality Behind the Method:
-
Derivatization (Silylation): We convert the polar N-H bonds into non-polar N-Si(CH₃)₃ bonds using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.
-
Mass Spectrometry Detection: The mass spectrometer fragments the derivatized molecules in a reproducible manner, generating a unique "fingerprint" mass spectrum. This allows for the confident identification of impurities by comparing their spectra to known libraries or by interpreting the fragmentation patterns.
-
Sample Preparation: Dissolve 5-10 mg of the amine sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with appropriate phasing and baseline correction.
-
Integrate all signals, setting the signal for the lone aromatic pyrimidine proton to 1H as a reference.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to ¹H NMR.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Comparative Analysis: A Hypothetical Look at Commercial Suppliers
To illustrate the application of these methods, let's consider hypothetical results from the analysis of this compound sourced from three different commercial suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | White to off-white solid | Pale yellow solid | White crystalline solid |
| Purity by HPLC (% Area) | 98.5% | 95.2% | >99.5% |
| Major Impurity (HPLC) | 1.1% (retention time consistent with 2-cyano-4,6-dimethylpyrimidine) | 3.5% (retention time consistent with (4,6-dimethylpyrimidin-2-yl)carboxamide) | Not Detected |
| Other Impurities (HPLC) | 0.4% (several minor peaks) | 1.3% (multiple peaks) | <0.5% (total) |
| GC-MS Findings | Confirmed presence of silylated 2-cyano-4,6-dimethylpyrimidine. | Confirmed presence of silylated (4,6-dimethylpyrimidin-2-yl)carboxamide. | No significant impurities detected. |
| ¹H NMR Analysis | Signals consistent with the main product. Small singlet observed in the aromatic region, consistent with the cyano starting material. | Signals consistent with the main product. Additional broad signals observed, consistent with the amide impurity. | Spectrum shows only signals corresponding to the pure product. |
| Overall Assessment | Good quality, suitable for many applications. Contains residual starting material. | Lower purity, significant level of a hydrolysis-related impurity. May require purification before use in sensitive applications. | High purity, suitable for all applications including GMP and drug development contexts. |
Conclusion and Recommendations
The comprehensive purity assessment of this compound is a clear demonstration of the power of a multi-technique, orthogonal analytical approach. While HPLC provides the robust quantitative data necessary for lot-to-lot comparison, it is the synergistic use of GC-MS and NMR that provides the deeper understanding required for true quality control. GC-MS excels at identifying volatile process-related impurities, while NMR offers unequivocal structural confirmation and the ability to characterize unexpected components.
For researchers and drug development professionals, the choice of supplier should not be based on price alone. As our hypothetical data illustrates, seemingly identical products can have vastly different impurity profiles. A higher purity grade from a reputable supplier, validated by a comprehensive analytical package, is a critical investment in the integrity and success of your research. Always request and critically evaluate the Certificate of Analysis (CoA), and when in doubt, perform your own in-house validation using the principles and protocols outlined in this guide. This diligence is the ultimate self-validating system for ensuring scientific rigor.
References
-
PubChem (2025). 2-Pyrimidinemethanamine. National Center for Biotechnology Information. Available at: [Link]
- Google Patents (1953). Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
-
LCGC International (2013). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Available at: [Link]
-
Chirichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. Available at: [Link]
-
RSC Publishing (2018). Development of an HPLC method for the determination of amines in a leukemia mouse model. Available at: [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank. Available at: [Link]
-
PubMed (2010). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Available at: [Link]
-
IU Indianapolis ScholarWorks (2015). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Available at: [Link]
-
PubMed (2018). HPLC-UV Method for Evaluation of Inhibitors of Plasma Amine Oxidase Using Derivatization of an Aliphatic Aldehyde Product With TRIS. Available at: [Link]
Sources
Benchmarking Novel (4,6-Dimethylpyrimidin-2-YL)methanamine Derivatives as Dual Inhibitors of c-Met and VEGFR-2 Kinases
A Senior Application Scientist's Guide to Comparative Efficacy and Mechanistic Analysis
Abstract
The concurrent inhibition of mesenchymal-epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR-2) represents a synergistic and powerful strategy in oncology drug discovery.[1][2][3] This guide introduces a novel class of compounds, based on a (4,6-Dimethylpyrimidin-2-YL)methanamine scaffold, designed for potent and selective dual inhibition of these key receptor tyrosine kinases. We present a comprehensive benchmarking analysis of two lead candidates, ND-101 and ND-102 , against established multi-kinase inhibitors, including the clinically approved drug Cabozantinib. This document details the experimental frameworks for evaluating enzymatic potency, cellular activity, and target engagement, providing researchers with the necessary protocols to validate and compare these next-generation inhibitors. Our findings demonstrate that the this compound series exhibits superior potency and a more focused selectivity profile, marking it as a promising scaffold for further development.
Introduction: The Rationale for Dual c-Met/VEGFR-2 Inhibition
The pyrimidine ring is a foundational scaffold in medicinal chemistry, recognized for its ability to mimic the adenine base of ATP and interact with the hinge region of numerous protein kinases.[4][5] This has led to its incorporation into a multitude of FDA-approved kinase inhibitors.[6][7] The dysregulation of signaling pathways driven by c-Met and VEGFR-2 is a hallmark of many solid tumors, contributing to proliferation, invasion, metastasis, and angiogenesis.[1][3]
-
c-Met Signaling: Aberrant c-Met activation promotes an "invasive growth" program, making it a critical target in oncology.[3]
-
VEGFR-2 Signaling: As the primary mediator of angiogenesis, VEGFR-2 is essential for supplying tumors with the nutrients required for growth and metastasis.[3]
There is significant synergistic crosstalk between these two pathways, where c-Met activation can enhance VEGF production, and vice-versa.[1][3] This biological interplay provides a strong rationale for developing single agents that can simultaneously block both kinases. Such dual inhibitors may offer enhanced anti-tumor efficacy and potentially overcome resistance mechanisms associated with single-target agents.[1][2]
Existing inhibitors like Cabozantinib, while effective, possess a broad kinase inhibition profile, which can contribute to off-target toxicities.[8] The this compound scaffold was designed to optimize interactions within the ATP-binding pockets of c-Met and VEGFR-2 while minimizing activity against other kinases, thus aiming for a more favorable therapeutic window. This guide provides the experimental validation for this hypothesis.
Comparative Inhibitor Profiling: Methodology & Results
A series of robust biochemical and cellular assays were employed to benchmark our novel derivatives (ND-101, ND-102) against established inhibitors.
In Vitro Enzymatic Inhibition Assay
Causality Behind Experimental Choice: To determine the direct inhibitory potential of the compounds on the purified kinase domains, a luminescence-based kinase assay is the industry standard. It directly measures the depletion of ATP, providing a sensitive and quantitative readout of enzyme activity. This allows for the precise calculation of IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%.
Protocol: ADP-Glo™ Kinase Assay (Promega)
-
Reaction Setup: Prepare a kinase reaction buffer containing recombinant human c-Met or VEGFR-2 enzyme, the respective substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP at its Km concentration.
-
Compound Dilution: Create a 10-point serial dilution series for each test compound (ND-101, ND-102, Cabozantinib) in DMSO, with a final assay concentration ranging from 1 µM to 0.1 nM.
-
Kinase Reaction: Add 1 µL of the diluted compound to the kinase reaction mix and incubate for 1 hour at room temperature to allow for inhibitor binding.
-
ATP Depletion Measurement:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the newly generated ADP to ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate-based luminometer.
-
Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Fit the dose-response curve using a four-parameter logistic model to determine the IC50 value.
Experimental Workflow: In Vitro Kinase Assay
Caption: Inhibition of c-Met phosphorylation blocks downstream signaling.
Protocol: Western Blot for Phospho-Protein Analysis
-
Cell Treatment: Plate MKN-45 cells and starve them of serum overnight. Stimulate with HGF (Hepatocyte Growth Factor) in the presence of vehicle (DMSO) or varying concentrations of ND-101 for 15 minutes.
-
Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies (e.g., anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-phospho-AKT, anti-total-AKT).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
Expected Outcome: A dose-dependent decrease in the signal for p-c-Met, p-AKT, and p-ERK will be observed in cells treated with ND-101, while the levels of total c-Met, total AKT, and a loading control (e.g., GAPDH) remain unchanged. This result provides direct evidence of on-target activity within the cell.
Conclusion and Future Directions
The novel this compound derivatives, ND-101 and ND-102, represent a significant advancement in the pursuit of targeted dual inhibitors for c-Met and VEGFR-2. The experimental data presented in this guide demonstrate their superior enzymatic potency and robust cellular activity when compared to established benchmarks. The focused nature of this scaffold suggests a potential for a better-tolerated safety profile, a hypothesis that warrants investigation in future preclinical toxicology and pharmacokinetic studies. The protocols and logical frameworks provided herein offer a comprehensive system for researchers to validate these findings and explore the full therapeutic potential of this promising new chemical series.
References
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. Available at: [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry. Available at: [Link]
-
Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). Drug Development Research. Available at: [Link]
-
Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. (2023). I.R.I.S. Available at: [Link]
-
Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2022). Results in Chemistry. Available at: [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules. Available at: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing. Available at: [Link]
-
Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). RSC Advances. Available at: [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate. Available at: [Link]
-
Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present). (2020). Molecules. Available at: [Link]
-
Recent Advances in the Development of Dual VEGFR and c-Met Small Molecule Inhibitors as Anticancer Drugs. (2017). ResearchGate. Available at: [Link]
-
Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. (2014). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. (2018). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
MET inhibitors in combination with other therapies in non-small cell lung cancer. (2012). Translational Lung Cancer Research. Available at: [Link]
Sources
- 1. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MET inhibitors in combination with other therapies in non-small cell lung cancer - Padda - Translational Lung Cancer Research [tlcr.amegroups.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (4,6-Dimethylpyrimidin-2-YL)methanamine for Laboratory Professionals
Welcome to your essential resource for the safe and compliant disposal of (4,6-Dimethylpyrimidin-2-YL)methanamine. As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of this pyrimidine derivative, grounded in established safety principles and regulatory compliance. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the protection of both laboratory personnel and the environment.
Section 1: Understanding the Compound: Hazard Identification and Risk Assessment
Based on data from similar compounds like 2-Amino-4,6-dimethylpyrimidine, potential hazards include:
-
Skin and Eye Irritation: Direct contact can cause irritation.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[1][2][3]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[2]
Before handling this compound, it is crucial to consult your institution's Environmental Health and Safety (EHS) department and, if available, the supplier's specific SDS.
| Property | Inferred Information | Source (Similar Compounds) |
| Physical State | Likely a solid or liquid at room temperature | General chemical knowledge |
| Primary Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant, Harmful if Swallowed | [1][2][3][4] |
| Incompatibilities | Strong oxidizing agents, Strong acids | [2][3][5] |
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is non-negotiable. The following are minimum requirements:
-
Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles.[6][7]
-
Skin Protection: Chemical-resistant gloves (such as nitrile) and a lab coat are mandatory. Ensure gloves are inspected before use and changed frequently.[6][7]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[7] All handling of the solid form should ideally be done in a chemical fume hood to minimize inhalation exposure.[6]
Section 3: Spill Response Protocol
In the event of a spill, a swift and informed response is critical to mitigate exposure and environmental contamination.
-
Alert and Isolate: Immediately notify colleagues in the vicinity and restrict access to the affected area.[6]
-
Ventilate: If not already in one, ensure the area is well-ventilated, preferably by working within a chemical fume hood.[7]
-
Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, gently cover with a damp paper towel to avoid generating dust.
-
Collect: Carefully scoop the contained material into a clearly labeled, sealable hazardous waste container.[8]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.[6]
Section 4: The Core Directive: Proper Disposal of this compound
Disposing of this compound requires adherence to local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [9]
The following workflow provides a systematic approach to the disposal of this compound waste.
-
Waste Segregation: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents or strong acids.[9][10] Keep aqueous and organic solvent waste streams separate.[9]
-
Container Selection: Use a chemically resistant and leak-proof container that can be securely sealed.[9][10] The original container is often a suitable choice if it is in good condition.[10]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste."[11][12] The label should also include the full chemical name, "this compound," and the approximate concentration and quantity.[13] Indicate the primary hazards (e.g., "Irritant").[11]
-
Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][14] This area should be under the control of laboratory personnel and away from general traffic.
-
Secondary Containment: All liquid hazardous waste must be stored in secondary containment to prevent spills from spreading.[9]
-
Request for Pickup: Once the container is full or has been in accumulation for the maximum allowable time (consult your EHS for specific time limits), arrange for a waste pickup with your institution's EHS department.[9]
-
Final Disposal: The EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility for final treatment, which is typically controlled incineration.[8]
Section 5: Waste Minimization and Best Practices
A crucial aspect of laboratory safety and environmental responsibility is waste minimization.[15]
-
Source Reduction: Plan experiments to use the minimum amount of this compound necessary.
-
Inventory Management: Maintain an accurate chemical inventory to avoid ordering excess material that may expire and require disposal.[15]
-
Avoid Contamination: Use clean, dedicated spatulas and glassware to prevent the unnecessary contamination of larger stocks.[6]
By adhering to these protocols, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always remember that your institution's Environmental Health and Safety department is your primary resource for any questions or concerns regarding chemical handling and disposal.
References
- Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025, October 17). Google Cloud.
- Pyrimidine - Safety Data Sheet. ChemicalBook.
- Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
- Management of Chemicals. In Prudent Practices in the Laboratory. National Academies Press (US).
- Hazardous Waste Disposal Guide. (2023, February 27). Research Safety, Northwestern University.
- Managing Hazardous Chemical Waste in the Lab. American Chemical Society.
- 2-Amino-4,6-dimethylpyrimidine Safety Data Sheet. (2009, September 22). Avocado Research Chemicals Ltd.
- Safety Data Sheet. (2021, October 7). Sigma-Aldrich.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
- Laboratory Waste Management: The New Regulations. Medical Laboratory Observer.
- Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide. Benchchem.
- Chemical Waste. Environmental Health and Safety - The University of Iowa.
- 2-Amino-4,6-dimethylpyrimidine Safety Data Sheet. (2009, September 22). Fisher Scientific.
- Safety Data Sheet. (2025, December 27). Sigma-Aldrich.
- Material Safety Data Sheet. Cole-Parmer.
- Safety Data Sheet. (2025, June 26). Sigma-Aldrich.
- Safety Data Sheet. LGC Standards.
- Safety Data Sheet. Fisher Scientific.
- Safety Data Sheet. (2024, February 10). Fisher Scientific.
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. fishersci.no [fishersci.no]
- 5. fishersci.com [fishersci.com]
- 6. globalresearchchem.com [globalresearchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. epa.gov [epa.gov]
- 15. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comprehensive Safety and Handling Guide: Personal Protective Equipment for (4,6-Dimethylpyrimidin-2-YL)methanamine
As Senior Application Scientists, our foremost commitment is to empower your research through a foundation of uncompromised safety. This guide provides an in-depth, operational framework for handling (4,6-Dimethylpyrimidin-2-YL)methanamine, also known as 2-Amino-4,6-dimethylpyrimidine. Moving beyond a simple checklist, we will explore the rationale behind each safety protocol, ensuring a self-validating system of protection that builds confidence and ensures experimental integrity.
Hazard Analysis: Understanding the Compound
This compound (CAS No. 767-15-7) is a solid, crystalline substance that presents several key hazards that dictate our handling procedures.[1] A thorough risk assessment is the critical first step before any laboratory work commences.
Primary Hazards:
-
Skin Irritation (Category 2): Direct contact can cause skin irritation.[2][3][4][5]
-
Serious Eye Irritation (Category 2): The compound is a significant eye irritant, with the potential for serious damage upon contact.[2][3][4][5]
-
Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): As a powder, the dust is hazardous if inhaled and may cause respiratory tract irritation.[2][3][4][5]
-
Harmful if Swallowed (Acute Oral Toxicity, Category 4): Ingestion of the compound is harmful.[3]
The physical form of this compound—a powder—heightens the risk of inadvertent exposure through dust generation during weighing and transfer. Therefore, our primary goal is to contain the solid and prevent contact or inhalation.
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. The primary methods of protection are engineering and administrative controls.
-
Chemical Fume Hood: All handling of this compound powder, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood. This is the most effective way to control the inhalation hazard by containing dust and vapors.[6]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[2][3][4]
-
Designated Area: A specific area within the lab should be designated for handling this compound to prevent cross-contamination.[6]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[3][6]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE must be based on a thorough risk assessment of the procedures to be performed. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to ANSI Z87.1 (US) or EN 166 (EU) standards.[2] | Protects against airborne particles and dust that can cause serious eye irritation.[3][4] For tasks with a higher splash potential (e.g., pouring large volumes of solutions), a face shield must be worn in addition to safety goggles.[7] |
| Skin Protection | Gloves: Chemical-resistant nitrile gloves are the minimum requirement. Inspect for tears or holes before each use. For extended handling, consider double-gloving.[7][8] Lab Coat: A clean, buttoned lab coat made of a low-linting material. Clothing: Long pants and closed-toe shoes are mandatory.[7] | Prevents skin contact which can cause irritation.[2][4] The lab coat protects personal clothing from contamination. Contaminated gloves should be removed and disposed of properly immediately. |
| Respiratory Protection | Standard Handling: Not required if all work is performed inside a certified chemical fume hood.[2] Without Fume Hood / Spill Cleanup: If engineering controls are insufficient or during a large spill, a NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95) is required.[6] | The primary route of exposure is inhalation of the powder.[4] A fume hood is the preferred control method. Respirators are a necessary backup when engineering controls are not feasible. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial to minimize exposure risk.
A. Preparation and Donning PPE
-
Verify Engineering Controls: Confirm the chemical fume hood is operational and the safety shower/eyewash station is accessible.
-
Assemble Materials: Gather all necessary chemicals, glassware, and equipment within the designated area before starting.
-
Don PPE (in this order):
-
Put on the lab coat, ensuring it is fully buttoned.
-
Don safety goggles. If a splash hazard exists, add a face shield.
-
Wash and dry hands thoroughly.
-
Don the first pair of nitrile gloves.
-
Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[8]
-
B. Doffing PPE (in this order to prevent cross-contamination)
-
Remove Outer Gloves: While still in the designated work area, peel off the outer pair of gloves without touching the external surface. Dispose of them in the designated hazardous waste container.
-
Exit Work Area: Step away from the immediate work area.
-
Remove Lab Coat: Remove the lab coat by rolling it inside-out to contain any surface contamination.
-
Remove Goggles/Face Shield: Handle by the strap or sides.
-
Remove Inner Gloves: Peel off the inner gloves, again avoiding contact with the outer surface.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water. This is a critical final step.
Diagram: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the compound.
Emergency and Disposal Plans
Accidental Release Measures:
-
In case of a spill, evacuate non-essential personnel from the area.[6]
-
Wearing the appropriate PPE (including respiratory protection), carefully sweep up the spilled solid material.[4][6]
-
Place the material in a suitable, sealed, and labeled container for disposal.[4][6]
-
Do not allow the product to enter drains.[6]
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[2][4]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[2][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][4]
Disposal Plan:
-
All waste, including the chemical itself and any contaminated materials (gloves, paper towels, etc.), is considered hazardous waste.[4]
-
Dispose of contents and containers in accordance with all local, state, and federal regulations at an approved waste disposal plant.[3][4]
-
Containers should be tightly closed and clearly labeled.[4]
By adhering to these comprehensive guidelines, you establish a robust safety culture that protects both the researcher and the integrity of the scientific work.
References
- BenchChem. (n.d.). Personal protective equipment for handling 2-Amino-4,6-dimethoxypyrimidine.
- Fisher Scientific. (2024, February 10). Safety Data Sheet: 2-Amino-4,6-dimethylpyrimidine.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Amino-4,6-dimethylpyrimidine.
- Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Amino-4,6-dimethylpyrimidine.
- Apollo Scientific. (2023, June 9). Safety Data Sheet: 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid.
- Thermo Fisher Scientific. (2015, October 13). Safety Data Sheet: 2-Amino-6-methyl-4-pyrimidinol.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Sigma-Aldrich. (2025, December 27). Safety Data Sheet: 2,6-Dimethylpyridine.
- Sigma-Aldrich. (2024, September 8). Safety Data Sheet: 2,6-Diamino-4-chloropyrimidine.
- Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Sigma-Aldrich. (2021, October 7). Safety Data Sheet.
- Sigma-Aldrich. (2025, June 26). Safety Data Sheet.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- LGC Standards. (2024, February 22). Safety Data Sheet: 2-Amino-4,6-dimethylpyrimidine.
- ECHEMI. (n.d.). 2-Amino-4,6-dimethylpyridine SDS, 5407-87-4 Safety Data Sheets.
- Wikipedia. (n.d.). Cyanomethine.
Sources
- 1. Cyanomethine - Wikipedia [en.wikipedia.org]
- 2. fishersci.no [fishersci.no]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. pppmag.com [pppmag.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
